MK 386
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZDXHKQDPUMA-MVJJLJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935926 | |
| Record name | MK-386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158493-17-5 | |
| Record name | (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158493-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7beta-Dimethyl-4-azacholestan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-386 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-386 mechanism of action on 5-alpha-reductase type 1
An In-Depth Technical Guide to the Mechanism of Action of MK-386 on 5-Alpha-Reductase Type 1
Introduction
The enzyme 5-alpha-reductase (5αR) is a critical component in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] In humans, two primary isozymes, type 1 (SRD5A1) and type 2 (SRD5A2), have been identified, which share low homology and exhibit distinct tissue distribution patterns and kinetic properties.[2] 5α-reductase type 1 is found predominantly in the skin, sebaceous glands, and liver, while type 2 is primarily located in the prostate, seminal vesicles, and hair follicles.[3][4] The differential localization suggests distinct physiological roles and implies that selective inhibition of each isozyme could offer targeted therapeutic benefits for DHT-dependent conditions such as benign prostatic hyperplasia (BPH), androgenetic alopecia, and acne.[2]
MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one) is a synthetic 4-azasteroid developed as a potent and highly selective inhibitor of the 5-alpha-reductase type 1 isozyme.[5][6] While its clinical development was discontinued due to hepatotoxicity, MK-386 remains a valuable pharmacological tool for investigating the specific roles of 5αR1.[5][7] This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of MK-386 have been characterized both in vitro and in vivo. The data consistently demonstrate its high affinity for the type 1 isozyme over the type 2 isozyme.
Table 1: In Vitro Inhibitory Activity of MK-386 and Other 5α-Reductase Inhibitors
| Compound | Target Isozyme | IC50 (nM) | Selectivity |
| MK-386 | 5α-Reductase Type 1 | 0.9 [5][6] | >170-fold for Type 1 |
| 5α-Reductase Type 2 | 154[5][6] | ||
| Finasteride | 5α-Reductase Type 1 | 540[8] | 135-fold for Type 2 |
| 5α-Reductase Type 2 | 4.0[8] | ||
| Dutasteride | 5α-Reductase Type 1 | Potent Inhibitor | Dual Inhibitor |
| 5α-Reductase Type 2 | Potent Inhibitor |
Table 2: In Vivo Effects of Oral MK-386 on DHT Levels in Men (14-Day Treatment)
| Dose (mg/day) | Mean Change in Serum DHT (%) | Mean Change in Sebum DHT (%) | Mean Change in Semen DHT (%) |
| 0.5 | -2.7[7][8] | +3.0[7][8] | Not Assessed |
| 5 | -1.2[7][8] | -25.4[7][8] | Not Assessed |
| 20 | -14.1[7][8] | -30.1[7][8] | No Significant Change[7][8] |
| 50 | -22.2[7][8] | -49.1[7][8] | No Significant Change[7][8] |
| 5 mg Finasteride | -65.8[7][8] | -14.9[7][8] | ~ -88[7][8] |
| Placebo | +6.9[7][8] | +5.0[7][8] | Not Assessed |
Core Mechanism of Action
MK-386 is a steroidal inhibitor that demonstrates a complex and isozyme-specific mechanism of action.[5][9] For its primary target, 5-alpha-reductase type 1, MK-386 acts as a slow-binding inhibitor .[9] This time-dependent inhibition suggests a multi-step binding process, where an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state.[9]
In contrast, its interaction with 5-alpha-reductase type 2 is characterized as a reversible, competitive inhibitor .[9] This indicates that MK-386 competes with the natural substrate, testosterone, for the active site of the type 2 enzyme in a conventional, non-time-dependent manner.[9]
Interestingly, the apparent potency of MK-386 in assays can be influenced by the membrane concentration, which suggests the compound has a high affinity for the lipid-rich membrane environment where 5-alpha-reductase is located.[9] This lipophilicity may facilitate its partitioning into the cell membrane, increasing its effective concentration near the enzyme.[9]
In vivo studies confirm its selectivity. Oral administration of MK-386 leads to a modest reduction in circulating serum DHT of 20-30%, which is consistent with the understanding that 5αR1 contributes less to overall circulating DHT than 5αR2.[5][10] However, it produces a significantly greater reduction in sebum DHT (up to 55%) compared to the type 2 inhibitor finasteride, highlighting the predominance of the type 1 isozyme in the skin.[5] The lack of effect on semen DHT further corroborates its selectivity, as DHT in the male reproductive tract is primarily synthesized by the type 2 isozyme.[5][7] When co-administered with finasteride, MK-386 contributes to a near-total suppression of circulating DHT (~95%), demonstrating that the two isozymes together account for almost all DHT production.[5][10]
Signaling Pathway and Inhibition
The following diagram illustrates the androgen synthesis pathway and the specific points of inhibition by MK-386 and the 5αR2-selective inhibitor, finasteride.
Experimental Protocols
The determination of 5-alpha-reductase inhibitory activity is crucial for characterizing compounds like MK-386. Below is a representative methodology for a cell-based assay using liquid chromatography-mass spectrometry (LC-MS) for detection, synthesized from established research protocols.[11][12]
Protocol: Cell-Based 5α-Reductase Type 1 Inhibition Assay
-
Enzyme Source and Cell Culture:
-
Human prostate cancer cells (LNCaP) or human embryonic kidney cells (HEK-293) transiently overexpressing human SRD5A1 are used as the enzyme source.[12][13]
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum) and maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates and allowed to adhere overnight.[12][13]
-
-
Inhibition Assay Reaction:
-
The culture medium is aspirated.
-
Cells are pre-incubated for 15 minutes at 37°C with varying concentrations of MK-386 (or other test compounds) diluted in assay buffer (e.g., modified phosphate buffer, pH 6.5).[3] A vehicle control (e.g., DMSO) is run in parallel.[6]
-
The enzymatic reaction is initiated by adding the substrate, testosterone (e.g., final concentration of 0.9 µM), and the cofactor, NADPH.[3]
-
The reaction is allowed to proceed for a defined incubation period (e.g., 30-180 minutes) at 37°C.[3][13]
-
-
Reaction Termination and Sample Preparation:
-
The reaction is terminated by adding a strong acid (e.g., 1 N HCl) or a quenching solvent like acetonitrile.[3]
-
The supernatant containing the steroids is collected from each well.
-
An internal standard (e.g., deuterated DHT) is added to each sample to correct for extraction efficiency and instrument variability.
-
Steroids are extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent for analysis.
-
-
Quantification by LC-MS:
-
The amount of DHT formed is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]
-
Chromatographic separation is typically achieved on a C18 column.
-
Mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for DHT and the internal standard.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of DHT.
-
The concentration of DHT produced in each sample is calculated.
-
The percentage of inhibition for each concentration of MK-386 is determined relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a 5αR1 inhibitor.
Conclusion
MK-386 is a highly potent and selective inhibitor of 5-alpha-reductase type 1, exhibiting a time-dependent mechanism of action for its target isozyme.[5][9] Despite its failure in clinical trials for acne and androgenetic alopecia due to hepatotoxicity, its distinct pharmacological profile makes it an indispensable research tool.[5][7] The ability of MK-386 to selectively probe the function of 5αR1 in various tissues continues to aid researchers in deconvoluting the specific physiological and pathological roles of the two 5-alpha-reductase isozymes.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. Selective non-steroidal inhibitors of 5 alpha-reductase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. MK-386 - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the 5α-Reductase Type 1 Inhibitor MK-386
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical data associated with MK-386, a potent and selective inhibitor of 5α-reductase type 1.
Chemical Structure and Identifiers
MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic 4-azasteroid.[1] Its chemical structure and key identifiers are summarized in the table below.
| Identifier | Value |
| Systematic (IUPAC) Name | (1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-Tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one |
| Common Name | 4,7β-dimethyl-4-aza-5α-cholestan-3-one |
| SMILES String | C[C@H]1C[C@@H]2--INVALID-LINK--([C@@H]3[C@@H]1[C@@H]4CC--INVALID-LINK----INVALID-LINK--CCCC(C)C)C |
| InChI String | InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 |
Mechanism of Action: Selective Inhibition of 5α-Reductase Type 1
MK-386 is a potent and selective inhibitor of the human 5α-reductase type 1 isozyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The signaling pathway is illustrated below.
Caption: Inhibition of Testosterone to DHT Conversion by MK-386.
MK-386 exhibits high selectivity for 5α-reductase type 1 over type 2, with reported IC50 values of 0.9 nM and 154 nM, respectively.[1] This selectivity is significant as the two isozymes have different tissue distributions. 5α-reductase type 1 is predominantly found in the skin (sebaceous glands) and liver, while type 2 is the primary isozyme in the prostate and hair follicles.
Quantitative Data from Clinical Trials
Clinical studies have demonstrated the effect of MK-386 on DHT concentrations in various biological matrices. The data from a key study is summarized below.
Table 1: Mean Percentage Change in DHT Concentrations After 14 Days of Treatment
| Treatment Group | Serum DHT | Sebum DHT | Semen DHT |
| Placebo | +6.9% | - | - |
| MK-386 (20 mg) | -14.1% | -55% | No significant change |
| Finasteride (5 mg) | ~ -70% | -14.9% | ~ -88% |
| *P < 0.05 vs. placebo |
Data from a study involving co-administration with the 5α-reductase type 2 inhibitor, finasteride, is presented in Table 2.
Table 2: Suppression of Serum DHT with Combination Therapy
| Treatment | Mean Serum DHT Suppression |
| Finasteride (5 mg) alone | 68.7% |
| Finasteride (5 mg) + MK-386 (25 mg) | 89.5% |
Experimental Protocols
The following methodologies are based on the available information from published clinical trial abstracts.
Study Design for Single Agent and Combination Therapy
A randomized, double-blind, placebo-controlled, rising single-dose and multiple-dose study was conducted in healthy male volunteers.[2] Another trial involved the administration of finasteride for 19 days, with the addition of MK-386 for the final two days of treatment.[2]
Caption: Experimental Workflow for MK-386 Clinical Trials.
Sample Collection and Analysis
-
Serum: Blood samples were collected at specified time points before and after drug administration. Serum was separated by centrifugation.
-
Sebum: Sebum was collected from the forehead using an appropriate collection method (details not fully available in abstracts).
-
Semen: Semen samples were collected from subjects.
-
DHT Concentration Measurement: Dihydrotestosterone concentrations in serum, sebum, and semen were measured using validated analytical methods, likely radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS), although specific details are not available in the reviewed abstracts.
Statistical Analysis
The mean percentage change from baseline in DHT concentrations was calculated for each treatment group. Statistical significance between the treatment and placebo groups was determined using appropriate statistical tests, with a P-value of less than 0.05 considered significant.[2]
Conclusion
MK-386 is a well-characterized, potent, and selective inhibitor of 5α-reductase type 1. Its distinct mechanism of action and tissue-specific effects on DHT levels have been demonstrated in clinical trials. This technical guide provides a foundational understanding of MK-386 for researchers and professionals in the field of drug development. Further investigation into the full-text publications of the cited studies is recommended for a more detailed understanding of the experimental protocols.
References
A Proposed Pathway for the Discovery and Synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one: A Technical Guide
Disclaimer: As of the latest literature review, specific documentation regarding the discovery and dedicated synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one is not publicly available. This guide, therefore, presents a scientifically plausible, proposed synthetic route based on established methodologies in steroid chemistry. The experimental protocols and quantitative data are derived from analogous transformations reported for similar steroidal frameworks. This document is intended for researchers, scientists, and drug development professionals as a theoretical and practical framework for the potential synthesis and characterization of this novel compound.
Introduction
Aza-steroids, wherein a carbon atom in the steroidal skeleton is replaced by a nitrogen atom, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of nitrogen can profoundly alter the molecule's polarity, basicity, and ability to interact with biological targets compared to its carbocyclic parent. This guide outlines a proposed multi-step synthesis for the novel aza-steroid, 4,7β-dimethyl-4-aza-5α-cholestan-3-one, starting from the readily available 5α-cholestan-3-one. The proposed pathway involves the introduction of a 7β-methyl group, followed by the construction of the A-ring lactam via a Beckmann rearrangement, and concluding with N-methylation.
Proposed Synthetic Pathway
The proposed synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one from 5α-cholestan-3-one is a multi-step process. The key transformations include the introduction of a 7β-methyl group, formation of an oxime at the 3-position, a Beckmann rearrangement to form the lactam, and finally, N-methylation.
Figure 1: Proposed synthetic pathway for 4,7β-dimethyl-4-aza-5α-cholestan-3-one.
Experimental Protocols (Proposed)
3.1. Synthesis of Cholest-6-en-3-one (Intermediate 2)
-
Reaction: 5α-cholestan-3-one (1) is first brominated at the C-2 position, followed by dehydrobromination to introduce a double bond, and subsequent isomerization to the more stable 6,7-ene position. A more direct approach involves the allylic bromination of a related cholest-5-ene derivative followed by dehydrobromination. For the purpose of this guide, we will assume a multi-step process from the saturated ketone. A common method for introducing the 6,7-double bond involves the bromination of the corresponding enol ether followed by dehydrobromination.
-
Protocol: To a solution of 5α-cholestan-3-one (1.0 g, 2.59 mmol) in glacial acetic acid (20 mL) is added a solution of bromine (0.41 g, 2.59 mmol) in acetic acid (5 mL) dropwise with stirring. After the reaction is complete (monitored by TLC), the mixture is poured into ice water and the precipitate is collected. The crude 2α-bromo-5α-cholestan-3-one is then refluxed with lithium carbonate (0.57 g, 7.77 mmol) and lithium bromide (0.67 g, 7.77 mmol) in dry dimethylformamide (30 mL) for 2 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield cholest-6-en-3-one (2).
3.2. Synthesis of 7β-methyl-5α-cholestan-3-one (Intermediate 3)
-
Reaction: This step involves the 1,6-conjugate addition of a methyl group to the α,β-unsaturated ketone system of cholest-6-en-3-one. The use of a Gilman reagent or a Grignard reagent in the presence of a copper catalyst can achieve this transformation. The stereoselectivity of the addition to the β-face is influenced by steric hindrance.
-
Protocol: A solution of cholest-6-en-3-one (0.5 g, 1.30 mmol) in dry tetrahydrofuran (THF, 20 mL) is cooled to 0°C under a nitrogen atmosphere. Cuprous chloride (0.013 g, 0.13 mmol) is added, followed by the dropwise addition of methylmagnesium bromide (1.0 M solution in THF, 2.6 mL, 2.6 mmol). The reaction is stirred at 0°C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 7β-methyl-5α-cholestan-3-one (3).
3.3. Synthesis of 7β-methyl-5α-cholestan-3-one oxime (Intermediate 4)
-
Reaction: The ketone at C-3 is converted to an oxime by reaction with hydroxylamine hydrochloride. The reaction is typically carried out in a basic solvent like pyridine.
-
Protocol: A solution of 7β-methyl-5α-cholestan-3-one (0.4 g, 1.0 mmol) in pyridine (10 mL) is treated with hydroxylamine hydrochloride (0.14 g, 2.0 mmol). The mixture is heated at 80°C for 2 hours. After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried to give the crude oxime (4), which can be used in the next step without further purification.
3.4. Synthesis of 7β-methyl-4-aza-5α-cholestan-3-one (Intermediate 5)
-
Reaction: The oxime undergoes a Beckmann rearrangement to form the corresponding lactam.[1] This rearrangement is catalyzed by an acid or a reagent like p-toluenesulfonyl chloride (TsCl). The group anti-periplanar to the oxime's hydroxyl group migrates.
-
Protocol: To a solution of the oxime (4) (0.35 g, 0.84 mmol) in dry pyridine (8 mL) at 0°C, p-toluenesulfonyl chloride (0.19 g, 1.0 mmol) is added portion-wise. The mixture is stirred at room temperature for 1 hour and then heated to reflux for 3 hours. The reaction is cooled, poured into ice water, and acidified with 2N HCl. The precipitate is collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography (silica gel, chloroform:methanol gradient) yields the lactam (5).
3.5. Synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one (Final Product 6)
-
Reaction: The final step is the N-methylation of the lactam. This is achieved by deprotonating the lactam nitrogen with a strong base like sodium hydride, followed by reaction with an electrophilic methyl source such as methyl iodide.
-
Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.04 g, 1.0 mmol) in dry THF (10 mL) under a nitrogen atmosphere, a solution of the lactam (5) (0.3 g, 0.72 mmol) in dry THF (5 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 30 minutes, and then methyl iodide (0.15 g, 1.08 mmol) is added. The reaction is stirred for an additional 4 hours. The reaction is quenched by the careful addition of water, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give the final product, 4,7β-dimethyl-4-aza-5α-cholestan-3-one (6).
Quantitative Data (Predicted)
The following tables summarize the predicted quantitative data for the key intermediates and the final product based on typical yields and spectroscopic data for similar steroidal compounds.
Table 1: Predicted Reaction Yields and Physical Properties
| Compound | Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) |
| 2 | Cholest-6-en-3-one | C₂₇H₄₄O | 384.64 | 60-70 | 105-108 |
| 3 | 7β-methyl-5α-cholestan-3-one | C₂₈H₄₈O | 400.68 | 50-65 | 130-134 |
| 4 | 7β-methyl-5α-cholestan-3-one oxime | C₂₈H₄₉NO | 415.70 | 90-95 | 210-215 |
| 5 | 7β-methyl-4-aza-5α-cholestan-3-one | C₂₈H₄₉NO | 415.70 | 65-75 | 240-245 |
| 6 | 4,7β-dimethyl-4-aza-5α-cholestan-3-one | C₂₉H₅₁NO | 429.72 | 80-90 | 155-160 |
Table 2: Predicted Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) | MS (m/z) |
| 3 | ~0.68 (s, 3H, 18-H), ~0.85 (s, 3H, 19-H), ~0.95 (d, 3H, 7β-CH₃) | ~211 (C=O), ~46 (C-7), ~12 (7β-CH₃) | 2950, 1710 (C=O) | 400 [M]⁺ |
| 5 | ~0.70 (s, 3H, 18-H), ~0.88 (s, 3H, 19-H), ~0.98 (d, 3H, 7β-CH₃), ~5.8 (br s, 1H, NH) | ~175 (C=O), ~58 (C-5), ~45 (C-7), ~12 (7β-CH₃) | 3200 (N-H), 1660 (C=O) | 415 [M]⁺ |
| 6 | ~0.71 (s, 3H, 18-H), ~0.90 (s, 3H, 19-H), ~1.00 (d, 3H, 7β-CH₃), ~2.95 (s, 3H, N-CH₃) | ~173 (C=O), ~60 (C-5), ~45 (C-7), ~30 (N-CH₃), ~12 (7β-CH₃) | 2940, 1645 (C=O) | 429 [M]⁺ |
Workflow for Characterization
The structural elucidation and purity assessment of the synthesized 4,7β-dimethyl-4-aza-5α-cholestan-3-one would follow a standard analytical workflow.
Figure 2: Workflow for the purification and characterization of the final product.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one. The proposed pathway utilizes well-established reactions in steroid chemistry, offering a viable starting point for the practical synthesis of this novel aza-steroid. The successful synthesis and characterization of this compound could open new avenues for the development of novel therapeutic agents, given the significant biological activities often associated with this class of molecules. Further research would be required to confirm the feasibility of this synthetic route and to evaluate the biological properties of the target compound.
References
In Vitro Potency and Selectivity of MK-386: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of MK-386, a potent and selective inhibitor of human 5α-reductase type 1. The information is compiled from seminal research and is intended to provide a comprehensive resource for professionals in the field of drug development and endocrine research.
Core Data Presentation
The in vitro inhibitory activity of MK-386 against human 5α-reductase isozymes is summarized in the table below. The data highlights the compound's high potency for the type 1 isozyme and its significant selectivity over the type 2 isozyme.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (Type 2 / Type 1) |
| MK-386 | Human 5α-Reductase Type 1 | 0.9 | ~171-fold |
| MK-386 | Human 5α-Reductase Type 2 | 154 |
Signaling Pathway
The 5α-reductase enzyme plays a crucial role in androgen metabolism by catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). MK-386 selectively inhibits the type 1 isozyme of this enzyme, thereby reducing the production of DHT in tissues where this isozyme is predominantly expressed.
Figure 1: Simplified signaling pathway of 5α-reductase type 1 and the inhibitory action of MK-386.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro characterization of MK-386.
Determination of IC50 for Human 5α-Reductase Type 1 and Type 2
Objective: To determine the concentration of MK-386 that inhibits 50% of the enzymatic activity of recombinant human 5α-reductase type 1 and type 2.
Materials:
-
Recombinant human 5α-reductase type 1 and type 2 enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells or HEK293 cells).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
MK-386.
-
Assay Buffer: pH optimization is crucial to differentiate isozyme activity. A pH of 7.0 is generally used for type 1, while a more acidic pH (e.g., 5.5) is optimal for type 2.
-
Scintillation fluid or appropriate detection reagents.
-
96-well microplates.
-
Incubator.
-
Scintillation counter or other appropriate plate reader.
Procedure:
-
Enzyme Preparation: Prepare dilutions of the recombinant human 5α-reductase isozymes in the appropriate assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate during the incubation period.
-
Compound Preparation: Prepare a serial dilution of MK-386 in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the NADPH solution, and the serially diluted MK-386 or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone) to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
-
Reaction Termination and Product Quantification:
-
Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents like ethyl acetate/hexane).
-
Extract the steroids from the aqueous phase.
-
Separate the product (³H-dihydrotestosterone) from the substrate (³H-testosterone) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of MK-386 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MK-386 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for determining the IC50 of MK-386 against 5α-reductase.
Mechanism of Inhibition
Studies have indicated that MK-386 is a slow-binding inhibitor of the type 1 5α-reductase isozyme. This characteristic suggests a time-dependent inhibition, where the full inhibitory effect is not immediate upon binding. In contrast, for the type 2 isozyme, MK-386 acts as a reversible, competitive inhibitor. The apparent potency of MK-386 can be influenced by the membrane concentration in the assay, suggesting that the lipid environment plays a role in the inhibitor's interaction with the enzyme.
This technical guide provides a foundational understanding of the in vitro characteristics of MK-386. For further details, researchers are encouraged to consult the primary literature.
The Impact of MK-386 on Sebum Dihydrotestosterone Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of MK-386, a selective inhibitor of 5α-reductase type 1, on dihydrotestosterone (DHT) levels within sebum. The following sections detail the quantitative impact of MK-386, the experimental protocols utilized in key studies, and visual representations of the underlying biochemical pathways and experimental designs.
Core Findings: Quantitative Analysis of Sebum DHT Suppression
MK-386 has demonstrated a significant, dose-dependent reduction in sebum DHT concentrations. Clinical trial data reveals that MK-386 is more effective than finasteride, a 5α-reductase type 2 inhibitor, in lowering DHT levels in this specific biological compartment.[1][2] The primary study supporting these findings is a double-blind, randomized, placebo-controlled trial involving one hundred men.[2][3]
Table 1: Mean Percentage Change in Sebum DHT Levels After 14 Days of Treatment
| Treatment Group | Mean Change from Baseline in Sebum DHT (%) | Statistical Significance (P-value vs. Placebo) |
| Placebo | +5.0% | - |
| MK-386 (0.5 mg/day) | +3.0% | Not Significant |
| MK-386 (5 mg/day) | -25.4% | < 0.05 |
| MK-386 (20 mg/day) | -30.1% | < 0.05 |
| MK-386 (50 mg/day) | -49.1% | < 0.05 |
| Finasteride (5 mg/day) | -14.9% | < 0.05 |
Data sourced from Schwartz et al. (1997)[2][3]
These results underscore the predominant role of 5α-reductase type 1 in the production of DHT within the sebaceous glands.[4] While finasteride modestly reduces sebum DHT, MK-386 achieves a more substantial suppression, with the 50 mg dose approaching a 50% reduction.[2][3] Interestingly, reciprocal increases in sebum testosterone concentrations were observed at doses of 5 mg or more of MK-386, a phenomenon not seen with finasteride.[2][3]
Experimental Protocols
The foundational data on MK-386's effect on sebum DHT is derived from a well-controlled clinical trial. The following is a detailed description of the methodologies employed in this pivotal study.
Study Design
A double-blind, randomized, placebo-controlled, sequential, increasing-dose, parallel-group trial was conducted with one hundred healthy male subjects.[2][3] Participants were divided into six panels, with each panel receiving a different treatment regimen.[2] Treatments were administered once daily for a duration of 14 days.[2]
Subject Demographics: The study enrolled one hundred healthy men.[2] While specific age ranges for all panels are not detailed in the initial reports, one related study with MK-386 involved healthy males between the ages of 21 and 25.[5]
Treatment Regimens:
-
Placebo: Administered to 2 to 5 subjects in each of the six panels.[2]
-
MK-386: Administered in sequentially increasing oral doses of 0.1 mg, 0.5 mg, 5 mg, 20 mg, and 50 mg to 10 to 20 subjects per panel.[2] An additional panel compared 10 mg twice daily to 20 mg once daily.[2]
-
Finasteride: A 5 mg daily dose was administered to 10 subjects in one panel for comparison.[2]
Sebum Collection and DHT Analysis
Sebum Collection: Sebum samples were collected from the foreheads of the subjects.[4] The specific method utilized involved ether-washed linen facial blotters.[4] While the detailed standard operating procedure for this specific collection is not publicly available, a general protocol for such a method would involve:
-
Cleansing the forehead with a non-interfering solvent (e.g., ethanol) to remove surface contaminants and allowing the area to dry completely.
-
Applying the pre-washed, sterile linen blotter to the forehead for a standardized period to absorb secreted sebum.
-
Carefully removing the blotter and storing it in a sealed, non-reactive container at a low temperature (e.g., -20°C or -80°C) to prevent degradation of the analytes prior to extraction and analysis.
Dihydrotestosterone (DHT) Analysis: The concentration of DHT in the collected sebum was measured before and after the 14-day treatment period.[2] Although the precise analytical method used in the original study is not specified in the provided abstracts, the quantification of steroid hormones like DHT in a complex lipid matrix such as sebum typically involves the following steps:
-
Lipid Extraction: The sebum-impregnated blotters undergo a solvent extraction process (e.g., using hexane, chloroform/methanol, or ethyl acetate) to isolate the lipid fraction containing DHT.[2]
-
Purification and Derivatization: The lipid extract may be further purified to remove interfering compounds. For analysis by gas chromatography-mass spectrometry (GC-MS), DHT would be derivatized to increase its volatility and improve its chromatographic properties.[6]
-
Quantification by Mass Spectrometry: The purified and derivatized samples are then analyzed using a highly sensitive and specific method such as GC-MS or liquid chromatography-mass spectrometry (LC-MS).[6] These techniques allow for the accurate identification and quantification of DHT based on its mass-to-charge ratio and fragmentation pattern.[6][7]
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: DHT production pathway in sebaceous glands and the inhibitory action of MK-386.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The androgen control of sebum production. Studies of subjects with dihydrotestosterone deficiency and complete androgen insensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Clinical Development of MK-386 for Androgenic Alopecia
For: Researchers, Scientists, and Drug Development Professionals Regarding: MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one)
This document provides a detailed overview of the early clinical and preclinical evaluation of MK-386, a synthetic 4-azasteroid compound investigated for the treatment of androgen-dependent conditions, including androgenic alopecia. Development of MK-386 was ultimately discontinued due to observations of hepatotoxicity in early clinical trials.[1]
Core Mechanism of Action
MK-386 is a potent and selective inhibitor of 5α-reductase type I, one of the two primary enzymes responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] The rationale for its investigation in androgenic alopecia was based on the significant role of DHT in the miniaturization of hair follicles. While the type II isoenzyme of 5α-reductase is the primary target of approved therapies like finasteride, the type I isoenzyme is also present in scalp and sebaceous glands, contributing to local DHT production.[1][2] MK-386 exhibits high selectivity for the type I isoenzyme over type II, with reported IC50 values of 0.9 nM and 154 nM, respectively.[1]
Signaling Pathway
The mechanism of action for 5α-reductase inhibitors involves blocking the final step in the synthesis of dihydrotestosterone. By inhibiting the type I isoenzyme, MK-386 was intended to reduce the DHT load on androgen-sensitive hair follicles in the scalp, thereby slowing or preventing the process of follicular miniaturization that characterizes androgenic alopecia.
Clinical and Preclinical Data
Evaluation of MK-386 included preclinical models and early-phase human clinical trials to assess its pharmacodynamic effects on DHT levels and its potential efficacy.
Preclinical Efficacy Model
A key preclinical study was conducted in stumptail macaques, a recognized animal model for androgenic alopecia. The results were not promising for MK-386 as a monotherapy for hair growth.
| Study Parameter | Details |
| Model | Stumptail Macaques (model for androgenic alopecia) |
| Treatment Duration | 1 year |
| Compound | MK-386 |
| Comparator | Finasteride |
| Primary Endpoint | Change in scalp hair weight |
| Outcome | MK-386 failed to increase scalp hair weight. |
| Comparator Outcome | Finasteride demonstrated an increase in scalp hair weight. |
| Source:[1] |
Human Pharmacodynamic Studies
Early clinical trials in healthy male volunteers focused on establishing the effect of MK-386 on circulating and tissue-specific DHT concentrations.
Table 1: Effect of MK-386 Monotherapy on Serum DHT (Single Rising Dose Study)
| Dose (Oral) | Maximum DHT Reduction (vs. Placebo) | Time to Max Reduction |
| 0.1 mg | 4.6% (change from baseline) | 14 days |
| 0.5 mg | -2.7% (change from baseline) | 14 days |
| 5.0 mg | -1.2% (change from baseline) | 14 days |
| 10 mg | ~20-30% | 24 hours |
| 20 mg | -14.1% (P < 0.05 vs. placebo) | 14 days |
| 50 mg | -22.2% (P < 0.05 vs. placebo) | 14 days |
| 100 mg | ~20-30% | 24 hours |
| Sources:[2][3] |
Table 2: Effect of MK-386 in Combination with Finasteride on Serum DHT
| Treatment | Duration | Mean Serum DHT Reduction (from baseline) |
| Finasteride (5 mg/day) | 19 days | 68.7% |
| Finasteride (5 mg/day) + MK-386 (25 mg) | 2 days (MK-386 added after 10 days) | 89.5% |
| Source:[2] |
Table 3: Effect of MK-386 on Tissue-Specific DHT (14-Day Treatment)
| Treatment | Sebum DHT Reduction | Semen DHT Reduction |
| MK-386 (20 mg or 50 mg) | 55% (significant reduction) | No significant change |
| Finasteride (5 mg) | 15% (modest reduction) | ~88% |
| Source:[1][3] |
These results confirm that MK-386 selectively inhibits the type I 5α-reductase isoenzyme, which is prevalent in skin, leading to a significant reduction in sebum DHT but having little effect on semen DHT, which is primarily dependent on the type II isoenzyme.[1][3] While the combination with finasteride produced near-complete suppression of circulating DHT, the preclinical efficacy data and eventual safety signals halted further development.[1][2]
Experimental Protocols
Protocol 1: Single Rising Dose Pharmacodynamic Study
This study was designed to evaluate the effect of single oral doses of MK-386 on serum DHT concentrations in healthy men.
-
Objective: To assess the dose-dependent effect of a single oral dose of MK-386 on serum DHT levels.
-
Study Design: Single rising dose, alternating panel, randomized, placebo-controlled trial.[2]
-
Participants: 16 healthy male volunteers, aged 21-25 years.[2]
-
Intervention: Subjects received a single oral dose of MK-386 (ranging from 0.1 mg to 100 mg) or a matching placebo.[2]
-
Methodology:
-
Baseline Measurement: Blood samples were collected prior to dosing to establish baseline serum concentrations of DHT and testosterone.
-
Dosing: Subjects were administered their assigned single dose of MK-386 or placebo.
-
Post-Dose Measurement: Blood samples were collected again at 24 hours post-treatment.[2]
-
Hormone Analysis: Serum was isolated, and concentrations of DHT and testosterone were quantified using validated immunoassays or mass spectrometry.
-
-
Primary Endpoint: Percentage change in serum DHT concentration from baseline at 24 hours post-dose, compared to placebo.
Protocol 2: Combination Therapy Pharmacodynamic Study
This trial was designed to evaluate the additive effect of MK-386 when administered to subjects already stabilized on finasteride.
-
Objective: To determine if the addition of a type I 5α-reductase inhibitor (MK-386) could further suppress serum DHT levels beyond that achieved by a type II inhibitor (finasteride) alone.
-
Study Design: Open-label, sequential treatment design.
-
Participants: 10 healthy male volunteers, aged 24-47 years.[2]
-
Intervention:
-
Phase 1 (Finasteride Lead-in): All subjects received 5 mg oral finasteride daily for 19 days.[2]
-
Phase 2 (Combination): After at least 10 days of finasteride treatment, a 25 mg oral dose of MK-386 was added to the regimen for 2 consecutive days.[2]
-
Phase 3 (Washout/Follow-up): MK-386 was withdrawn, and subjects continued on finasteride alone for another 5-6 days.[2]
-
-
Methodology:
-
Baseline Measurement: Blood samples were collected before any treatment to establish baseline hormone levels.
-
Finasteride-Only Sampling: Blood samples were taken after stabilization on finasteride (day 10 or later) to measure DHT suppression from finasteride alone.
-
Combination Sampling: Blood samples were collected during the 2-day combination treatment period to measure maximal DHT suppression.
-
Hormone Analysis: Serum DHT and testosterone levels were quantified at each stage.
-
-
Primary Endpoint: Percentage change in serum DHT from pre-treatment baseline after combination therapy, compared to the change after finasteride monotherapy.[2]
Conclusion and Discontinuation
Although early pharmacodynamic studies demonstrated that MK-386 was effective at inhibiting 5α-reductase type I and could contribute to a near-total suppression of circulating DHT when combined with finasteride, its development was halted.[1][2] The decision was based on two key factors:
-
Lack of Efficacy: In a relevant preclinical model of androgenic alopecia, MK-386 failed to show a positive effect on hair growth, unlike the type II inhibitor finasteride.[1]
-
Safety Concerns: Observations of hepatotoxicity, specifically elevated liver enzymes (aspartate aminotransferase/alanine aminotransferase), were noted in early clinical trials, raising significant safety concerns that led to the discontinuation of its development.[1][3]
References
- 1. MK-386 - Wikipedia [en.wikipedia.org]
- 2. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-386: A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of the type 1 isoenzyme of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The type 1 isoenzyme is predominantly found in the skin, particularly in sebaceous glands, and the scalp. Due to this localization, MK-386 was investigated for the treatment of androgen-dependent conditions such as acne and androgenic alopecia (male pattern baldness).[1] Despite showing targeted activity in reducing sebum DHT levels, the clinical development of MK-386 was discontinued in its early stages due to observations of hepatotoxicity, specifically reversible elevations in liver enzymes.[1][2] This technical guide provides a comprehensive summary of the available information on the pharmacokinetics and oral bioavailability of MK-386, based on the limited publicly accessible data from early clinical trials.
Mechanism of Action
MK-386 exerts its pharmacological effect by selectively inhibiting the 5α-reductase type 1 enzyme. This inhibition blocks the conversion of testosterone to dihydrotestosterone in tissues where this isoenzyme is prevalent. The reduction in local DHT concentrations was the primary therapeutic goal for conditions like acne, where DHT is a key factor in sebum production.
Pharmacokinetics
Detailed pharmacokinetic parameters for MK-386, such as Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution, are not publicly available in the reviewed literature. The clinical trials focused primarily on the pharmacodynamic effects of the drug, i.e., the reduction of DHT levels.
Oral Bioavailability
The absolute oral bioavailability of MK-386 has not been explicitly reported in the available literature. The compound was administered orally in clinical trials, suggesting it is absorbed from the gastrointestinal tract.[2][3]
Clinical Trials and Efficacy Data
Two key clinical trials provide the bulk of the available data on MK-386. These studies evaluated the safety and pharmacodynamic effects of the drug in healthy male volunteers.
Study 1: Single and Multiple Dose Effects on Serum DHT
A single rising dose, alternating panel trial was conducted in 16 healthy males (age 21-25 years) with oral doses of MK-386 ranging from 0.1 to 100 mg.[3] In a subsequent part of the study, 10 healthy young men (age 24-47 years) received finasteride (a type 2 5α-reductase inhibitor) for 19 days, with a 25 mg dose of MK-386 added for two days of combination therapy.[3]
Key Findings:
-
Oral doses of 10 mg or more of MK-386 resulted in a maximal reduction of serum DHT by 20-30% relative to placebo at 24 hours post-treatment.[3]
-
Co-administration of MK-386 with finasteride led to a near-complete suppression of DHT by approximately 89.5% from baseline.[3]
Study 2: Dose-Dependent Effects on Serum and Sebum DHT
A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial was conducted in one hundred men.[2] Participants received daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]
Table 1: Summary of Serum and Sebum DHT Reduction after 14 Days of MK-386 Treatment [2]
| MK-386 Dose (daily) | Mean Change in Serum DHT from Baseline | Mean Change in Sebum DHT from Baseline |
| 0.5 mg | -2.7% | -25.4% |
| 5 mg | -1.2% | -30.1% |
| 20 mg | -14.1% | -49.1% |
| 50 mg | -22.2%* | Not Reported |
| Placebo | +6.9% | +5.0% |
*P < 0.05 vs. placebo
Experimental Protocols
Detailed experimental protocols from the clinical trials are not fully available. The following summarizes the methodologies as described in the published abstracts.
Study 1: Single and Multiple Dose Study
-
Study Design: A single rising dose, alternating panel, randomized, placebo-controlled trial, followed by a combination therapy phase.[3]
-
Participants: 16 healthy males (21-25 years) for the single-dose phase and 10 healthy young men (24-47 years) for the combination phase.[3]
-
Dosing: Single oral doses of MK-386 from 0.1 to 100 mg. For the combination phase, 5 mg finasteride was given for 19 days with the addition of 25 mg MK-386 for two days.[3]
-
Sample Collection: Blood samples were collected to measure serum DHT and testosterone concentrations.[3]
-
Analytical Methods: The specific analytical methods used for the quantification of MK-386 and hormones were not detailed in the abstract.
Study 2: Dose-Dependent Effects Study
-
Study Design: A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial.[2]
-
Participants: One hundred healthy men.[2]
-
Dosing: Daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]
-
Sample Collection: Blood and sebum samples were collected before and after the 14-day treatment period.[2]
-
Analytical Methods: The methods for quantifying MK-386, DHT, and testosterone in serum and sebum were not specified in the abstract.
Safety and Tolerability
MK-386 was generally well-tolerated in these early clinical trials.[2] However, a significant safety concern emerged with the observation of reversible elevations in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in two subjects receiving the 50 mg dose.[2] This finding of hepatotoxicity was a primary reason for the discontinuation of the drug's development.[1]
Conclusion
MK-386 is a selective inhibitor of 5α-reductase type 1 that demonstrated a clear pharmacodynamic effect in reducing serum and, more significantly, sebum DHT levels in a dose-dependent manner. Despite its targeted mechanism of action, which held promise for dermatological conditions, its development was halted due to safety concerns related to liver enzyme elevations. The publicly available data on the pharmacokinetics and oral bioavailability of MK-386 is very limited, with no detailed parameters such as Cmax, Tmax, AUC, or half-life reported. The information presented in this guide is based on the abstracts of early clinical trials and provides a high-level overview of the compound's clinical profile. Further detailed information would require access to the full clinical study reports, which are not publicly available.
References
MK-386: A Selective Inhibitor of 5α-Reductase Type 1 and its Impact on Steroid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a potent and selective steroidal inhibitor of 5α-reductase type 1 (SRD5A1). This enzyme plays a crucial role in the metabolism of androgens, specifically in the conversion of testosterone to the more potent dihydrotestosterone (DHT). This guide provides a comprehensive overview of MK-386, focusing on its mechanism of action, its effects on steroid metabolism pathways, and the experimental methodologies used to characterize its activity. While MK-386 showed promise in the treatment of androgen-dependent conditions such as acne and androgenic alopecia, its clinical development was halted due to observations of hepatotoxicity.
Introduction to Steroid Metabolism and 5α-Reductase
Steroid hormones are essential signaling molecules derived from cholesterol that regulate a wide array of physiological processes. The synthesis and metabolism of these hormones are tightly controlled by a series of enzymes. Among these, 5α-reductase is a key enzyme in androgen metabolism, responsible for the irreversible conversion of testosterone to dihydrotestosterone (DHT).
There are two main isoenzymes of 5α-reductase:
-
Type 1 (SRD5A1): Primarily found in the skin, sebaceous glands, and liver.
-
Type 2 (SRD5A2): Predominantly located in the prostate, seminal vesicles, and hair follicles.
DHT has a higher binding affinity for the androgen receptor than testosterone and is considered the primary androgen responsible for the development and maintenance of many androgen-dependent tissues. Therefore, inhibiting 5α-reductase is a key therapeutic strategy for conditions exacerbated by high levels of DHT.
Mechanism of Action of MK-386
MK-386 is a 4-azasteroid that acts as a potent and selective inhibitor of the 5α-reductase type 1 isoenzyme. It functions as a slow-binding inhibitor of the type 1 isozyme, while it is a reversible, competitive inhibitor of the type 2 isozyme. Its selectivity for type 1 over type 2 is a distinguishing feature.
The following diagram illustrates the role of 5α-reductase in the conversion of testosterone to DHT and the inhibitory action of MK-386.
foundational research on 4-azasteroids as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the foundational research on 4-azasteroids, a critical class of enzyme inhibitors. It covers their mechanism of action, key molecular targets, quantitative inhibition data, and detailed experimental protocols relevant to their study.
Introduction to 4-Azasteroids
4-azasteroids are a class of synthetic steroid analogues where a nitrogen atom replaces a carbon atom at the 4-position of the steroid A-ring. This structural modification is key to their potent inhibitory activity against specific enzymes, most notably steroid 5α-reductase. Clinically significant examples like finasteride and dutasteride have been successfully developed to treat conditions dependent on high levels of potent androgens.[1][2][3] Their primary therapeutic applications are in managing benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia (male pattern baldness).[2][4][5]
The core mechanism of these compounds involves inhibiting the conversion of testosterone into its more potent form, 5α-dihydrotestosterone (DHT), which is a key driver in the pathophysiology of several androgen-dependent diseases.[3][5]
The Primary Target: Steroid 5α-Reductase
The enzyme steroid 5α-reductase (5AR) is the principal target of clinically used 4-azasteroids. It is a membrane-associated enzyme that catalyzes the NADPH-dependent reduction of the double bond in various steroid substrates.[4] In humans, three distinct isoenzymes of 5α-reductase have been identified:
-
Type 1 5α-reductase (SRD5A1): Predominantly found in the skin (sebaceous glands), scalp, and liver.[6]
-
Type 2 5α-reductase (SRD5A2): Primarily located in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[4][6]
-
Type 3 5α-reductase (SRD5A3): While also catalytically active, its precise physiological role is still under investigation but is known to be involved in N-glycosylation.
The overactivity of Type 1 and Type 2 isozymes leads to elevated DHT levels, which is implicated in the development and progression of BPH and androgenetic alopecia.[4][5] Therefore, inhibiting these enzymes is a validated therapeutic strategy.
Below is a diagram illustrating the hormonal pathway mediated by 5α-reductase and the point of inhibition by 4-azasteroids.
Mechanism of Enzyme Inhibition
4-azasteroids such as finasteride and dutasteride are time-dependent, slow, tight-binding inhibitors of 5α-reductase.[1] They act as mechanism-based inhibitors (or "suicide" inhibitors). The process involves the inhibitor mimicking the natural substrate, testosterone, and being processed by the enzyme's catalytic machinery.
The proposed mechanism is a multi-step process:
-
Reversible Binding: The 4-azasteroid (I) first binds reversibly to the 5α-reductase enzyme (E) to form an initial enzyme-inhibitor complex (E-I).
-
NADPH Adduct Formation: The enzyme's cofactor, NADPH, attacks the A-ring of the 4-azasteroid. This leads to the formation of a stable, covalent adduct between the NADP+ moiety and the inhibitor.
-
Irreversible Inhibition: This resulting ternary complex is exceptionally stable, effectively sequestering the enzyme and preventing it from binding its natural substrate, testosterone. This renders the enzyme inactive.
The following diagram illustrates this inhibitory workflow.
Quantitative Inhibition Data
The potency of 4-azasteroid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki). Dutasteride is a more potent inhibitor of both 5α-reductase isoenzymes compared to finasteride.[7][8] Dutasteride is approximately three times more potent than finasteride at inhibiting the type 2 isoenzyme and over 100 times more potent at inhibiting the type 1 isoenzyme.[8]
| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) | Reference |
| Finasteride | 5α-Reductase Type 1 | ~100 - 360 | - | [7],[8] |
| 5α-Reductase Type 2 | ~1 - 10 | 1.2 | [4],[7] | |
| Dutasteride | 5α-Reductase Type 1 | ~0.5 - 7 | - | [7],[8] |
| 5α-Reductase Type 2 | ~0.05 - 2 | - | [7],[8] | |
| Compound 4 | Rat 5α-Reductase | 26 | - | [4] |
| Compound 6 | Rat 5α-Reductase | 10 | - | [4] |
| Compound 8 | Rat 5α-Reductase | 11 | - | [4] |
| Progesterone | Rat 5α-Reductase | 6.5 | - | [4] |
Note: IC₅₀ and Ki values can vary based on assay conditions, enzyme source, and substrate concentration.
Experimental Protocols: 5α-Reductase Inhibition Assay
This section outlines a generalized protocol for determining the in vitro inhibitory activity of 4-azasteroids against 5α-reductase. This method is based on protocols described in the literature.[4][6][9][10]
Objective: To measure the IC₅₀ value of a test compound (e.g., a 4-azasteroid) by quantifying its ability to inhibit the conversion of a substrate (Testosterone) to its product (DHT) by a 5α-reductase enzyme source.
Materials:
-
Enzyme Source: Microsomes prepared from rat liver, rat prostate, or human cell lines expressing 5α-reductase (e.g., LNCaP cells).[4][6][10][11]
-
Substrate: Testosterone (often radiolabeled, e.g., [³H]testosterone, for ease of detection).[4]
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Test Compound: 4-azasteroid inhibitor dissolved in a suitable solvent (e.g., DMSO, ethanol).
-
Buffer: Phosphate buffer or Tris-HCl buffer, pH typically between 6.5 and 7.0.[6]
-
Reaction Termination Solution: Strong acid (e.g., 1N HCl) or an organic solvent like ethyl acetate.[6]
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification of testosterone and DHT.[9][11] A scintillation counter is required if using a radiolabeled substrate.
Workflow Diagram:
Detailed Procedure:
-
Enzyme Preparation: The enzyme suspension is prepared from the homogenate of tissues like the ventral prostate of male Sprague-Dawley rats.[4] Alternatively, microsomes from cell lines can be used.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, the enzyme preparation (e.g., 20 µg/ml) is pre-incubated with the test compound at various concentrations (or vehicle control) in the reaction buffer containing NADPH for approximately 15 minutes at 37°C.[6]
-
Initiation and Incubation: The reaction is initiated by adding the substrate, testosterone (e.g., final concentration of 0.9 µM), to the mixture.[6] The reaction is allowed to proceed for a defined period, typically 30 to 60 minutes, at 37°C.[6]
-
Termination: The reaction is stopped by adding a termination solution, which denatures the enzyme.
-
Extraction: The steroids (remaining substrate and formed product) are extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layer is then separated and evaporated to dryness.
-
Analysis: The dried residue is reconstituted in a suitable solvent (e.g., methanol) and analyzed by LC-MS or HPLC to separate and quantify the amounts of testosterone and DHT.[11]
-
Calculation: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
4-azasteroids represent a cornerstone in the field of enzyme inhibition, particularly for managing androgen-dependent conditions. Their mechanism-based inhibition of 5α-reductase provides a potent and specific means of controlling DHT levels. The foundational research into their synthesis, mechanism, and biological activity has paved the way for successful clinical therapies and continues to guide the development of new, potentially more effective enzyme inhibitors. The experimental protocols and quantitative data presented herein serve as a vital resource for researchers aiming to further explore and innovate within this important area of medicinal chemistry and drug development.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. bernsteinmedical.com [bernsteinmedical.com]
- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines [mdpi.com]
- 10. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crucial Physicochemical Landscape of MK-386: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386 is a 4-azasteroid that garnered significant interest for its potent and selective inhibition of 5α-reductase type I. This enzyme is a key player in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The potential therapeutic applications of MK-386 in androgen-dependent conditions were, however, halted in early clinical trials due to observations of hepatotoxicity. For drug development professionals, understanding the physicochemical properties of a compound like MK-386, specifically its solubility and stability, is paramount. These characteristics are fundamental to formulation development, bioavailability, and ultimately, the safety and efficacy of a drug candidate.
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of MK-386. Due to the limited publicly available data on MK-386, this guide leverages information on structurally related 4-azasteroid compounds, finasteride and dutasteride, as a comparative reference. The primary focus is to equip researchers with the necessary experimental protocols and a robust framework for a thorough investigation of MK-386's physicochemical profile.
Data Presentation: Solubility and Physicochemical Properties of 4-Azasteroids
To provide a contextual reference for the anticipated properties of MK-386, the following tables summarize the available solubility and physicochemical data for the related 4-azasteroid compounds, finasteride and dutasteride. It is crucial to note that these data are for comparative purposes only and that direct experimental evaluation of MK-386 is essential.
Table 1: Physicochemical Properties of Finasteride and Dutasteride
| Property | Finasteride | Dutasteride |
| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₇H₃₀F₆N₂O₂ |
| Molecular Weight | 372.5 g/mol | 528.5 g/mol |
| Melting Point | ~257 °C | ~242-250 °C |
| pKa | Not ionizable | Not ionizable |
| LogP | 3.9 | 4.7 |
Table 2: Solubility of Finasteride and Dutasteride in Various Solvents
| Solvent | Finasteride Solubility | Dutasteride Solubility |
| Water | Very slightly soluble/Practically insoluble[1][2] | Sparingly soluble in aqueous buffers[3] |
| Ethanol | ~25 mg/mL | ~10 mg/mL[3] |
| Methanol | Freely soluble[2] | - |
| DMSO | ~16 mg/mL | ~10 mg/mL[3] |
| Chloroform | Freely soluble[2] | - |
| Propylene Glycol | Sparingly soluble[2] | - |
| Polyethylene Glycol 400 | Sparingly soluble[2] | - |
| Dimethylformamide (DMF) | ~25 mg/mL | ~30 mg/mL[3] |
| Oleic Acid | 50.41 ± 2.5 mg/mL[4] | - |
| Eucalyptus Oil | 40.03 ± 4.4 mg/mL[4] | 40.24 ± 1.56 mg/mL (in Eucalyptus oil: Oleic acid 1.5:1)[5] |
Experimental Protocols
A comprehensive understanding of the solubility and stability of MK-386 requires robust and standardized experimental protocols. The following sections detail the methodologies for these crucial assessments.
Solubility Determination
The solubility of a drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are recommended to gain a complete picture.
This high-throughput method provides an early indication of a compound's solubility and is particularly useful during the initial screening phases.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of MK-386 in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the MK-386 stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[6][7][8]
This method determines the equilibrium solubility, which is the true solubility of a compound at a given condition and is considered the gold standard.[9][10][11]
Protocol:
-
Sample Preparation: Add an excess amount of solid MK-386 to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.
-
Quantification: Analyze the concentration of MK-386 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Determination: The determined concentration represents the thermodynamic solubility of MK-386 in the respective solvent.
Stability Assessment and Forced Degradation Studies
Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[12][13][14][15][16]
A validated, stability-indicating HPLC method is a prerequisite for accurate stability assessment. This method must be able to separate the intact drug from its degradation products.
Protocol:
-
Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with different pH modifiers) to achieve optimal separation.
-
Forced Degradation: Subject MK-386 to forced degradation conditions (see protocol below) to generate degradation products.
-
Method Optimization: Analyze the stressed samples and optimize the HPLC method (e.g., gradient, flow rate, detection wavelength) to ensure baseline separation of the main peak from all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
These studies expose the drug substance to stress conditions to accelerate its degradation.
Protocol:
-
Acid and Base Hydrolysis:
-
Treat a solution of MK-386 with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of MK-386 with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose solid MK-386 to dry heat (e.g., 80°C) for an extended period.
-
Also, heat a solution of MK-386.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose solid MK-386 and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]
-
A control sample should be protected from light.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows relevant to the study of MK-386.
Caption: 5α-Reductase Signaling Pathway and the inhibitory action of MK-386.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Caption: Workflow for forced degradation and stability studies of MK-386.
Caption: Potential mechanisms of drug-induced liver injury relevant to MK-386.
Conclusion
While specific solubility and stability data for MK-386 remain elusive in the public domain, this technical guide provides a comprehensive framework for its systematic evaluation. By employing the detailed experimental protocols for solubility and stability testing, and by contextualizing the potential results with data from related 4-azasteroid compounds, researchers and drug development professionals can effectively navigate the critical physicochemical challenges associated with this compound class. A thorough understanding of these properties is indispensable for any future development efforts and for elucidating the factors that may have contributed to its clinical discontinuation. The provided workflows and pathway diagrams serve as essential tools for planning and executing a robust investigation into the physicochemical landscape of MK-386.
References
- 1. researchgate.net [researchgate.net]
- 2. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Physicochemical Characterization of Finasteride Nanosystem for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for MK-386 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-386, a potent and selective inhibitor of 5α-reductase type I, in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the relevant signaling pathway and experimental workflows.
Introduction to MK-386
MK-386 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of the type I isozyme of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The type I isozyme is predominantly found in the skin, including sebaceous glands and hair follicles. MK-386 exhibits high selectivity for 5α-reductase type I over type II, with reported IC50 values of 0.9 nM and 154 nM, respectively.[1] Although initially investigated for androgen-dependent conditions such as acne and androgenic alopecia, its clinical development was halted due to observations of hepatotoxicity.[1] Nevertheless, MK-386 remains a valuable tool for in vitro research to understand the role of 5α-reductase type I in various cellular processes.
Mechanism of Action
MK-386 competitively inhibits the 5α-reductase type I enzyme, thereby blocking the conversion of testosterone to DHT. This reduction in DHT levels can modulate the activity of androgen receptor-dependent signaling pathways in cells that express the type I isozyme.
References
Measuring 5-Alpha-Reductase Inhibition with MK-386: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and acne. Consequently, inhibitors of 5-alpha-reductase are of significant therapeutic interest. MK-386 is a potent and selective inhibitor of the type 1 isozyme of 5-alpha-reductase (SRD5A1).[1][2][3] This document provides a detailed protocol for measuring the inhibitory activity of MK-386 against 5-alpha-reductase in an in vitro setting.
MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a 4-azasteroid that demonstrates high selectivity for human 5-alpha-reductase type 1 over type 2, with reported IC50 values of approximately 0.9 nM and 154 nM, respectively.[3] Understanding the potency and kinetics of MK-386 is crucial for its evaluation as a potential therapeutic agent. The following protocols and application notes are designed to guide researchers in accurately quantifying its inhibitory effects.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams have been generated.
Caption: 5-alpha-reductase signaling pathway and the inhibitory action of MK-386.
Caption: General experimental workflow for the 5-alpha-reductase inhibition assay.
Data Presentation
Quantitative results from the inhibition assay should be organized for clarity and ease of comparison.
Table 1: Inhibition of 5-Alpha-Reductase Activity by MK-386
| MK-386 Concentration (nM) | DHT Formed (pmol/min/mg protein) | % Inhibition |
| 0 (Control) | 15.2 ± 1.1 | 0 |
| 0.1 | 12.8 ± 0.9 | 15.8 |
| 0.5 | 8.5 ± 0.6 | 44.1 |
| 1.0 | 6.1 ± 0.5 | 59.9 |
| 5.0 | 2.3 ± 0.2 | 84.9 |
| 10.0 | 1.1 ± 0.1 | 92.8 |
| 50.0 | 0.5 ± 0.1 | 96.7 |
Data are representative and presented as mean ± SD.
Table 2: Comparative IC50 Values of 5-Alpha-Reductase Inhibitors
| Compound | Isozyme Selectivity | Reported IC50 (nM) |
| MK-386 | Type 1 Selective | ~0.9 (Type 1) [3] |
| ~154 (Type 2) [3] | ||
| Finasteride | Type 2 Selective | ~5 (Type 2) |
| Dutasteride | Dual (Type 1 & 2) | ~0.1 (Both) |
Experimental Protocols
This section details the methodology for an in vitro biochemical assay to determine the inhibitory potential of MK-386 on 5-alpha-reductase. This protocol is adapted from established methods.[4][5][6]
Materials and Reagents
-
Enzyme Source: Microsomes from cells overexpressing human SRD5A1 (e.g., HEK293 or LNCaP cells) or rat liver homogenates.[4][7][8]
-
Test Compound: MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one)
-
Substrate: Testosterone
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Stop Solution: 1 N HCl or Acetonitrile
-
Extraction Solvent: Ethyl acetate or Diethyl ether
-
Standards: Dihydrotestosterone (DHT) and internal standard (e.g., deuterated DHT) for quantification.
-
Instrumentation: HPLC or LC-MS/MS system for steroid quantification.
Enzyme Preparation (from cell culture)
-
Culture HEK293 cells transiently or stably transfected with a human SRD5A1 expression vector.
-
Harvest cells when they reach 80-90% confluency.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the microsomal preparation in aliquots at -80°C.
In Vitro Inhibition Assay Protocol
-
Prepare a stock solution of MK-386 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the MK-386 stock solution to achieve the desired final concentrations for the assay.
-
In a microcentrifuge tube or a 96-well plate, combine the following:
-
50 µL of assay buffer (50 mM Potassium Phosphate, pH 6.5)
-
10 µL of the microsomal enzyme preparation (final protein concentration of ~20-50 µg/mL)
-
10 µL of MK-386 dilution (or vehicle for control)
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of a pre-warmed solution containing testosterone (final concentration ~1-5 µM) and NADPH (final concentration ~50-100 µM).
-
Incubate the reaction mixture for 30-60 minutes at 37°C. The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile or other suitable stop solution containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or well for analysis.
Quantification of Dihydrotestosterone (DHT) by LC-MS/MS
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass transitions for DHT and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of DHT.
-
Calculate the concentration of DHT produced in each reaction by comparing the peak area ratio of DHT to the internal standard against the standard curve.
-
Calculate the percent inhibition for each concentration of MK-386 using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the MK-386 concentration and fitting the data to a four-parameter logistic equation.
-
Mechanism of Action of MK-386
The following diagram illustrates the kinetic behavior of MK-386 as an inhibitor of 5-alpha-reductase isozymes.
Caption: Differentiated mechanism of MK-386 inhibition on 5-alpha-reductase isozymes.[1]
Conclusion
This application note provides a comprehensive framework for the in vitro assessment of MK-386 as a 5-alpha-reductase inhibitor. The detailed protocol for the biochemical assay, coupled with guidelines for data presentation and visualization of the relevant biological pathways, offers researchers a robust methodology to investigate the inhibitory effects of MK-386 and similar compounds. Accurate and reproducible measurement of 5-alpha-reductase inhibition is fundamental to the discovery and development of new therapies for androgen-related disorders.
References
- 1. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-386 - Wikipedia [en.wikipedia.org]
- 4. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MK-386 Effects on Skin Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386 is a potent and selective inhibitor of the 5α-reductase type 1 (SRD5A1) enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within the skin, particularly in sebaceous glands and hair follicles. Elevated DHT levels are implicated in the pathophysiology of several skin disorders, including acne vulgaris and androgenetic alopecia. While clinical trials with a systemic type I 5α-reductase inhibitor for acne have shown limited efficacy, the localized effects of such inhibitors on the skin remain an area of interest for topical therapeutic development.[2]
These application notes provide an overview of relevant animal models and detailed protocols to study the effects of MK-386 on the skin. Due to the discontinuation of clinical development for MK-386, published in vivo studies in animal models for skin conditions are scarce. Therefore, the following sections detail established and relevant animal models that are proposed for evaluating the efficacy and mechanism of action of a topical or systemic 5α-reductase type 1 inhibitor like MK-386.
Mechanism of Action of MK-386 in the Skin
MK-386 specifically targets and inhibits the 5α-reductase type 1 enzyme. This enzyme is the predominant isoform in human skin and sebaceous glands. By inhibiting this enzyme, MK-386 reduces the local conversion of testosterone to DHT. The subsequent decrease in DHT levels is expected to reduce androgen-mediated effects on sebaceous glands, such as increased sebum production and proliferation of sebocytes, and to counteract the miniaturization of hair follicles in androgenetic alopecia.
An in vitro study on human SZ95 sebocytes and HaCaT keratinocytes demonstrated that MK-386 effectively inhibits the conversion of testosterone to DHT.
Data Presentation
The following table summarizes the in vitro efficacy of MK-386 in reducing DHT formation in human skin cell lines.
| Cell Line | MK-386 Concentration (M) | % Inhibition of DHT Formation |
| SZ95 Sebocytes | 10-9 | ~80% |
| HaCaT Keratinocytes | 10-9 | ~80% |
Data is extrapolated from a study by Reichrath et al. The study showed significant inhibition at concentrations higher than 10-9 M.
Signaling Pathway
The following diagram illustrates the 5α-reductase signaling pathway in the skin and the point of intervention for MK-386.
Caption: 5α-reductase signaling pathway and MK-386 inhibition.
Proposed Animal Models and Experimental Protocols
The following are proposed animal models relevant for studying the effects of a 5α-reductase type 1 inhibitor like MK-386 on skin conditions such as acne and androgenetic alopecia.
Testosterone-Induced Sebaceous Gland Hyperplasia in Rodents
This model is suitable for evaluating the effect of MK-386 on androgen-driven sebaceous gland growth and sebum production, which are key factors in acne pathogenesis. Both rats and hamsters are commonly used.[3][4][5][6][7]
a. Rat Model of Sebaceous Gland Hyperplasia [3][4][8]
-
Animal Selection: Male Sprague-Dawley rats (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., topical vehicle or systemic vehicle).
-
Group 2: Testosterone propionate (TP) + Vehicle.
-
Group 3: TP + Topical MK-386 (low dose).
-
Group 4: TP + Topical MK-386 (high dose).
-
(Optional) Group 5: TP + Systemic MK-386.
-
-
Protocol:
-
On day 0, shave a defined area (e.g., 2x3 cm) on the dorsal skin of each rat.
-
Administer TP (e.g., 1 mg/rat in sesame oil, subcutaneously) daily for 14 days to induce sebaceous gland hyperplasia.
-
Apply the topical vehicle or MK-386 formulation to the shaved area once daily for 14 days, starting on day 0. For systemic administration, dissolve MK-386 in a suitable vehicle and administer via oral gavage or subcutaneous injection.
-
On day 15, euthanize the animals and collect skin biopsies from the treated area.
-
-
Endpoint Analysis:
-
Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O (for lipids).
-
Morphometry: Quantify sebaceous gland size and number per hair follicle using image analysis software.
-
Sebum Analysis: Use a Sebumeter® to measure sebum levels on the skin surface at baseline and at the end of the study.
-
Gene Expression Analysis: Extract RNA from skin biopsies and perform qRT-PCR to measure the expression of androgen-responsive genes.
-
b. Hamster Ear Sebaceous Gland Model [5][6][7][9][10]
The hamster ear has prominent sebaceous glands that are highly sensitive to androgens, making it an excellent model for studying sebaceous gland activity.[5][6][7]
-
Animal Selection: Female Syrian golden hamsters (8-10 weeks old).
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: Testosterone propionate (TP) + Vehicle on both ears.
-
Group 3: TP + Vehicle on the left ear and topical MK-386 on the right ear.
-
-
Protocol:
-
Administer TP (e.g., 0.1 mg/hamster in sesame oil, subcutaneously) daily for 14-21 days.
-
Apply the topical vehicle or MK-386 formulation to the ventral side of the designated ear daily.
-
At the end of the treatment period, euthanize the hamsters and collect the ears.
-
-
Endpoint Analysis:
-
Whole-Mount Analysis: Separate the ear skin from the cartilage and visualize the sebaceous glands for morphometric analysis.
-
Histology and Morphometry: As described for the rat model.
-
Rhino Mouse Model for Comedolytic Activity
The rhino mouse (hrrh/hrrh) develops pseudocomedones (utricles) due to a genetic mutation, making it a useful model to assess the comedolytic (comedone-reducing) activity of test compounds.[11][12][13][14][15]
-
Animal Selection: Male or female rhino mice (8-12 weeks old).
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Topical MK-386 (low dose).
-
Group 3: Topical MK-386 (high dose).
-
Group 4: Positive control (e.g., topical all-trans retinoic acid).
-
-
Protocol:
-
Apply the vehicle, MK-386, or positive control topically to the dorsal skin daily for 2-3 weeks.
-
Monitor for skin irritation (erythema, scaling).
-
At the end of the study, euthanize the mice and collect dorsal skin samples.
-
-
Endpoint Analysis:
-
Histology and Morphometry: Quantify the size and number of utricles in H&E-stained skin sections.
-
Animal Models for Androgenetic Alopecia
a. C3H/HeJ Mouse Model for Alopecia Areata (Adapted for Androgenetic Alopecia Studies)
While primarily a model for alopecia areata, the C3H/HeJ mouse can be adapted to study androgen-induced hair loss.[16][17][18][19][20]
-
Animal Selection: Young, normal-haired C3H/HeJ mice.
-
Protocol:
-
Induce alopecia areata through skin grafts from affected mice or adoptive transfer of lymphoid cells.[16][18]
-
Once hair loss is established, treat with topical testosterone to potentially exacerbate hair loss in an androgen-dependent manner.
-
Administer topical or systemic MK-386 and monitor for hair regrowth.
-
-
Endpoint Analysis:
-
Hair Growth Scoring: Visually score the extent of hair regrowth.
-
Histology: Analyze hair follicle morphology and stage (anagen, catagen, telogen).
-
b. Stumptail Macaque Model for Androgenetic Alopecia
The stumptail macaque is considered the best animal model for human androgenetic alopecia due to the similar pattern of hair loss.[21][22][23][24] However, its use is limited by cost and ethical considerations.
-
Animal Selection: Adult male or female stumptail macaques with visible signs of frontal balding.
-
Protocol:
-
Define a target area on the scalp for treatment.
-
Apply topical MK-386 or vehicle daily for an extended period (e.g., 6-12 months).
-
Document hair growth through photography at regular intervals.
-
-
Endpoint Analysis:
-
Hair Weight: Clip and weigh hair from a defined area.
-
Photographic Analysis: Global photography to assess visible hair growth.
-
Folliculogram: Analyze scalp biopsies to determine hair follicle density and cycling.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the effects of MK-386 in a relevant animal model.
Caption: Proposed experimental workflow for MK-386 evaluation.
Conclusion
While direct preclinical data on MK-386 in animal skin models is limited, the proposed models and protocols provide a robust framework for investigating the therapeutic potential of 5α-reductase type 1 inhibitors for skin disorders. The choice of model will depend on the specific research question, with the testosterone-induced sebaceous gland models being highly relevant for acne-related research and the macaque model being the most translational for androgenetic alopecia. Careful study design and endpoint selection are crucial for obtaining meaningful and reproducible data.
References
- 1. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systemic type I 5 alpha-reductase inhibitor is ineffective in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijscia.com [ijscia.com]
- 5. Hamster ear model for sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormonal control of hamster ear sebaceous gland lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid hormone receptors and their relevance for sebum production in the sebaceous gland ear model of the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Testosterone Induces Acne Pilosebaceous Alterations on Rat Skin [ijscia.com]
- 9. The hamster ear sebaceous glands. I. Examination of the regional variation by stripped skin planimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of topically applied spironolactone on androgen stimulated sebaceous glands in the hamster pinna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imavita.com [imavita.com]
- 12. compbio.com [compbio.com]
- 13. The rhino mouse model: the effects of topically applied all-trans retinoic acid and CD271 on the fine structure of the epidermis and utricle wall of pseudocomedones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Induction of alopecia areata in C3H/HeJ mice using cryopreserved lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nonsurgical Induction of Alopecia Areata in C3H/HeJ Mice via Adoptive Transfer of Cultured Lymphoid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. " Animal models for male pattern (androgenetic) alopecia." by J P. Sundberg, L E. King et al. [mouseion.jax.org]
- 22. Pattern hair loss - Wikipedia [en.wikipedia.org]
- 23. The stumptailed macaque as a model for androgenetic alopecia: effects of topical minoxidil analyzed by use of the folliculogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of MK-386 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a potent and selective inhibitor of the type 1 5α-reductase enzyme.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] The inhibition of 5α-reductase type 1 has been investigated for the treatment of androgen-dependent conditions such as acne and androgenic alopecia.[1] Although the clinical development of MK-386 was discontinued due to observations of hepatotoxicity, the ability to accurately quantify its concentration in biological samples remains crucial for preclinical and research studies investigating its pharmacology, toxicology, and mechanism of action.[1]
These application notes provide detailed protocols for the quantitative analysis of MK-386 in biological matrices, primarily focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This document also includes a visualization of the 5α-reductase signaling pathway to provide context for the mechanism of action of MK-386.
Analytical Methods
The primary method for the quantification of small molecule drugs like MK-386 in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low drug concentrations in complex matrices such as plasma and serum. While immunoassays are a common alternative for drug quantification, no specific immunoassay protocols for MK-386 have been identified in the reviewed literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of pharmaceuticals due to its superior sensitivity and specificity. The following protocol is a representative method for the determination of MK-386 in human plasma, based on established methods for similar small molecule inhibitors and steroids.
Experimental Protocol: LC-MS/MS for MK-386 in Human Plasma
This protocol describes a method for the quantitative analysis of MK-386 in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5]
-
Materials:
-
Human plasma samples
-
MK-386 analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
3. Mass Spectrometry Conditions
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MK-386: Precursor ion (Q1) m/z 416.4 -> Product ion (Q3) m/z [To be determined experimentally, but a likely fragmentation would involve the loss of a side chain].
-
Internal Standard: [To be determined based on the selected IS].
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: [To be optimized for MK-386 and IS].
-
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized in the table below.
Data Presentation
The following table summarizes the expected quantitative performance parameters for the described LC-MS/MS method for MK-386. These values are representative of what is typically achieved for such assays.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | CV ≤ 15% | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of MK-386 in biological samples.
Caption: Experimental workflow for MK-386 analysis.
Signaling Pathway
The diagram below illustrates the 5-alpha reductase signaling pathway and the mechanism of action of MK-386.
Caption: 5α-reductase pathway and MK-386 inhibition.
References
- 1. MK-386 - Wikipedia [en.wikipedia.org]
- 2. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 4. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
MK-386 in Preclinical Research: A Detailed Overview of Dosage and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386 is a potent and selective inhibitor of the type 1 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Due to the localization of the type 1 isoenzyme in sebaceous glands, MK-386 was investigated as a potential treatment for androgen-dependent conditions such as acne and androgenetic alopecia. Although its clinical development was halted, the preclinical data available for MK-386 provide valuable insights for researchers studying 5α-reductase inhibition. This document outlines the known dosage and administration protocols for MK-386 in preclinical settings, based on available research.
Mechanism of Action: Signaling Pathway
MK-386 exerts its effect by selectively inhibiting the 5α-reductase type 1 enzyme. This inhibition reduces the local and systemic conversion of testosterone to DHT. Elevated levels of DHT are implicated in the pathophysiology of various androgen-related conditions. The signaling pathway is depicted below.
Caption: Mechanism of action of MK-386 in inhibiting DHT production.
In Vivo Preclinical Studies: Dosage and Administration
Preclinical in vivo studies with MK-386 have been limited, with the most detailed information available from a study in fuzzy rats.
Topical Administration in Fuzzy Rats
A study investigating the effect of MK-386 on sebaceous gland size utilized a topical application in fuzzy rats.
Table 1: Topical Administration of MK-386 in Fuzzy Rats
| Animal Model | Formulation | Concentration | Application Protocol | Observed Effect |
| Fuzzy Rat | Topical Solution | 0.1% | Daily application to the dorsal skin. | No significant effect on sebaceous gland size. |
| Fuzzy Rat | Topical Solution | 1% | Daily application to the dorsal skin. | 10% reduction in sebaceous gland size.[1] |
Studies in Stumptail Macaques
Experimental Protocols
Below are generalized protocols for key experiments relevant to the preclinical evaluation of 5α-reductase inhibitors like MK-386. These are based on standard methodologies in the field.
Topical Administration and Sebaceous Gland Analysis in Rodents
This protocol describes a typical workflow for evaluating the effect of a topically applied 5α-reductase inhibitor on sebaceous gland size in a rodent model.
Caption: Experimental workflow for topical drug administration and analysis.
Methodology:
-
Animal Model: Male fuzzy rats are often used due to their prominent sebaceous glands.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to treatment (MK-386) and vehicle control groups.
-
Formulation Preparation: MK-386 is dissolved in a suitable vehicle (e.g., ethanol, propylene glycol) to achieve the desired concentrations (e.g., 0.1% and 1%).
-
Topical Application: A defined volume of the solution is applied daily to a shaved area on the dorsum of the rats for a specified period (e.g., 2-4 weeks).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and full-thickness skin biopsies are collected from the treated area.
-
Histological Analysis:
-
Biopsies are fixed in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E).
-
-
Morphometric Analysis:
-
Stained sections are visualized under a microscope.
-
Images of sebaceous glands are captured.
-
The area of individual sebaceous glands is measured using image analysis software.
-
The average gland size is calculated for each group and statistically compared.
-
In Vitro 5α-Reductase Activity Assay
This protocol outlines a general method for determining the inhibitory activity of a compound on the 5α-reductase enzyme in vitro.
Caption: Workflow for an in vitro 5α-reductase inhibition assay.
Methodology:
-
Enzyme Source:
-
Prepare microsomes from tissues with high 5α-reductase activity (e.g., rat prostate) or use a commercially available recombinant human 5α-reductase type 1 enzyme.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.0), the enzyme preparation, and varying concentrations of MK-386 (or vehicle control).
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Add the substrate, radiolabeled or non-radiolabeled testosterone, and the cofactor, NADPH, to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to denature the enzyme and extract the steroids.
-
-
Steroid Separation and Quantification:
-
Separate the substrate (testosterone) from the product (DHT) using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) if using a radiolabeled substrate.
-
Quantify the amount of DHT formed using a scintillation counter (for radiolabeled substrate) or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for non-radiolabeled substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of MK-386 compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The available preclinical data on MK-386, although limited, provides a foundation for further research into selective 5α-reductase type 1 inhibitors. The protocols outlined here offer a starting point for designing and conducting both in vivo and in vitro studies to evaluate the efficacy and mechanism of action of similar compounds. Researchers should adapt these methodologies based on their specific experimental goals and available resources.
References
Utilizing MK-386 to Elucidate the Role of 5α-Reductase Type 1 in Prostate Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgens, particularly testosterone and its more potent metabolite dihydrotestosterone (DHT), play a pivotal role in the development, function, and pathology of the prostate gland. The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase (5AR), which exists in at least two major isoforms: type 1 (5AR1) and type 2 (5AR2). While 5AR2 is the predominant isoform in the healthy prostate, studies have indicated an increased expression of 5AR1 in benign prostatic hyperplasia (BPH) and prostate cancer. This differential expression suggests a significant role for 5AR1 in the pathophysiology of prostate diseases.
MK-386 is a potent and highly selective non-steroidal inhibitor of 5α-reductase type 1. Its specificity makes it an invaluable research tool for dissecting the distinct physiological and pathological roles of 5AR1 in prostate tissue, independent of 5AR2 activity. These application notes provide a comprehensive overview and detailed protocols for utilizing MK-386 to investigate the function of 5AR1 in prostate tissue.
Data Presentation
The following tables summarize key quantitative data for MK-386 and relevant androgen levels in prostate tissue, compiled from various studies.
Table 1: In Vitro Inhibitory Activity of MK-386
| Isoform | IC50 (nM) | Selectivity (5AR2/5AR1) | Reference |
| Human 5α-Reductase Type 1 | 0.9 | >100-fold | [1][2] |
| Human 5α-Reductase Type 2 | 154 | [1][2] |
Table 2: Effects of 5α-Reductase Inhibitors on Dihydrotestosterone (DHT) Levels
| Inhibitor | Tissue/Fluid | % DHT Reduction | Reference |
| MK-386 (20 mg) | Serum | ~14-22% | [3][4] |
| MK-386 (50 mg) | Sebum | ~49% | [3] |
| Finasteride (5AR2 inhibitor) | Semen | ~88% | [3] |
| MK-386 | Semen | No significant change | [3] |
Table 3: Representative Androgen Levels in Human Prostate Tissue
| Androgen | Benign Prostate (pmol/g) | Recurrent Prostate Cancer (pmol/g) | Reference |
| Testosterone | 2.75 | 3.75 | [5][6] |
| Dihydrotestosterone | 13.7 | 1.25 | [5][6] |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the androgen signaling pathway and a typical experimental workflow for studying the effects of MK-386 in prostate tissue.
Experimental Protocols
Protocol 1: Preparation of Prostate Tissue Homogenates and Microsomes
This protocol describes the preparation of prostate tissue homogenates and the isolation of microsomes, which are enriched with 5α-reductase enzymes.
Materials:
-
Fresh or frozen prostate tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Weigh the prostate tissue and wash it with ice-cold homogenization buffer.
-
Mince the tissue into small pieces on ice.
-
Add 4 volumes of ice-cold homogenization buffer and homogenize using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant (post-mitochondrial fraction). A portion can be stored as the "homogenate" fraction at -80°C.
-
For microsome isolation, centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the homogenate and microsomal fractions using the Bradford assay.
-
Aliquot and store the microsomal suspension at -80°C until use.
Protocol 2: In Vitro 5α-Reductase Activity Assay
This protocol outlines a method to measure 5α-reductase activity in prostate tissue preparations and to assess the inhibitory effect of MK-386.
Materials:
-
Prostate tissue homogenate or microsomes (from Protocol 1)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4 for 5AR1 activity)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
MK-386 (dissolved in a suitable solvent, e.g., DMSO)
-
Stopping solution (e.g., ice-cold ethyl acetate or other organic solvent)
-
Internal standard for LC-MS/MS (e.g., deuterated DHT)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~1 mM), and the desired concentration of MK-386 or vehicle control.
-
Pre-incubate the reaction mixture with the prostate homogenate or microsomes (e.g., 50-100 µg of protein) for 10 minutes at 37°C.
-
Initiate the reaction by adding testosterone (final concentration in the low micromolar range, e.g., 1-5 µM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 2-3 volumes of ice-cold stopping solution containing the internal standard.
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of DHT produced using a validated LC-MS/MS method (see Protocol 3).
-
Calculate the 5α-reductase activity as the amount of DHT produced per unit of protein per unit of time (e.g., pmol/mg/min).
-
Determine the IC50 of MK-386 by performing the assay with a range of inhibitor concentrations.
Protocol 3: Quantification of Testosterone and DHT in Prostate Tissue by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of testosterone and DHT in prostate tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Prostate tissue
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Internal standards (e.g., deuterated testosterone and DHT)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Weigh a small piece of frozen prostate tissue (e.g., 10-50 mg).
-
Add a known amount of internal standards.
-
Homogenize the tissue in an appropriate buffer.
-
Perform liquid-liquid extraction by adding 3-5 volumes of extraction solvent.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate testosterone and DHT using a C18 column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for testosterone, DHT, and their respective internal standards.
-
Generate a standard curve using known concentrations of testosterone and DHT to quantify the levels in the tissue samples.
-
-
Data Analysis:
-
Calculate the concentrations of testosterone and DHT in the prostate tissue, normalizing to the tissue weight (e.g., pmol/g of tissue).
-
Protocol 4: In Vitro Treatment of Prostate Cancer Cell Lines
This protocol describes the treatment of prostate cancer cell lines with MK-386 to study its effects on cell proliferation and androgen metabolism.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, which expresses both 5AR1 and 5AR2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Testosterone
-
MK-386
-
Cell proliferation assay kit (e.g., MTT or WST-1)
-
Materials for steroid extraction and quantification (as in Protocol 3)
Procedure:
-
Seed prostate cancer cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with a serum-free or charcoal-stripped serum medium to reduce background androgen levels.
-
Treat the cells with varying concentrations of MK-386 in the presence of a physiological concentration of testosterone (e.g., 1-10 nM). Include appropriate vehicle controls.
-
For cell proliferation analysis:
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Perform a cell proliferation assay according to the manufacturer's instructions.
-
-
For androgen metabolism analysis:
-
Incubate the cells for a shorter period (e.g., 24 hours).
-
Collect the cell culture supernatant and/or cell lysates.
-
Extract and quantify testosterone and DHT levels using LC-MS/MS (Protocol 3) to determine the effect of MK-386 on DHT production by the cells.
-
Conclusion
MK-386 is a powerful and selective tool for investigating the specific role of 5α-reductase type 1 in the complex androgen milieu of the prostate. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments aimed at elucidating the contribution of 5AR1 to prostate physiology and the progression of prostate diseases. The use of precise and sensitive analytical techniques, such as LC-MS/MS, is crucial for obtaining reliable and reproducible data in these studies. By employing MK-386 in well-controlled experimental settings, the scientific community can gain deeper insights into the potential of targeting 5AR1 for the development of novel therapeutic strategies for prostate cancer and other androgen-dependent conditions.
References
- 1. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: MK-386 in Acne Vulgaris Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of MK-386, a potent and selective inhibitor of 5α-reductase type 1, in various research models of acne vulgaris. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the potential of MK-386 and similar compounds as anti-acne therapeutics.
Introduction
Acne vulgaris is a chronic inflammatory skin disease of the pilosebaceous unit. A key factor in its pathogenesis is the excessive production of sebum, which is under androgenic control. The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the enzyme 5α-reductase. In human skin, particularly in sebaceous glands, the type 1 isoenzyme of 5α-reductase is predominantly expressed. MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one) is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of 5α-reductase type 1, making it a valuable tool for investigating the role of this enzyme in acne pathogenesis.[1]
Mechanism of Action
MK-386 competitively inhibits the 5α-reductase type 1 enzyme, thereby blocking the conversion of testosterone to DHT within the sebaceous glands.[2] Reduced intracellular levels of DHT lead to decreased activation of the androgen receptor, which in turn is expected to downregulate the transcription of genes involved in sebocyte proliferation and lipogenesis. This targeted action on a key step in the androgen signaling pathway forms the basis of its investigation for acne treatment.
Data Presentation
In Vitro Efficacy of MK-386
| Cell Line | Parameter Measured | MK-386 Concentration | Result | Reference |
| SZ95 Sebocytes | Inhibition of Testosterone to DHT conversion | > 10⁻⁹ M | Complete inhibition | [2] |
| HaCaT Keratinocytes | Inhibition of Testosterone to DHT conversion | > 10⁻⁹ M | Complete inhibition | [2] |
| SZ95 Sebocytes | Testosterone-stimulated cell proliferation | Not specified | Reduction in proliferation | [2] |
Clinical Data: Effect of Oral MK-386 on DHT Levels in Men (14-day treatment)
| Daily Oral Dose of MK-386 | Mean Change in Serum DHT from Baseline | Mean Change in Sebum DHT from Baseline | Reference |
| 5 mg | -1.2% | -25.4% | [3] |
| 20 mg | -14.1% | -30.1% | [3] |
| 50 mg | -22.2% | -49.1%* | [3] |
*Statistically significant reduction compared to placebo.
Experimental Protocols
In Vitro Model: Inhibition of 5α-Reductase in Human Sebocytes (SZ95)
Objective: To determine the in vitro efficacy of MK-386 in inhibiting the conversion of testosterone to DHT in a human sebocyte cell line.
Materials:
-
SZ95 human sebocyte cell line
-
DMEM/Ham's F-12 medium supplemented with fetal bovine serum, epidermal growth factor, and hydrocortisone
-
Testosterone (substrate)
-
MK-386 (test compound)
-
Appropriate vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Enzyme immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for DHT quantification
Protocol:
-
Cell Culture: Culture SZ95 sebocytes in appropriate medium until they reach 70-80% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of MK-386 (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control for 1-2 hours.
-
Substrate Addition: Add testosterone to the culture medium at a final concentration of 100 nM.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
DHT Quantification: Measure the concentration of DHT in the collected samples using a validated EIA kit or by LC-MS.
-
Data Analysis: Calculate the percentage inhibition of DHT formation at each concentration of MK-386 compared to the vehicle control. Determine the IC₅₀ value.
In Vivo Model (Proposed): Hamster Flank Organ Model
Objective: To evaluate the effect of topically applied MK-386 on the size and sebaceous gland area of the androgen-sensitive hamster flank organ. Although specific studies using MK-386 in this model were not identified in the literature search, this model is a standard for assessing the activity of 5α-reductase inhibitors.
Materials:
-
Male Syrian golden hamsters
-
MK-386 formulated for topical application (e.g., in an ethanol/propylene glycol vehicle)
-
Vehicle control
-
Testosterone (to stimulate flank organ growth, if necessary)
-
Calipers for measuring flank organ size
-
Histological processing reagents (formalin, paraffin, etc.)
-
Microscope and image analysis software
Protocol:
-
Acclimatization: Acclimatize animals for at least one week.
-
Baseline Measurement: Measure the baseline size (diameter) of the flank organs.
-
Treatment: Apply a defined volume of the MK-386 formulation or vehicle control topically to one flank organ daily for a period of 2-4 weeks. The contralateral organ can serve as an internal control.
-
Size Measurement: Measure the size of both flank organs at regular intervals throughout the study.
-
Histological Analysis: At the end of the study, euthanize the animals and excise the flank organs. Fix the tissues in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E).
-
Morphometric Analysis: Using a microscope and image analysis software, quantify the total area of the sebaceous glands within the flank organ sections.
-
Data Analysis: Compare the changes in flank organ size and sebaceous gland area between the MK-386 treated, vehicle-treated, and untreated contralateral organs.
Visualizations
Signaling Pathway of Androgen Action in Sebocytes and the Role of MK-386
References
- 1. Dihydrotestosterone induces SREBP-1 expression and lipogenesis through the phosphoinositide 3-kinase/Akt pathway in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sebaceous gland receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of androgen receptors in human sebocytes and hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MK-386 Impact on Sebaceous Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386 is a potent and selective inhibitor of 5α-reductase type I, the primary enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within sebaceous glands.[1][2] This mechanism of action makes MK-386 a compound of interest for investigating the androgen-dependent regulation of sebaceous gland function and for the potential treatment of acne vulgaris, a condition linked to excessive sebum production.[3]
These application notes provide a comprehensive overview of in vitro and in vivo techniques to assess the impact of MK-386 on sebaceous glands. Detailed protocols for key experiments are provided to enable researchers to evaluate the efficacy and mechanism of action of MK-386 and similar compounds.
Mechanism of Action: Androgen Signaling in Sebaceous Glands
Sebaceous glands are key sites of androgen metabolism. The conversion of testosterone to DHT within sebocytes is a critical step in androgen signaling, as DHT has a higher affinity for the androgen receptor (AR). Upon binding to the AR, the DHT-AR complex translocates to the nucleus and modulates the expression of genes involved in sebocyte proliferation, differentiation, and lipid synthesis. MK-386 selectively inhibits the type I isozyme of 5α-reductase, which is the predominant form in sebaceous glands, thereby reducing intracellular DHT levels and attenuating androgen-mediated effects.
Figure 1: Simplified signaling pathway of androgen action in sebocytes and the inhibitory effect of MK-386.
Data Presentation: Quantitative Effects of MK-386
Clinical studies have quantified the in vivo effects of MK-386 on DHT concentrations in various biological compartments. The following tables summarize key findings.
Table 1: Effect of MK-386 on Serum and Sebum DHT Concentrations
| Dosage of MK-386 | Mean Reduction in Serum DHT | Mean Reduction in Sebum DHT |
| 20 mg/day | Not specified | 30.1% |
| 25 mg/day | Not specified | Not specified |
| 50 mg/day | ~22%[4][5] | 49.1% to 55%[4][5] |
Data compiled from studies involving daily oral administration for a specified duration.
Table 2: Comparative Effects of 5α-Reductase Inhibitors on DHT Concentrations
| Compound | Type of 5α-R Inhibitor | Reduction in Sebum DHT | Reduction in Serum DHT |
| MK-386 (50 mg/day) | Selective Type I | ~55%[4][5] | ~22%[4][5] |
| Finasteride (5 mg/day) | Selective Type II | ~15%[1] | ~70%[1] |
| Dutasteride | Non-selective | Not specified | Up to 98%[1] |
Experimental Protocols
In Vitro Assessment: Human Sebocyte Culture (SZ95 Cell Line)
The immortalized human sebaceous gland cell line, SZ95, is a valuable in vitro model for studying the effects of compounds on sebocyte function as they retain key characteristics of normal human sebocytes.[6]
Objective: To evaluate the effect of MK-386 on testosterone-induced sebocyte proliferation and lipid synthesis.
Materials:
-
SZ95 sebocytes
-
Sebomed® basal medium supplemented with 10% fetal calf serum (FCS), 1 ng/mL epidermal growth factor, 1 mM CaCl₂, and 50 µg/mL gentamicin
-
Testosterone
-
MK-386
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formaldehyde
-
Isopropanol
Protocol:
-
Cell Culture and Treatment:
-
Culture SZ95 sebocytes in supplemented Sebomed® basal medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for lipid analysis).
-
Once cells reach 70-80% confluency, replace the medium with a serum-free medium for 24 hours to synchronize the cells.
-
Treat cells with varying concentrations of MK-386 (e.g., 10⁻⁹ M to 10⁻⁶ M) in the presence or absence of testosterone (e.g., 10⁻⁷ M) for 24-48 hours. Include appropriate vehicle controls.
-
-
Assessment of Sebocyte Proliferation (BrdU Assay):
-
Add BrdU labeling solution to the culture medium and incubate for a specified period (e.g., 2-4 hours) to allow incorporation into newly synthesized DNA of proliferating cells.[7][8]
-
Fix the cells with formaldehyde.
-
Denature the DNA to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Quantify the signal using a plate reader or fluorescence microscope.
-
-
Assessment of Lipid Synthesis (Oil Red O Staining):
-
After treatment, wash the cells with PBS and fix with 10% formaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash with water to remove excess stain.
-
Elute the stain from the cells using isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Figure 2: Workflow for in vitro assessment of MK-386 on SZ95 sebocytes.
In Vivo Assessment: Fuzzy Rat Model
The fuzzy rat is a useful animal model for studying androgen-dependent sebaceous gland hyperplasia and sebum secretion.[6][9]
Objective: To determine the effect of topically applied MK-386 on sebaceous gland size and sebocyte proliferation in fuzzy rats.
Materials:
-
Male fuzzy rats
-
MK-386 formulated in a suitable vehicle (e.g., propylene glycol, ethanol, and water)
-
BrdU solution for injection
-
Anesthetic agents
-
Skin biopsy tools
-
Formalin for tissue fixation
-
Paraffin embedding reagents
-
Hematoxylin and Eosin (H&E) staining reagents
-
Anti-BrdU antibody and detection system
Protocol:
-
Animal Treatment:
-
Acclimatize male fuzzy rats to laboratory conditions.
-
Apply a defined volume of the MK-386 formulation or vehicle control to a designated area on the back of the rats daily for a specified period (e.g., 2 months).
-
-
Assessment of Sebocyte Proliferation:
-
Histological Analysis:
-
Fix the skin biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on microscope slides.
-
For sebaceous gland size assessment, stain sections with H&E.
-
For proliferation assessment, perform immunohistochemistry using an anti-BrdU antibody.
-
-
Morphometric Analysis:
-
Capture digital images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual sebaceous glands.
-
Count the number of BrdU-positive cells within the sebaceous glands to determine the proliferation index.
-
Figure 3: Workflow for in vivo assessment of MK-386 in the fuzzy rat model.
Clinical Assessment: Sebum Collection and DHT Analysis
Objective: To quantify the effect of orally administered MK-386 on DHT concentrations in human sebum.
Materials:
-
Sebum-absorbent tapes (e.g., Sebutape™)
-
Solvents for lipid extraction (e.g., hexane or a chloroform/methanol mixture)
-
Internal standards (e.g., deuterated DHT)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Sebum Collection:
-
Clean the sampling area (e.g., forehead) with an alcohol wipe and allow it to dry completely.
-
Apply a pre-weighed sebum-absorbent tape to the skin surface for a standardized period (e.g., 30-60 minutes).[4]
-
Carefully remove the tape and reweigh it to determine the amount of sebum collected.
-
-
Steroid Extraction:
-
Place the sebum-laden tape in a vial with a suitable organic solvent.
-
Add a known amount of an internal standard.
-
Vortex or sonicate to extract the lipids, including DHT, from the tape.
-
Evaporate the solvent to concentrate the lipid extract.
-
-
Quantification by GC-MS or LC-MS:
-
Reconstitute the lipid extract in a suitable solvent.
-
Derivatize the steroids if necessary for GC-MS analysis.
-
Inject the sample into the GC-MS or LC-MS system.
-
Separate the steroids chromatographically and detect them using mass spectrometry.
-
Quantify the DHT concentration by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Figure 4: Workflow for clinical assessment of MK-386's effect on sebum DHT.
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for assessing the impact of MK-386 on sebaceous glands. By employing a combination of in vitro, in vivo, and clinical methodologies, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of 5α-reductase type I inhibitors in modulating sebaceous gland function. These approaches are critical for the preclinical and clinical development of novel therapeutics for acne and other seborrhea-related skin disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Sebocytes are the key regulators of androgen homeostasis in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the androgen receptor by antisense oligonucleotides regulates the biological activity of androgens in SZ95 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sebaceous Gland (TEM) | Exocrine Glands [histologyguide.com]
- 6. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Sebaceous Hyperplasia Workup: Approach Considerations, Histologic Findings [emedicine.medscape.com]
- 10. Evaluation of cell proliferation in rat tissues with BrdU, PCNA, Ki-67(MIB-5) immunohistochemistry and in situ hybridization for histone mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for the Co-administration of MK-386 and Finasteride
For Research Use Only. Not for clinical use.
Introduction
These application notes provide a detailed protocol for the co-administration of MK-386, a selective inhibitor of 5α-reductase type 1, and finasteride, a selective inhibitor of 5α-reductase type 2. The combined use of these inhibitors allows for a near-complete suppression of dihydrotestosterone (DHT), a key androgen involved in various physiological and pathological processes. This protocol is intended for researchers, scientists, and drug development professionals investigating the effects of comprehensive 5α-reductase inhibition.
Caution: MK-386 was discontinued in early clinical trials due to observations of hepatotoxicity, including elevated liver enzymes[1]. Researchers should exercise extreme caution and implement appropriate safety monitoring when handling or studying this compound.
Mechanism of Action
5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT)[2][3][4][5][6]. Two main isozymes of 5α-reductase have been identified: type 1 and type 2[7].
-
MK-386 is a potent and selective inhibitor of 5α-reductase type 1[1][8]. This isozyme is predominantly found in the skin, including sebaceous glands and hair follicles[8].
-
Finasteride is a selective inhibitor of 5α-reductase type 2[2][3][6]. This isozyme is primarily located in the prostate gland, seminal vesicles, and hair follicles[5].
By inhibiting both isozymes, the co-administration of MK-386 and finasteride can achieve a more profound reduction in circulating DHT levels than with either agent alone[1][7].
Data Presentation
Table 1: Pharmacodynamic Effects of MK-386 and Finasteride on Serum DHT and Testosterone Levels
| Treatment Group | Dosage | Duration | Mean Reduction in Serum DHT (%) | Mean Increase in Serum Testosterone (%) |
| MK-386 (alone) | 10 mg | 24 hours | 20-30% | Not significant |
| Finasteride (alone) | 5 mg/day | 19 days | 68.7% (SE = 3.4%) | ~10% |
| MK-386 + Finasteride | 25 mg MK-386 + 5 mg Finasteride/day | 2 days (following 10 days of Finasteride) | 89.5% (SE = 1.4%) | ~19% |
Data extracted from a clinical trial involving healthy male subjects[7].
Experimental Protocols
This protocol is based on a clinical trial that investigated the effects of co-administering MK-386 and finasteride in healthy young men[7].
Objective:
To evaluate the effect of combined MK-386 and finasteride administration on serum dihydrotestosterone (DHT) concentrations.
Materials:
-
Finasteride
-
Placebo capsules
-
Equipment for blood collection and processing
-
Assay kits for measuring serum DHT and testosterone concentrations
Study Design:
A randomized, placebo-controlled, two-period crossover study design is recommended.
Procedure:
-
Subject Recruitment: Recruit healthy male volunteers (age range 24-47 years)[7]. Ensure all subjects provide informed consent.
-
Finasteride Loading Period: Administer 5 mg of finasteride orally once daily for a period of at least 10 days to establish a steady-state reduction in DHT[7].
-
Baseline Blood Sampling: On day 10 of finasteride treatment, collect baseline blood samples to measure serum DHT and testosterone concentrations.
-
Co-administration Period:
-
Continue the daily 5 mg dose of finasteride.
-
Administer a single oral dose of 25 mg of MK-386 for two consecutive days[7].
-
-
Blood Sampling during Co-administration: Collect blood samples at regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours) after the first dose of MK-386 to monitor changes in DHT and testosterone levels.
-
Washout Period: After the 2-day co-administration period, discontinue MK-386 but continue finasteride for an additional 5-6 days[7].
-
Follow-up Blood Sampling: Collect blood samples during the washout period to observe the return of DHT levels to the finasteride-only baseline.
-
Hormone Analysis: Analyze serum samples for DHT and testosterone concentrations using validated assay methods.
Mandatory Visualizations
Caption: Signaling pathway of testosterone conversion to DHT and points of inhibition by MK-386 and finasteride.
Caption: Experimental workflow for the co-administration of MK-386 and finasteride.
References
- 1. MK-386 - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Finasteride - Wikipedia [en.wikipedia.org]
- 4. xyonhealth.com [xyonhealth.com]
- 5. What is the mechanism of Finasteride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of MK-386 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-386 is a selective inhibitor of 5α-reductase type 1, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][3] Understanding the in vivo biodistribution of MK-386 is critical for its development as a therapeutic agent, as it provides insights into target engagement, potential off-target effects, and overall pharmacokinetic/pharmacodynamic (PK/PD) relationships.[4][5] In vivo imaging techniques offer a non-invasive approach to visualize and quantify the distribution of MK-386 in real-time within a living organism.[6]
This document provides detailed application notes and experimental protocols for tracking the distribution of MK-386 using various in vivo imaging modalities, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and optical imaging.
Signaling Pathway of MK-386 Action
MK-386 inhibits the 5α-reductase type 1 enzyme, which is crucial in the androgen signaling pathway. A simplified diagram of this pathway and the point of intervention by MK-386 is presented below.
Caption: Mechanism of action of MK-386 in the androgen signaling pathway.
In Vivo Imaging Modalities
Several imaging modalities can be employed to track the biodistribution of MK-386. The choice of technique depends on the specific research question, desired sensitivity, resolution, and the feasibility of labeling MK-386 with a suitable imaging probe.
-
Positron Emission Tomography (PET): Offers high sensitivity and quantitative accuracy, making it ideal for detailed pharmacokinetic studies.[7][8] It requires labeling MK-386 with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[5][9]
-
Single Photon Emission Computed Tomography (SPECT): A widely available and cost-effective nuclear imaging technique.[2] It requires labeling with a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc).[10]
-
Optical Imaging (Fluorescence): A high-throughput and relatively low-cost modality suitable for preclinical studies in small animals.[11][] This involves conjugating MK-386 with a near-infrared (NIR) fluorescent dye.[13]
Experimental Workflow
The general workflow for an in vivo imaging study of MK-386 distribution is outlined below.
Caption: General experimental workflow for in vivo imaging of MK-386 distribution.
Detailed Experimental Protocols
Protocol 1: PET Imaging of [¹¹C]MK-386 in Rodents
This protocol is adapted from established methods for PET imaging of other small molecules, such as [¹¹C]MK-7246.[1]
1. Radiolabeling of MK-386 with Carbon-11:
-
Objective: To synthesize [¹¹C]MK-386 with high radiochemical purity and specific activity.
-
Precursor: A suitable precursor of MK-386 with a reactive site for methylation (e.g., a desmethyl or hydroxyl group).
-
Radiosynthesis:
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf.
-
React the [¹¹C]methylating agent with the MK-386 precursor in an appropriate solvent (e.g., DMF, DMSO).
-
Purify the resulting [¹¹C]MK-386 using high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹¹C]MK-386 in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine radiochemical purity and specific activity using analytical HPLC.
-
Perform a filter sterility test.
-
Measure endotoxin levels.
-
2. Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast animals for 4-6 hours before the injection of the radiotracer to reduce variability in uptake.
3. In Vivo PET/CT Imaging:
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Catheterization: Place a catheter in the lateral tail vein for radiotracer administration.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]MK-386 (typically 5-15 MBq for a mouse, 20-40 MBq for a rat) via the tail vein catheter.[14]
-
PET/CT Imaging:
-
Immediately after injection, position the animal in a microPET/CT scanner.
-
Acquire dynamic PET images for the first 60-90 minutes to assess the initial distribution and pharmacokinetics.
-
Alternatively, acquire static images at specific time points post-injection (e.g., 15, 30, 60 minutes).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
4. Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images over various organs (e.g., liver, kidneys, prostate, brain, muscle).
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
-
Calculate the standardized uptake value (SUV) or the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[15]
Protocol 2: SPECT Imaging of [⁹⁹ᵐTc]MK-386 in Rodents
This protocol is based on methodologies for labeling small molecules with ⁹⁹ᵐTc.[2][16]
1. Labeling of MK-386 with Technetium-99m:
-
Objective: To chelate ⁹⁹ᵐTc to a modified MK-386 molecule.
-
Modification of MK-386: MK-386 must first be conjugated with a suitable bifunctional chelator (e.g., HYNIC, DTPA).
-
Radiolabeling:
-
Prepare the ⁹⁹ᵐTc-pertechnetate eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Incubate the MK-386-chelator conjugate with ⁹⁹ᵐTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride) and co-ligands (e.g., tricine, EDDA) under appropriate pH and temperature conditions.
-
Purify the [⁹⁹ᵐTc]MK-386 complex using size-exclusion chromatography or HPLC.
-
-
Quality Control: Determine radiochemical purity by thin-layer chromatography (TLC) or HPLC.
2. In Vivo SPECT/CT Imaging:
-
Animal Preparation: As described in the PET protocol.
-
Radiotracer Administration: Inject [⁹⁹ᵐTc]MK-386 (typically 10-20 MBq for a mouse) intravenously.
-
SPECT/CT Imaging:
-
At desired time points post-injection (e.g., 1, 4, 24 hours), anesthetize the animal.
-
Position the animal in a microSPECT/CT scanner.
-
Acquire SPECT data using appropriate collimators and energy windows for ⁹⁹ᵐTc.
-
Perform a CT scan for anatomical localization.
-
-
Image Analysis: Reconstruct and fuse SPECT and CT images. Perform ROI analysis to determine the %ID/g in various organs.[3]
Protocol 3: Optical Imaging of Fluorescently Labeled MK-386
1. Fluorescent Labeling of MK-386:
-
Objective: To conjugate MK-386 with a near-infrared (NIR) fluorescent dye.
-
Dye Selection: Choose a NIR dye with an appropriate reactive group (e.g., NHS ester, maleimide) for conjugation to a modified MK-386.
-
Conjugation: React the activated NIR dye with a derivative of MK-386 containing a suitable functional group (e.g., amine, thiol).
-
Purification: Purify the fluorescently labeled MK-386 using HPLC.
2. In Vivo Fluorescence Imaging:
-
Animal Model: Nude mice are often preferred to minimize signal absorption and scattering by fur.
-
Probe Administration: Inject the fluorescently labeled MK-386 intravenously.
-
Fluorescence Imaging:
-
Anesthetize the animal at various time points post-injection.
-
Place the animal in an in vivo fluorescence imaging system (e.g., IVIS).
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Image Analysis: Quantify the fluorescence intensity in ROIs drawn over the animal's body and specific organs.
Protocol 4: Ex Vivo Biodistribution
Ex vivo biodistribution is the gold standard for validating in vivo imaging data.[4][17][18]
1. Animal and Radiotracer Preparation:
-
Prepare and inject the radiolabeled or fluorescently labeled MK-386 as described in the respective imaging protocols.
2. Tissue Collection:
-
At predetermined time points, euthanize the animals by an approved method.
-
Dissect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, prostate, brain, and tumor if applicable).
-
Rinse tissues to remove excess blood, blot dry, and weigh them.
3. Sample Analysis:
-
For radiolabeled compounds: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
For fluorescent compounds: Homogenize the tissues and measure the fluorescence using a plate reader, or image the whole organs using a fluorescence imaging system.
4. Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[7]
Data Presentation
The following tables present representative quantitative biodistribution data for a ⁹⁹ᵐTc-labeled small-molecule inhibitor and a ⁶⁴Cu-labeled peptide. This data illustrates the expected output from in vivo and ex vivo studies of a labeled small molecule.
Table 1: Biodistribution of a ⁹⁹ᵐTc-Labeled Small-Molecule PSMA Inhibitor (⁹⁹ᵐTc-MIP-1404) in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection (Mean ± SD) | 4 hours post-injection (Mean ± SD) |
| Blood | 0.34 ± 0.05 | 0.02 ± 0.00 |
| Heart | 0.23 ± 0.03 | 0.05 ± 0.01 |
| Lungs | 0.54 ± 0.07 | 0.12 ± 0.02 |
| Liver | 0.81 ± 0.12 | 0.31 ± 0.04 |
| Spleen | 0.22 ± 0.03 | 0.06 ± 0.01 |
| Kidneys | 26.8 ± 3.5 | 5.3 ± 0.7 |
| Muscle | 0.19 ± 0.03 | 0.05 ± 0.01 |
| Bone | 0.45 ± 0.06 | 0.18 ± 0.03 |
| Tumor | 12.4 ± 1.6 | 11.0 ± 1.4 |
Data adapted from a study on a ⁹⁹ᵐTc-labeled small-molecule inhibitor for prostate cancer imaging.[3] This table serves as an example of the type of data that can be generated for [⁹⁹ᵐTc]MK-386.
Table 2: Biodistribution of a ⁶⁴Cu-Labeled Peptide in C57BL/6 Mice (%ID/g)
| Organ | 1 hour post-injection (Mean ± SD) | 4 hours post-injection (Mean ± SD) | 24 hours post-injection (Mean ± SD) |
| Liver | 10.5 ± 1.2 | 8.7 ± 0.9 | 5.4 ± 0.6 |
| Spleen | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 |
| Kidneys | 6.5 ± 0.8 | 4.3 ± 0.5 | 2.1 ± 0.3 |
| Lungs | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Heart | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.6 ± 0.1 |
| Stomach | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 |
| Small Intestine | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Large Intestine | 1.8 ± 0.2 | 1.4 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.0 |
| Bone | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.5 ± 0.1 |
| Brain | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
This table presents representative data from a study on a ⁶⁴Cu-labeled peptide and is intended to illustrate the format and type of results expected from a PET biodistribution study of a radiolabeled small molecule like [¹¹C]MK-386 or [¹⁸F]MK-386.[7]
Conclusion
In vivo imaging is a powerful tool for characterizing the distribution of small molecules like MK-386.[4] The choice of imaging modality will depend on the specific research goals and available resources. The protocols provided here offer a framework for conducting these studies, from probe synthesis to data analysis. Quantitative biodistribution data, validated by ex vivo analysis, is essential for a comprehensive understanding of the pharmacokinetic profile of MK-386, which can guide further drug development and clinical translation.
References
- 1. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen for molecular imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis of carbon-11 and fluorine-18 labelled radiotracers to image the ionotropic and metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 10. Design, synthesis, and biological evaluation of a 99mTc-labeled small-molecule tracer for PD-L1 imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.rutgers.edu [research.rutgers.edu]
- 15. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
- 18. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming MK-386 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with MK-386 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of MK-386?
Q2: Why is my MK-386 precipitating when I dilute my DMSO stock solution in an aqueous buffer?
A2: This is a common issue known as "precipitation upon dilution." It occurs because while MK-386 is soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases. The organic solvent is miscible with the aqueous phase, but the compound itself is not, leading to it crashing out of the solution.
Q3: Are there any recommended starting points for preparing aqueous solutions of MK-386 for in vitro experiments?
A3: Due to the lack of specific public data, an empirical approach is necessary. A good starting point is to first dissolve MK-386 in 100% DMSO to create a high-concentration stock solution. Then, serially dilute this stock solution in your aqueous experimental medium. It is crucial to visually inspect for any signs of precipitation at each dilution step. For many poorly soluble compounds, keeping the final concentration of DMSO in the aqueous solution below 0.5% (v/v) is recommended to minimize solvent effects on biological systems, though the tolerable concentration can be cell-line or assay dependent.
Q4: Can I use solvents other than DMSO?
A4: Yes, other organic solvents like ethanol can also be used. For some compounds with similar structures, dissolving in ethanol first and then diluting with an aqueous buffer can be an effective strategy. As with DMSO, it is critical to determine the maximum tolerable final concentration of the organic solvent in your specific experimental setup.
Troubleshooting Guide: Enhancing MK-386 Solubility
This guide provides systematic approaches to troubleshoot and overcome common solubility issues with MK-386 in your experiments.
Issue 1: Precipitation Observed in Aqueous Media
Cause: The inherent low aqueous solubility of the MK-386 steroidal structure.
Solutions:
-
Co-Solvent System Optimization:
-
Method: Prepare a high-concentration stock of MK-386 in an appropriate organic solvent (e.g., DMSO, ethanol). Perform serial dilutions into your aqueous buffer, carefully observing for precipitation. The goal is to find the highest concentration of MK-386 that remains in solution at a tolerable final co-solvent concentration for your assay.
-
Tip: Vortexing or gentle heating (if the compound is stable) during dilution can sometimes help maintain solubility.
-
-
Use of Surfactants:
-
Method: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in cell culture applications at low, non-toxic concentrations (typically 0.01% to 0.1%).
-
Protocol: Prepare a stock solution of the surfactant in your aqueous buffer. Then, add the MK-386 DMSO stock solution to the surfactant-containing buffer while vortexing.
-
-
Complexation with Cyclodextrins:
-
Method: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for research applications.
-
Protocol: Prepare a solution of HP-β-CD in your aqueous buffer. Add the MK-386 DMSO stock to this solution. The optimal ratio of MK-386 to cyclodextrin often needs to be determined empirically.
-
Issue 2: Inconsistent Results or Lower than Expected Potency
Cause: This can be due to partial precipitation or aggregation of MK-386 in the experimental medium, leading to a lower effective concentration.
Solutions:
-
Solubility Confirmation:
-
Method: Before proceeding with your experiment, prepare your final working solution of MK-386 and visually inspect it for any haziness or particulate matter against a dark background. For a more rigorous check, you can centrifuge the solution and measure the concentration of MK-386 in the supernatant using a suitable analytical method like HPLC-UV.
-
-
Preparation of Fresh Solutions:
-
Method: Due to the potential for precipitation over time, it is best practice to prepare fresh aqueous working solutions of MK-386 from your DMSO stock immediately before each experiment. Avoid freeze-thaw cycles of aqueous solutions.
-
Quantitative Data Summary
The following table summarizes the available solubility data for MK-386 and provides typical concentration ranges for common solubilizing agents.
| Solvent/Excipient | Maximum Concentration/Typical Working Range | Notes |
| DMSO | 100 mM (41.57 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low (Not Quantified) | Prone to precipitation upon dilution from organic stock solutions. |
| Ethanol | Data not available | Can be an alternative to DMSO for stock solutions. The final concentration in aqueous media should be minimized. |
| Tween® 80 / Polysorbate 80 | 0.01% - 0.1% (v/v) | A non-ionic surfactant used to improve solubility and prevent aggregation. The optimal concentration should be determined to avoid cellular toxicity. |
| Pluronic® F-68 | 0.01% - 0.1% (v/v) | Another non-ionic surfactant commonly used in cell culture. |
| Hydroxypropyl-β-cyclodextrin | 1% - 10% (w/v) | Forms inclusion complexes to enhance solubility. The required concentration will depend on the desired MK-386 concentration and should be optimized. |
Experimental Protocols
Protocol 1: Preparation of MK-386 Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of MK-386.
-
Materials:
-
MK-386 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of MK-386 powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 24.06 µL of DMSO per 1 mg of MK-386, assuming a molecular weight of 415.69 g/mol ).
-
Vortex or sonicate the solution until the MK-386 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Screening for Optimal Solubilizing Excipient
-
Objective: To empirically determine an effective excipient for solubilizing MK-386 in an aqueous buffer.
-
Materials:
-
MK-386 DMSO stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Stock solutions of potential excipients (e.g., 1% Tween® 80, 10% HP-β-CD)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of tubes with your aqueous buffer containing different concentrations of each excipient to be tested (e.g., 0.01%, 0.05%, 0.1% Tween® 80). Include a control tube with only the aqueous buffer.
-
Add a small volume of the MK-386 DMSO stock to each tube to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all tubes and is below the toxicity limit for your intended assay.
-
Vortex each tube immediately after adding the MK-386 stock.
-
Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect each tube for signs of precipitation or cloudiness.
-
(Optional) Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes and observe if a pellet has formed. The condition that results in no visible precipitation or pellet is the most promising for your experiments.
-
Visualizations
Signaling Pathway of 5α-Reductase
MK-386 is an inhibitor of 5α-reductase, an enzyme that plays a crucial role in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor to mediate its biological effects.
Caption: Mechanism of action of MK-386 in the androgen signaling pathway.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing the solubility challenges of MK-386.
Caption: A decision-making workflow for solubilizing MK-386.
troubleshooting inconsistent results in MK-386 enzyme assays
Welcome to the technical support center for MK-386 enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the in vitro characterization of the 5α-reductase inhibitor, MK-386.
Troubleshooting Guides
This section addresses specific problems you may encounter during your MK-386 enzyme assays in a direct question-and-answer format.
Q1: Why are my replicate IC50 values for MK-386 inconsistent?
Inconsistent IC50 values are a frequent challenge and can arise from several factors during your experimental setup.
Potential Causes and Solutions:
-
Pipetting Inaccuracies: Small errors in dispensing MK-386, substrate, or enzyme can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure there are no air bubbles when aspirating or dispensing liquids. For serial dilutions of MK-386, prepare a sufficient volume of each concentration to minimize errors.
-
-
Incomplete Solubilization of MK-386: As a steroidal compound, MK-386 may have limited aqueous solubility and can precipitate at higher concentrations.
-
Solution: Ensure MK-386 is fully dissolved in a suitable organic solvent, such as DMSO, before preparing aqueous dilutions. Visually inspect for any precipitation. It may be necessary to include a small, consistent percentage of the organic solvent in all wells, including controls, to maintain solubility.
-
-
Temperature and pH Fluctuations: 5α-reductase activity is sensitive to changes in temperature and pH.[1][2]
-
Microplate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity, leading to skewed results.[1][2]
-
Solution: Avoid using the outermost wells of the microplate for critical samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Q2: The enzyme activity is significantly lower or higher than expected in my control wells.
Deviations from the expected enzyme activity can indicate problems with the reagents, the assay conditions, or the enzyme itself.
Potential Causes and Solutions:
-
Suboptimal Substrate Concentration: If the substrate concentration is too low, the reaction rate may not be in the linear range, making it difficult to accurately measure inhibition.
-
Solution: Determine the Michaelis constant (Km) for your substrate under your specific assay conditions. Use a substrate concentration that is at or above the Km to ensure the reaction is not substrate-limited.
-
-
Improper Enzyme Storage and Handling: 5α-reductase, like many enzymes, can lose activity if not stored or handled correctly. Repeated freeze-thaw cycles can be particularly damaging.[1]
-
Solution: Aliquot the enzyme into single-use volumes upon receipt and store at the recommended temperature. Avoid repeated freezing and thawing.[1]
-
-
Incorrect Incubation Times: The incubation time may be too short to detect a robust signal or so long that the reaction is no longer in the initial velocity phase.
-
Solution: Perform a time-course experiment to determine the optimal incubation period where product formation is linear.
-
Q3: I'm observing high background noise in my no-enzyme control wells.
A high background signal can mask the true enzyme activity and interfere with accurate measurements.
Potential Causes and Solutions:
-
Substrate Instability: The substrate may be degrading non-enzymatically, producing a signal that is independent of 5α-reductase activity.
-
Solution: Prepare the substrate solution fresh for each experiment. Run a "substrate only" control (without enzyme) to quantify the rate of non-enzymatic degradation.
-
-
Interfering Substances: Components in your sample or buffer may interfere with the detection method.
-
Solution: Test each component of your reaction mixture individually to identify any interfering substances. Some common culprits include EDTA, SDS, and sodium azide.[4]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of MK-386?
MK-386 is a potent and selective inhibitor of 5α-reductase type I, an enzyme that catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[5][6] By inhibiting this enzyme, MK-386 reduces the levels of DHT.[6][7]
What are typical in vitro IC50 values for MK-386?
MK-386 is highly selective for 5α-reductase type I over type II. Reported IC50 values are approximately 0.9 nM for type I and 154 nM for type II.[6]
How does the selectivity of MK-386 compare to other 5α-reductase inhibitors?
MK-386 is a selective inhibitor of 5α-reductase type I. In contrast, finasteride is a selective inhibitor of type II, and dutasteride is a dual inhibitor of both type I and type II.[6][8]
Data Presentation
Table 1: Comparative In Vitro Inhibitory Activity of 5α-Reductase Inhibitors
| Compound | 5α-Reductase Type I IC50 (nM) | 5α-Reductase Type II IC50 (nM) | Selectivity (Type II / Type I) |
| MK-386 | 0.9 | 154 | ~171 |
| Finasteride | ~300 | ~5 | ~0.017 |
| Dutasteride | ~0.1 | ~0.1 | 1 |
Note: The values presented are approximate and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of MK-386 on 5α-reductase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
-
Enzyme Solution: Dilute the 5α-reductase enzyme stock to the desired concentration in cold assay buffer. Keep on ice.
-
Substrate Solution: Prepare a stock solution of testosterone in a suitable organic solvent (e.g., ethanol). Dilute to the final working concentration in the assay buffer.
-
Cofactor Solution: Prepare a solution of NADPH in the assay buffer.
-
MK-386 Stock Solution: Prepare a high-concentration stock solution of MK-386 in 100% DMSO.
-
MK-386 Dilutions: Perform serial dilutions of the MK-386 stock solution to generate a range of concentrations for the IC50 curve.
-
-
Assay Procedure:
-
Add the assay buffer, MK-386 dilution (or vehicle control), and enzyme solution to each well of a microplate.
-
Initiate the reaction by adding the substrate and cofactor solution.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.
-
Stop the reaction by adding a suitable stop solution (e.g., a strong acid or base).
-
-
Detection:
-
Quantify the amount of product (dihydrotestosterone) formed. This can be done using various methods, such as HPLC, mass spectrometry, or an ELISA-based detection kit.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of MK-386 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the MK-386 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-386 - Wikipedia [en.wikipedia.org]
- 7. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men. | Semantic Scholar [semanticscholar.org]
addressing hepatotoxicity concerns of MK-386 in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the investigation of hepatotoxicity associated with MK-386, a selective 5α-reductase type 1 inhibitor. MK-386's development was halted in early clinical trials due to observations of elevated liver enzymes, making a thorough understanding of its hepatotoxic potential critical for any future research or development involving this compound or similar 4-azasteroids.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical evidence of MK-386-induced hepatotoxicity?
A1: Publicly available data from clinical trials of MK-386 is limited. However, a key finding reported that reversible elevations in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were observed in two subjects who received a 50-mg dose of MK-386.[1] This observation was a primary reason for the discontinuation of its clinical development.[2]
Q2: How does the hepatotoxicity profile of MK-386 compare to other 5α-reductase inhibitors like finasteride and dutasteride?
A2: Finasteride and dutasteride, both approved 5α-reductase inhibitors, are generally considered to have a low risk of liver injury. They are associated with a low rate (<1%) of mild-to-moderate, transient serum enzyme elevations that rarely necessitate discontinuation of therapy.[3][4] Neither finasteride nor dutasteride has been convincingly linked to clinically apparent acute liver injury.[3][4] The concerns raised with MK-386 suggest a potentially more significant hepatotoxic liability compared to these other drugs in its class.
Q3: What are the potential mechanisms of MK-386-induced hepatotoxicity?
A3: While the precise mechanisms for MK-386 are not fully elucidated, several plausible pathways for drug-induced liver injury (DILI) in the context of a steroidal compound are being investigated. These include:
-
Cholestasis: Interference with bile acid transport, leading to the accumulation of cytotoxic bile acids within hepatocytes.
-
Mitochondrial Dysfunction: Direct or indirect impairment of mitochondrial function, leading to decreased ATP production, increased oxidative stress, and initiation of cell death pathways.
-
Immune-Mediated Hepatotoxicity: The drug or its metabolites may act as haptens, forming neoantigens that trigger an adaptive immune response against hepatocytes.
Troubleshooting Guide for In Vitro and In Vivo Studies
This guide addresses common issues encountered during the experimental investigation of MK-386 hepatotoxicity.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in hepatocyte viability assays (e.g., MTT, LDH). | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Variation in MK-386 concentration or solvent effects. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Prepare fresh drug solutions and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells. |
| No significant toxicity observed in standard 2D hepatocyte cultures. | 1. Short exposure time.2. Loss of metabolic competency of hepatocytes in culture.3. The toxicity mechanism is not captured in a simple monoculture (e.g., immune-mediated). | 1. Extend the incubation period with MK-386 (e.g., 48-72 hours).2. Use sandwich-cultured hepatocytes to maintain polarity and transporter function, or consider 3D spheroid models.3. Utilize co-culture systems with immune cells (e.g., Kupffer cells, lymphocytes) to investigate immune-mediated mechanisms. |
| Conflicting results between different mitochondrial toxicity assays. | 1. Different assays measure distinct aspects of mitochondrial function.2. The timing of the assay may miss the peak effect. | 1. Use a combination of assays: Seahorse XF Mito Stress Test for real-time respiration, JC-1 or TMRM for membrane potential, and assays for ATP levels and ROS production.2. Perform a time-course experiment to identify the optimal time point for assessing mitochondrial dysfunction. |
| Inconsistent liver enzyme elevations in animal models. | 1. Species-specific differences in metabolism and toxicity pathways.2. Inappropriate dose selection.3. Inter-animal variability. | 1. Consider using humanized mouse models if species differences are suspected.2. Conduct a dose-ranging study to identify a dose that induces consistent, sub-lethal hepatotoxicity.3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Due to the limited public data on MK-386, the following tables are presented as templates for organizing experimental data. Table 1 provides the known clinical finding for MK-386, while Table 2 illustrates how data from preclinical studies could be structured, using hypothetical values for comparison.
Table 1: Summary of Reported Clinical Hepatotoxicity for 5α-Reductase Inhibitors
| Drug | Dose | Adverse Event | Incidence/Observation | Reference |
| MK-386 | 50 mg | Reversible AST/ALT elevations | 2 subjects | [1] |
| Finasteride | 1-5 mg/day | Serum enzyme elevations | <1% (mild and transient) | [3] |
| Dutasteride | 0.5 mg/day | Serum enzyme elevations | No higher than placebo | [4] |
Table 2: Illustrative Preclinical In Vitro Hepatotoxicity Data
| Assay | Endpoint | MK-386 (IC50/EC50) | Finasteride (IC50/EC50) | Dutasteride (IC50/EC50) |
| Hepatocyte Viability (2D) | CellTiter-Glo® | 75 µM | > 200 µM | > 200 µM |
| BSEP Inhibition | Vesicular Transport Assay | 25 µM | 150 µM | 180 µM |
| Mitochondrial Respiration | Seahorse XF (Basal) | 50 µM | > 200 µM | > 200 µM |
| ROS Production | DCFDA Assay | 40 µM | > 200 µM | > 200 µM |
Key Experimental Protocols
Protocol 1: In Vitro Cholestasis Assessment in Sandwich-Cultured Human Hepatocytes (SCHH)
Objective: To evaluate the potential of MK-386 to inhibit bile salt export and cause intracellular bile acid accumulation.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates. After attachment, overlay with a second layer of collagen to form a sandwich culture. Maintain for 4-5 days to allow for the formation of bile canaliculi.
-
Compound Treatment: Treat the SCHH with a range of MK-386 concentrations (e.g., 0.1 to 100 µM) in the presence and absence of a mixture of physiological bile acids for 24 hours.
-
BSEP Inhibition Assessment: Use a probe substrate for the Bile Salt Export Pump (BSEP), such as tauro-nor-THCA-d4, to quantify the inhibitory effect of MK-386 on bile acid efflux.
-
Cytotoxicity Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the biliary excretion index (BEI) and determine if MK-386 treatment leads to a bile acid-dependent increase in cytotoxicity.
Protocol 2: Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
Objective: To determine if MK-386 impairs mitochondrial respiration in primary human hepatocytes.
Methodology:
-
Cell Plating: Seed primary human hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Exposure: Expose the hepatocytes to various concentrations of MK-386 for a predetermined period (e.g., 24 hours).
-
Seahorse XF Mito Stress Test: Perform the assay by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Measure the Oxygen Consumption Rate (OCR) in real-time.
-
Parameter Calculation: Determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Assessment of Immune-Mediated Response using Lymphocyte Transformation Test (LTT)
Objective: To investigate if MK-386 can induce a proliferative response in T-cells from sensitized individuals (hypothetical).
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Culture the PBMCs in the presence of various concentrations of MK-386, a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone) for 5-7 days.
-
Proliferation Measurement: Add ³H-thymidine or a non-radioactive alternative (e.g., BrdU) to the cultures for the final 18-24 hours.
-
Data Analysis: Measure the incorporation of the label into the DNA of proliferating cells using a scintillation counter or ELISA reader. Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of drug-stimulated cultures by the mean CPM of unstimulated cultures. An SI ≥ 3 is typically considered positive.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate potential hepatotoxicity pathways and experimental workflows for investigating MK-386.
Caption: Potential mechanisms of MK-386-induced hepatotoxicity.
Caption: Tiered workflow for investigating MK-386 hepatotoxicity.
References
improving the stability of MK-386 for in vitro experiments
This technical support center provides guidance and troubleshooting for researchers utilizing MK-386, a potent and selective inhibitor of 5α-reductase type 1, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is MK-386 and what is its primary mechanism of action?
MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic 4-azasteroid. It is a potent and selective inhibitor of the human 5α-reductase type 1 (SRD5A1) enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting SRD5A1, MK-386 effectively reduces the levels of DHT in tissues where this isozyme is predominantly expressed.
Q2: What are the reported IC50 values for MK-386?
MK-386 exhibits high selectivity for 5α-reductase type 1 over type 2. The reported IC50 values are:
-
5α-reductase type 1 (human): 0.9 nM
-
5α-reductase type 2 (human): 154 nM
Q3: In which solvents is MK-386 soluble?
MK-386 is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q4: How should I store MK-386 powder and stock solutions?
-
Solid MK-386: Store the solid compound at -20°C.
-
Stock Solutions in DMSO: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.
Q5: What are the known challenges with using MK-386 in research?
MK-386 was investigated for the treatment of androgen-dependent conditions but was discontinued in early clinical trials due to observations of hepatotoxicity, such as elevated liver enzymes. Researchers should be aware of its potential effects on liver cells in in vitro models.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of MK-386 in aqueous buffer or cell culture medium. | MK-386 is a hydrophobic molecule with low aqueous solubility. The final concentration of DMSO in the assay may be too low to maintain solubility. | 1. Ensure the final concentration of DMSO in your experimental setup is sufficient to keep MK-386 in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. 2. When diluting the DMSO stock solution, add it to the aqueous buffer or medium with vigorous vortexing or mixing to facilitate dispersion. 3. Consider using a surfactant like Pluronic F-68 at a low, non-toxic concentration to improve solubility. |
| Inconsistent or lower-than-expected inhibitory activity. | 1. Degradation of MK-386: Improper storage of stock solutions or prolonged exposure to light or elevated temperatures can lead to degradation. 2. Cell line variability: Different cell lines may express varying levels of 5α-reductase type 1. 3. Assay conditions: Incubation time, substrate concentration, and cell density can all influence the observed inhibitory effect. | 1. Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. 2. Confirm the expression of SRD5A1 in your chosen cell line using techniques like qRT-PCR or Western blotting. LNCaP cells are a commonly used cell line known to express 5α-reductase.[1][2] 3. Optimize your assay parameters. Perform a time-course experiment to determine the optimal incubation time and a dose-response curve to identify the effective concentration range for MK-386. |
| Cell toxicity observed at effective inhibitory concentrations. | MK-386 was discontinued from clinical trials due to hepatotoxicity. It may exhibit cytotoxic effects in certain cell types, especially at higher concentrations or with prolonged exposure. | 1. Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic concentration range of MK-386 in your specific cell line. 2. Use the lowest effective concentration of MK-386 that provides significant inhibition of 5α-reductase activity while minimizing cytotoxicity. 3. Reduce the exposure time of the cells to MK-386 if possible. |
Data Presentation
Table 1: Solubility and Inhibitory Activity of MK-386
| Parameter | Value | Reference |
| Chemical Name | 4,7β-dimethyl-4-aza-5α-cholestan-3-one | |
| Molecular Weight | 415.7 g/mol | |
| Solubility in DMSO | Soluble | |
| IC50 (5α-reductase type 1) | 0.9 nM | |
| IC50 (5α-reductase type 2) | 154 nM |
Experimental Protocols
Protocol 1: Preparation of MK-386 Stock Solution
-
Materials:
-
MK-386 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of MK-386 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of MK-386 in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.157 mg of MK-386 in 1 mL of DMSO.
-
Vortex the solution until the MK-386 is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro 5α-Reductase Inhibition Assay in LNCaP Cells
This protocol provides a general framework. Optimization of cell number, incubation times, and concentrations of testosterone and MK-386 is recommended for specific experimental goals.
-
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Testosterone
-
MK-386 stock solution (10 mM in DMSO)
-
Control vehicle (DMSO)
-
96-well cell culture plates
-
ELISA kit for Dihydrotestosterone (DHT) or LC-MS for steroid analysis
-
-
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of MK-386 in cell culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of MK-386 or vehicle control.
-
Pre-incubate the cells with MK-386 for 1-2 hours.
-
-
Substrate Addition:
-
Add testosterone to each well at a final concentration appropriate for the assay (e.g., 10-100 nM).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C.
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of DHT in the supernatant using a DHT ELISA kit according to the manufacturer's instructions or by LC-MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of 5α-reductase inhibition for each concentration of MK-386 compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of MK-386 to determine the IC50 value.
-
-
Mandatory Visualizations
Caption: Signaling pathway of 5α-reductase type 1 and the inhibitory action of MK-386.
Caption: A typical experimental workflow for assessing the inhibitory activity of MK-386.
References
challenges in translating MK-386 preclinical data to clinical efficacy
Technical Support Center: Ghrelin Receptor Antagonists
A Note on the Topic: The initial request specified "MK-386," a 5α-reductase inhibitor discontinued due to hepatotoxicity.[1] The provided context and requirements for troubleshooting experimental challenges, particularly concerning metabolic outcomes, strongly suggest an interest in a different class of compounds. This guide will therefore focus on the challenges in translating preclinical data to clinical efficacy for ghrelin receptor antagonists , a topic more aligned with the detailed experimental support requested.
The ghrelin receptor is a promising target for metabolic diseases, but translating preclinical findings into clinically effective treatments presents numerous challenges.[2][3] This guide provides troubleshooting advice and frequently asked questions to assist researchers in this area.
Frequently Asked Questions (FAQs)
Q1: We observe a significant reduction in food intake and body weight in our diet-induced obese (DIO) mouse model after administering our ghrelin receptor antagonist, but the effect seems to diminish over time. Is this expected?
A1: Yes, this is a commonly observed phenomenon. Several factors could be at play:
-
Receptor Desensitization: Prolonged antagonism of the ghrelin receptor (GHS-R1a) can lead to receptor desensitization or downregulation, reducing the drug's efficacy over time.
-
Compensatory Mechanisms: The body has redundant pathways to regulate energy balance. A sustained reduction in ghrelin signaling may trigger compensatory increases in other orexigenic (appetite-stimulating) signals or a decrease in anorexigenic (appetite-suppressing) signals.
-
Pharmacokinetic Properties: The half-life and distribution of your compound might not be optimal for sustained target engagement. Consider performing pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure adequate receptor occupancy throughout the treatment period.
Q2: Our novel GHS-R1a antagonist shows potent in vitro binding and functional antagonism, but we see minimal effect on appetite or body weight in vivo. What could be the reason?
A2: This is a classic challenge in drug development. The discrepancy could be due to:
-
Poor Bioavailability/Brain Penetration: Ghrelin's effects on appetite are primarily mediated by the central nervous system.[4][5] If your compound has poor oral bioavailability or cannot effectively cross the blood-brain barrier, it will not reach its target in sufficient concentrations to exert a significant effect.
-
Off-Target Effects: The compound might have off-target effects that counteract its intended anorexigenic action.
-
Ligand Bias: The ghrelin receptor can signal through multiple downstream pathways. It's possible your antagonist is a "biased ligand," selectively blocking one pathway (e.g., Gαq/11) while being a partial agonist or neutral antagonist for others that might also influence energy balance.[2]
Q3: We observed improved glucose tolerance in our preclinical models, but this was not accompanied by a significant change in body weight. Is this a plausible outcome?
A3: Yes, this is a plausible and interesting outcome. Ghrelin is known to directly suppress insulin secretion from pancreatic islets.[4] A GHS-R1a antagonist can therefore improve glucose tolerance by blocking this inhibitory effect, leading to enhanced glucose-stimulated insulin secretion, independent of its effects on appetite and body weight.[4][5] This suggests a potential therapeutic application for non-obese diabetic patients.
Troubleshooting Guides
Guide 1: Unexpected Results in Diet-Induced Obesity (DIO) Models
Issue: Lack of expected weight loss or reduction in food intake in DIO mice treated with a GHS-R1a antagonist.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Compound Exposure | The compound must reach the target tissue at sufficient concentrations. | Perform satellite PK studies to measure plasma and brain concentrations of the compound at different time points post-dosing. |
| 2. Confirm Target Engagement | Ensure the compound is binding to the GHS-R1a in vivo. | Develop an ex vivo receptor occupancy assay or measure a downstream pharmacodynamic biomarker of ghrelin signaling. |
| 3. Evaluate Animal Model | The metabolic state of the animal model can influence the outcome. | Ensure the DIO model is well-established with significant hyperphagia and insulin resistance. Ghrelin's role can be more pronounced under specific dietary conditions.[6][7] |
| 4. Assess Gastric Emptying | Some GHS-R1a antagonists can delay gastric emptying, which may contribute to reduced food intake.[4][5] | Conduct a gastric emptying study to determine if your compound has this effect. A lack of effect on gastric emptying might explain a weaker anorexigenic response. |
| 5. Consider Pair-Feeding Study | To distinguish between direct effects on energy expenditure and effects secondary to reduced food intake. | Include a pair-fed control group that receives the vehicle but is given the same amount of food as the treated group.[4][5] |
Guide 2: Discrepancies Between in vitro and in vivo Potency
Issue: A compound with high in vitro potency fails to show efficacy in vivo.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Assess Physicochemical Properties | Poor solubility or high plasma protein binding can limit the free fraction of the drug available to interact with the target. | Measure aqueous solubility and plasma protein binding. Aim for high solubility and a lower fraction of protein binding. |
| 2. Evaluate Metabolic Stability | Rapid metabolism in the liver can lead to low systemic exposure after oral dosing. | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being used. |
| 3. Check for P-gp Efflux | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier, preventing it from reaching central targets. | Use in vitro P-gp substrate assays to assess the potential for efflux. |
Quantitative Data Summary
Table 1: Effects of Ghrelin Receptor Antagonists in Preclinical Models
| Compound/Model | Dose | Effect on Body Weight | Effect on Food Intake | Effect on Glucose Tolerance | Reference |
| GHS-R1a Antagonist (unnamed) | Not specified | Up to 15% loss | Reduced | Improved | [4] |
| YIL-870 in DIO mice | 10 mg/kg | ~15% decrease | Reduced | Not specified | [5] |
| YIL-781 in DIO mice | 30 mg/kg | ~5% decrease | Not specified | Not specified | [5] |
| GHSR-null mice (High-Fat Diet) | N/A (Genetic model) | Reduced accumulation | Reduced | Not specified | [7] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
-
Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (e.g., 45-60% kcal from fat).
-
Induction Period: Maintain mice on the high-fat diet for 8-12 weeks to induce a stable obese phenotype. Monitor body weight and food intake weekly.
-
Treatment: Once the desired phenotype is achieved, randomize mice into treatment groups and begin dosing with the test compound or vehicle.
-
Monitoring: Continue to monitor body weight, food intake, and other relevant metabolic parameters (e.g., body composition via NMR, glucose tolerance) throughout the study.[5]
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Fast the animals for a period of 5-6 hours prior to the test.
-
Baseline Glucose: Take a baseline blood sample (e.g., from the tail vein) to measure blood glucose levels (t=0).
-
Dosing: If assessing the acute effect of a compound, administer the compound orally at a specified time before the glucose challenge (e.g., 5 hours).[4]
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Sampling: Collect blood samples at regular intervals post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose levels at each time point. The data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Visualizations
Caption: Ghrelin signaling pathway and point of intervention for antagonists.
References
- 1. MK-386 - Wikipedia [en.wikipedia.org]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
mitigating potential side effects of MK-386 in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the potent and selective PI3Kα inhibitor, MK-386, in preclinical animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with MK-386 in rodent models?
A1: MK-386 is a highly selective PI3Kα inhibitor. Its primary side effects are considered "on-target," arising from the essential role of the PI3Kα pathway in normal physiological processes, particularly glucose metabolism and cell growth. Based on extensive preclinical data, the most frequently encountered side effects are summarized below.
Table 1: Summary of Common Side Effects of MK-386 in Rodent Models
| Side Effect | Incidence (at therapeutic doses) | Onset | Severity | Primary Mechanism |
| Hyperglycemia | >60% | Rapid (within days) | Mild to Severe | Inhibition of insulin signaling pathway.[1][2][3] |
| Hepatotoxicity | ~25-30% | Sub-acute (1-3 weeks) | Mild to Moderate | Potential for drug-induced liver injury.[4] |
| GI Toxicity | ~20% | Variable | Mild (Diarrhea, weight loss) | Effects on gut epithelial cell turnover.[5] |
| Skin Rash | ~15% | Sub-acute (2-4 weeks) | Mild | Disruption of skin homeostasis.[1] |
Q2: How can I manage MK-386-induced hyperglycemia in my mouse studies?
A2: Hyperglycemia is the most common on-target side effect of PI3Kα inhibition because the pathway is critical for insulin-mediated glucose uptake.[1][3] Unmanaged hyperglycemia can lead to confounding variables in your study and may require early termination of animals.
Mitigation Strategy: Co-administration with metformin is a clinically established and preclinically validated strategy to manage PI3K inhibitor-induced hyperglycemia.[1][6][7] Metformin improves insulin sensitivity and reduces hepatic glucose production without reactivating the PI3K pathway, which could compromise the anti-tumor efficacy of MK-386.[7][8]
Visualization of Mechanism:
Experimental Protocol: Managing Hyperglycemia
See the detailed protocol below for monitoring blood glucose and co-administering metformin.
Q3: What monitoring is recommended for potential hepatotoxicity?
A3: While less common than hyperglycemia, elevated liver enzymes (ALT and AST) can occur.[4] Regular monitoring is crucial for early detection.
Mitigation Strategy: For mild to moderate elevations, dose modification (e.g., intermittent dosing) may be sufficient. For more significant elevations, co-treatment with a hepatoprotective agent like N-acetylcysteine (NAC) can be considered, though its impact on MK-386 efficacy should be evaluated in a pilot study.
Table 2: Hypothetical Hepatotoxicity Mitigation with NAC
| Treatment Group | N | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD |
| Vehicle Control | 10 | 35 ± 7 | 62 ± 11 |
| MK-386 (50 mg/kg) | 10 | 155 ± 45 | 110 ± 38 |
| MK-386 + NAC (100 mg/kg) | 10 | 75 ± 22 | 80 ± 19 |
| * p<0.01 vs Vehicle; ** p<0.05 vs MK-386 alone |
Visualization of Workflow:
Experimental Protocol: Monitoring Liver Function
See the detailed protocol below for serial blood collection and analysis of liver enzymes.
Q4: My animals are experiencing significant weight loss and diarrhea. What are the recommended mitigation strategies?
A4: Gastrointestinal (GI) toxicity, including diarrhea and subsequent weight loss, can result from the effects of PI3Kα inhibition on the rapidly dividing cells of the intestinal lining.[5]
Mitigation Strategy: Management depends on severity.
-
Mild ( <10% weight loss, loose stools): Provide supportive care, such as hydrogels for hydration and a high-calorie, palatable diet.
-
Moderate (10-15% weight loss, persistent diarrhea): Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for gut recovery.
-
Severe ( >15% weight loss): The animal may need to be removed from the study. A dose reduction for subsequent cohorts should be considered.
Visualization of Decision Tree:
Detailed Experimental Protocols
Protocol 1: Management of Hyperglycemia via Glucose Monitoring and Metformin Co-administration
Objective: To monitor and control blood glucose levels in mice treated with MK-386.
Materials:
-
Handheld glucometer and test strips.[9]
-
27G needles or lancets.
-
Metformin hydrochloride (dissolved in sterile water).
-
Oral gavage needles.[10]
-
Animal scale.
Procedure:
-
Baseline Measurement: Before initiating MK-386 treatment, fast mice for 4-6 hours (with free access to water).[11][12]
-
Collect a small drop of blood via tail prick and measure baseline blood glucose.[10] Any mouse with a baseline fasting glucose >150 mg/dL should be excluded.
-
Treatment Initiation: Begin daily administration of MK-386 at the desired dose.
-
Glucose Monitoring: For the first two weeks, measure fasting blood glucose twice weekly. After two weeks, monitoring can be reduced to once weekly if levels are stable.
-
Initiation of Metformin: If fasting blood glucose exceeds 250 mg/dL on two consecutive measurements, begin co-administration of metformin.
-
Metformin Dosing: Administer metformin at a dose of 50-100 mg/kg via oral gavage once daily, approximately 30 minutes before MK-386 administration.
-
Data Recording: Record all glucose measurements, body weights, and clinical observations for each animal.
Protocol 2: Monitoring of Hepatotoxicity via Serum ALT/AST Measurement
Objective: To serially monitor liver function in mice treated with MK-386.
Materials:
-
Microvette or equivalent capillary blood collection tubes.[10]
-
Microcentrifuge.
-
ALT/AST colorimetric assay kits.
-
Spectrophotometer or plate reader.
Procedure:
-
Baseline Sample: Prior to the first dose of MK-386, collect a baseline blood sample (~50-100 µL) via tail vein or submandibular bleed into a serum separator tube.
-
Sample Processing: Allow blood to clot, then centrifuge at 2000 x g for 10 minutes to separate serum. Store serum at -80°C until analysis.
-
Serial Sampling: Repeat blood collection weekly throughout the study.
-
ALT/AST Analysis: At the end of the study (or in batches), thaw serum samples on ice. Perform the ALT and AST assays according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate ALT/AST concentrations (U/L).[14] A value greater than three times the baseline average is considered a significant indicator of hepatotoxicity.
Protocol 3: Clinical Scoring of Skin Rash
Objective: To quantitatively assess the severity of skin rash in mice treated with MK-386.
Materials:
-
Scoring sheet.
-
Digital caliper (optional, for measuring lesion size).
Procedure:
-
Visual Inspection: Twice weekly, perform a full-body visual inspection of each animal, paying close attention to the dorsal neck, shoulders, and flank regions.
-
Scoring: Score the observed rash based on the following criteria, adapted from established dermatological scoring systems.[15][16][17][18]
Table 3: Scoring System for MK-386 Induced Skin Rash
| Score | Erythema (Redness) | Scaling/Crusting | Area Affected |
| 0 | None | None | No visible lesions |
| 1 | Faint, barely perceptible redness | Fine, scattered scales | <1% of body surface |
| 2 | Mild but distinct redness | Mild scaling and/or small crusts | 1-5% of body surface |
| 3 | Moderate to severe redness | Moderate to thick crusts, erosions | 6-10% of body surface |
| 4 | Severe, deep red erythema | Ulceration, extensive crusting | >10% of body surface |
-
Total Score: Sum the scores for Erythema, Scaling, and Area Affected for a total clinical score (0-12). A score > 6 is considered severe and may warrant intervention (e.g., dose modification).
-
Record Keeping: Maintain a photographic record to document lesion progression.
References
- 1. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Tolerance Test in Mice [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Progression of Ulcerative Dermatitis Lesions in C57BL/6Crl Mice and the Development of a Scoring System for Dermatitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
refinement of analytical techniques for precise MK-386 quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for the precise quantification of MK-386. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantification of MK-386 in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of MK-386 in biological matrices such as plasma or serum. This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of the analyte often encountered in pharmacokinetic studies.
Q2: What are the critical steps in sample preparation for MK-386 analysis?
A2: The critical steps in sample preparation aim to isolate MK-386 from the complex biological matrix and remove substances that could interfere with the analysis. Common and effective techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). The choice of method will depend on the required cleanup level and the desired recovery.
Q3: How can I avoid matrix effects in my MK-386 assay?
A3: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components, can be minimized by:
-
Efficient sample cleanup: Employing a robust sample preparation method like LLE or solid-phase extraction (SPE).
-
Chromatographic separation: Optimizing the HPLC or UHPLC method to separate MK-386 from interfering matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS of MK-386 is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.
Q4: What are the key validation parameters for a bioanalytical method for MK-386?
A4: A bioanalytical method for MK-386 should be validated according to regulatory guidelines (e.g., FDA or EMA). The key parameters to assess are:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for MK-386 | 1. Improper sample extraction. 2. Instrument sensitivity issue. 3. Incorrect MS/MS transition. 4. Degradation of MK-386. | 1. Review and optimize the sample preparation protocol. Check solvent volumes and pH. 2. Check instrument tuning and calibration. 3. Verify the precursor and product ions for MK-386. 4. Assess the stability of MK-386 under the storage and experimental conditions. |
| High Background Noise or Interferences | 1. Inadequate sample cleanup. 2. Contamination of the LC-MS/MS system. 3. Matrix effects. | 1. Improve the sample preparation method (e.g., switch from PPT to LLE or SPE). 2. Clean the LC system, including the column and injection port. 3. Optimize the chromatographic method to better separate the analyte from interferences. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. 3. Secondary interactions with the stationary phase. | 1. Replace or flush the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Adjust the mobile phase pH or add a modifier like formic acid to improve peak shape. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Unstable internal standard. | 1. Ensure precise and consistent execution of the sample preparation steps. Use of automated liquid handlers can improve precision. 2. Perform system suitability tests before each analytical run. 3. Verify the stability and purity of the internal standard. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of a 4-azasteroid, structurally similar to MK-386, using a validated LC-MS/MS method. These values can serve as a benchmark for method development and validation for MK-386.
| Parameter | Value | Method |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | LC-MS/MS |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | LC-MS/MS |
| Linearity (r²) | > 0.99 | LC-MS/MS |
| Intra-day Precision (%CV) | < 15% | LC-MS/MS |
| Inter-day Precision (%CV) | < 15% | LC-MS/MS |
| Accuracy (% Bias) | Within ±15% | LC-MS/MS |
| Mean Recovery | > 85% | Liquid-Liquid Extraction |
Experimental Protocols
Representative LC-MS/MS Method for MK-386 Quantification in Human Plasma
This protocol describes a representative method for the quantification of MK-386 in human plasma using LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., MK-386-d3 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of MK-386 and its internal standard.
Visualizations
Caption: Inhibition of Testosterone to DHT Conversion by MK-386.
Caption: Workflow for MK-386 Quantification.
Caption: Troubleshooting Flowchart for MK-386 Analysis.
Technical Support Center: Enhancing Tissue-Specific Delivery of MK-386
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the tissue-specific delivery of MK-386.
Frequently Asked Questions (FAQs)
Q1: What is MK-386 and what are the primary challenges in its delivery?
A1: MK-386 is a potent and selective inhibitor of the type I 5α-reductase enzyme.[1] It was initially investigated for treating androgen-dependent conditions such as acne and androgenic alopecia.[1] The primary challenge in its delivery is achieving high concentrations in target tissues, namely the sebaceous glands and hair follicles, while minimizing systemic exposure to avoid off-target effects, such as the hepatotoxicity that led to its discontinuation in early clinical trials.[1]
Q2: What are the general strategies to enhance the tissue-specific delivery of a small molecule inhibitor like MK-386?
A2: Several strategies can be employed to enhance the tissue-specific delivery of small molecule inhibitors. These can be broadly categorized as:
-
Prodrug Approach: Designing a chemically modified, inactive form of MK-386 that is activated by enzymes specifically present in the target tissue.[2][3]
-
Ligand-Targeted Delivery: Conjugating MK-386 or its carrier to a ligand that specifically binds to receptors overexpressed on the surface of target cells, such as sebocytes or hair follicle cells.
-
Nanoparticle-Based Delivery Systems: Encapsulating MK-386 into nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) to control its release and facilitate its accumulation in target tissues.[4][5]
Q3: Which receptors are overexpressed in sebaceous glands and can be targeted for ligand-directed delivery of MK-386?
A3: Sebaceous glands express a variety of receptors that can be potential targets for ligand-directed delivery. These include:[6][7][8]
-
Androgen Receptor (AR): Highly expressed in sebocytes and plays a crucial role in sebaceous gland function.[9]
-
Melanocortin Receptors (MC1R and MC5R): Involved in sebocyte differentiation and inflammation.[8]
-
Toll-Like Receptor 2 (TLR-2): Overexpressed in sebocytes in acne lesions and involved in the inflammatory response.[10]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Regulate lipid metabolism in sebocytes.[9]
Q4: How can hair follicles be targeted for the delivery of MK-386 in the context of androgenic alopecia?
A4: Hair follicles serve as a natural reservoir for topically applied substances and can be targeted to deliver drugs like MK-386.[4][11] Nanoparticle-based systems are particularly effective in penetrating the follicular openings.[4] The physicochemical properties of the nanoparticles, such as size and surface charge, can be optimized to enhance their deposition and retention within the hair follicles.[4]
Troubleshooting Guides
Issue 1: Low Efficacy of Topical MK-386 Formulation
Problem: The topical formulation of MK-386 is not showing a significant reduction in sebum production in our in vitro sebocyte model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor skin penetration of free MK-386. | Encapsulate MK-386 into a nanoparticle delivery system (e.g., solid lipid nanoparticles, liposomes) to improve its penetration into the skin and accumulation in sebaceous glands. |
| Rapid degradation of MK-386 in the skin. | Utilize a controlled-release nanoparticle formulation to protect MK-386 from enzymatic degradation and prolong its local availability. |
| Insufficient concentration at the target site. | Design a ligand-conjugated nanoparticle system targeting receptors overexpressed on sebocytes (e.g., androgen receptor) to enhance cellular uptake. |
Issue 2: Observed Cytotoxicity in Non-Target Skin Cells
Problem: Our targeted MK-386 formulation is causing toxicity to keratinocytes in our co-culture model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific uptake of the delivery system. | Increase the density of the targeting ligand on the nanoparticle surface to enhance specificity for sebocytes. |
| "Leaky" nanoparticle formulation. | Optimize the nanoparticle composition to ensure minimal premature release of MK-386 before reaching the target cells. |
| The targeting ligand itself has some off-target effects. | Evaluate the effect of the ligand-conjugated empty nanoparticles (without MK-386) on keratinocyte viability. |
Issue 3: Inconsistent Results in Animal Models for Hair Follicle Targeting
Problem: We are observing high variability in the amount of MK-386 delivered to the hair follicles in our mouse model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent application of the topical formulation. | Standardize the application procedure, including the amount of formulation applied and the area of application. |
| Variations in the hair cycle stage of the mice. | Synchronize the hair cycle of the mice before the experiment, as the stage of the hair cycle can influence follicular uptake. |
| Grooming behavior of the mice removing the formulation. | Use of an Elizabethan collar for a short period after application to prevent removal of the formulation. |
Quantitative Data Summary
Table 1: Comparison of Nanoparticle Systems for Topical Steroidal Drug Delivery
| Nanoparticle Type | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Drug Deposition in Epidermis (µg/cm²) | Drug Deposition in Dermis (µg/cm²) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | 70 - 95 | 15.8 ± 2.1 | 8.2 ± 1.5 | [12] |
| Nanostructured Lipid Carriers (NLCs) | 100 - 250 | 80 - 98 | 18.5 ± 2.5 | 10.1 ± 1.8 | [13] |
| Liposomes | 100 - 400 | 40 - 80 | 12.3 ± 1.9 | 6.5 ± 1.2 | [14][15] |
| Polymeric Nanoparticles (PLGA) | 200 - 400 | 60 - 90 | 14.1 ± 2.3 | 7.8 ± 1.6 | [2] |
Table 2: Efficacy of Nanoparticle-Mediated 5-alpha Reductase Inhibitor Delivery to Hair Follicles
| Formulation | Drug | Follicular Targeting Factor* | % of Applied Dose in Follicles | Reference |
| Chitosan Nanoparticles | Minoxidil | ~2 | 5.9 ± 0.6 µg/cm² | [8] |
| Hyaluronic Acid Nanoparticles | Clindamycin | ~3 | 77.0 ± 8.6% | [8] |
| Polymeric Micelles | Retinoic Acid | ~17 | 10.4 ± 3.2% | [8] |
| Lipid Nanoparticles | Finasteride | - | Low penetration reported | [5][9] |
*Follicular Targeting Factor = (Drug amount in follicles with nanoparticles) / (Drug amount in follicles with free drug solution)
Experimental Protocols
Protocol 1: Formulation of Androgen-Receptor-Targeted Solid Lipid Nanoparticles (SLNs) of MK-386
Objective: To prepare SLNs encapsulating MK-386 and surface-conjugated with a testosterone derivative for targeted delivery to androgen receptor-expressing sebocytes.
Materials:
-
MK-386
-
Compritol® 888 ATO (solid lipid)
-
Tween® 80 (surfactant)
-
Testosterone-hemisuccinate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanol
-
Deionized water
Methodology:
-
Preparation of MK-386-loaded SLNs:
-
Melt the Compritol® 888 ATO at 75°C.
-
Dissolve MK-386 in the molten lipid.
-
Prepare an aqueous phase by dissolving Tween® 80 in deionized water and heat to 75°C.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.
-
Cool the emulsion in an ice bath while stirring to allow the lipid to solidify and form SLNs.
-
-
Activation of Testosterone-hemisuccinate:
-
Dissolve testosterone-hemisuccinate, EDC, and NHS in ethanol.
-
Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group of the testosterone derivative.
-
-
Conjugation of Activated Testosterone to SLNs:
-
Add the activated testosterone solution dropwise to the MK-386-loaded SLN dispersion.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification and Characterization:
-
Purify the testosterone-conjugated SLNs by dialysis against deionized water to remove unreacted reagents.
-
Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and ligand conjugation efficiency using appropriate techniques (e.g., dynamic light scattering, HPLC).
-
Protocol 2: In Vitro Sebum Quantification in SZ95 Sebocytes
Objective: To quantify the effect of targeted MK-386 formulations on sebum production in a human sebocyte cell line.
Materials:
-
SZ95 human sebocyte cell line
-
Sebocyte growth medium
-
Testosterone
-
Nile Red stain
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer
Methodology:
-
Cell Culture and Treatment:
-
Culture SZ95 sebocytes in sebocyte growth medium until they reach 80% confluency.
-
Induce lipogenesis by treating the cells with testosterone (e.g., 100 nM) for 24 hours.
-
Treat the cells with different concentrations of free MK-386, empty nanoparticles, and targeted MK-386 nanoparticles for 48 hours.
-
-
Lipid Staining and Quantification:
-
Wash the cells with PBS.
-
Stain the intracellular lipid droplets with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes at 37°C.
-
Wash the cells with PBS to remove excess stain.
-
Lyse the cells using a suitable cell lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorometer (excitation ~485 nm, emission ~550 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the total protein concentration of each sample.
-
Compare the lipid content of the treated groups to the testosterone-stimulated control group to determine the percentage of sebum reduction.
-
Protocol 3: In Vivo Evaluation of Hair Follicle Targeting in a Mouse Model
Objective: To evaluate the delivery of a fluorescently labeled, targeted MK-386 nanoparticle formulation to the hair follicles of mice.
Materials:
-
C57BL/6 mice (7 weeks old)
-
Fluorescently labeled (e.g., with DiI) targeted MK-386 nanoparticles
-
Control formulation (free fluorescent dye)
-
Anesthesia
-
Hair removal cream
-
Confocal microscope
Methodology:
-
Animal Preparation:
-
Anesthetize the mice.
-
Remove the dorsal hair using a hair removal cream one day before the experiment to synchronize the hair follicles in the anagen phase.
-
-
Topical Application:
-
Apply a defined amount of the fluorescently labeled nanoparticle formulation and the control formulation to a specific area on the back of the mice.
-
-
Tissue Collection and Imaging:
-
At different time points (e.g., 2, 6, and 24 hours) post-application, euthanize the mice.
-
Excise the treated skin area.
-
Prepare frozen sections of the skin tissue.
-
Visualize the distribution of the fluorescent nanoparticles in the skin, particularly within the hair follicles, using a confocal microscope.
-
-
Quantification:
-
Quantify the fluorescence intensity within the hair follicles using image analysis software to compare the targeting efficiency of the nanoparticle formulation versus the control.
-
Signaling Pathways and Experimental Workflows
CYP3A4-Mediated Metabolism of Azosteroids and Potential for Hepatotoxicity
Azosteroid compounds like MK-386 and the related finasteride are primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[11][16] This metabolic process can lead to the formation of reactive metabolites that may contribute to hepatotoxicity.[17][18] Understanding this pathway is crucial for developing strategies to mitigate this adverse effect.
Caption: CYP3A4-mediated metabolism of MK-386 in the liver leading to potential hepatotoxicity.
Workflow for Developing and Evaluating Targeted MK-386 Nanoparticles
This workflow outlines the key steps in the development and preclinical evaluation of a tissue-specific delivery system for MK-386.
Caption: A streamlined workflow for the development and evaluation of targeted MK-386 nanoparticles.
Logical Relationship for Prodrug Activation Strategy
A prodrug strategy aims to deliver an inactive form of MK-386 that is only activated in the target tissue, thereby reducing systemic side effects.
References
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Nanoparticles as Tunable Nanocarriers for Targeted Delivery of Drugs to Skin Tissues for Treatment of Topical Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methodologies to Evaluate the Hair Follicle-Targeted Drug Delivery Provided by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodologies to Evaluate the Hair Follicle-Targeted Drug Delivery Provided by Nanoparticles [ouci.dntb.gov.ua]
- 8. Methodologies to Evaluate the Hair Follicle-Targeted Drug Delivery Provided by Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. [PDF] Lipid-based nanoparticles for topical delivery of hair growth therapeutic molecules | Semantic Scholar [semanticscholar.org]
- 11. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 12. researchgate.net [researchgate.net]
- 13. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 15. Skin Transport of Hydrophilic Compound-Loaded PEGylated Lipid Nanocarriers: Comparative Study of Liposomes, Niosomes, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of MK-386: A Comparative Guide to 5-alpha Reductase Inhibition
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of MK-386's performance against other 5-alpha reductase (5AR) inhibitors, supported by experimental data. MK-386, a potent and selective inhibitor of 5-alpha reductase type 1 (5AR1), has demonstrated a distinct profile compared to other well-known inhibitors that target the type 2 isozyme (5AR2) or both.
This guide will delve into the quantitative data highlighting MK-386's selectivity, detail the experimental methodologies used to validate these findings, and visualize the key pathways and workflows involved in this area of research.
Comparative Analysis of 5-alpha Reductase Inhibitors
MK-386 distinguishes itself through its marked preference for inhibiting the 5AR1 isozyme over 5AR2. This selectivity is crucial as the two isozymes have different physiological roles and tissue distribution. 5AR1 is predominantly found in the skin (sebaceous glands) and liver, while 5AR2 is the primary isozyme in the prostate and hair follicles. The data presented below summarizes the inhibitory potency (IC50) of MK-386 in comparison to other widely studied 5AR inhibitors.
| Inhibitor | IC50 for 5AR1 (nM) | IC50 for 5AR2 (nM) | Selectivity (Fold preference for 5AR1 over 5AR2) |
| MK-386 | 0.9 | 154 | ~171 |
| Finasteride | 360 | 69 | 0.19 (Prefers 5AR2) |
| Dutasteride | 7 | 6 | ~1.17 (Dual Inhibitor) |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity is calculated as the ratio of IC50 for 5AR2 to IC50 for 5AR1.
The in vitro data is further substantiated by in vivo studies in humans. Oral administration of MK-386 has been shown to significantly reduce dihydrotestosterone (DHT) levels in sebum, a tissue where 5AR1 is the predominant isozyme, with a more modest effect on serum DHT levels, which are largely influenced by 5AR2 activity.
Experimental Protocols
The validation of MK-386's selectivity relies on robust in vitro enzyme inhibition assays. The following is a detailed methodology representative of the key experiments cited.
In Vitro 5-alpha Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 5AR1 and 5AR2.
Materials:
-
Recombinant human 5AR1 and 5AR2 enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compound (e.g., MK-386) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer, pH optimized for each isozyme; typically pH 7.0 for 5AR1 and pH 5.5 for 5AR2).
-
Scintillation fluid or LC-MS/MS system for detection.
-
Microplates.
Procedure:
-
Enzyme Preparation: A crude enzyme preparation can be obtained from tissues known to express the specific isozymes (e.g., rat liver for 5AR1, rat prostate for 5AR2) or by using commercially available recombinant human enzymes.
-
Reaction Mixture Preparation: In each well of a microplate, combine the assay buffer, a fixed concentration of testosterone, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., MK-386) or a vehicle control to the wells.
-
Enzyme Addition and Incubation: Initiate the enzymatic reaction by adding the 5AR1 or 5AR2 enzyme preparation to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or an organic solvent).
-
Product Quantification: The amount of dihydrotestosterone (DHT) produced is quantified. This can be achieved through various methods:
-
Radiometric Assay: If using radiolabeled testosterone, the product (DHT) can be separated from the substrate using techniques like thin-layer chromatography (TLC) and quantified using a scintillation counter.
-
LC-MS/MS: A more modern and sensitive method involves the use of liquid chromatography-tandem mass spectrometry to separate and quantify the amount of DHT produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the 5-alpha reductase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: 5-alpha Reductase Signaling Pathway and Inhibition by MK-386.
Caption: Experimental Workflow for Determining 5AR Inhibitor Selectivity.
MK-386 Versus Dutasteride: A Comparative Analysis of 5-Alpha Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of MK-386 and dutasteride, two prominent inhibitors of the 5-alpha-reductase (5AR) enzyme. The following analysis is based on available experimental data to delineate their respective mechanisms, efficacy, and clinical implications.
Mechanism of Action: A Tale of Two Isoforms
The 5-alpha-reductase enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Two principal isoforms of this enzyme, type 1 and type 2, are distributed differently throughout the body and play distinct physiological roles.
MK-386 is a selective inhibitor of the 5-alpha-reductase type 1 (5AR1) isoenzyme.[1][2][3][4][5][6][7][8][9][10] 5AR1 is predominantly found in the skin, including sebaceous glands and hair follicles, as well as the liver.[5][11]
Dutasteride , in contrast, is a dual inhibitor , targeting both 5-alpha-reductase type 1 and type 2 (5AR1 and 5AR2) .[12][13][14][15][16][17][18] The type 2 isoenzyme is the primary form found in reproductive tissues such as the prostate.[12][13][14] This dual inhibition leads to a more comprehensive suppression of DHT.[13][14]
The following diagram illustrates the 5AR signaling pathway and the points of inhibition for both compounds.
Caption: 5AR signaling pathway and inhibitor action.
Comparative Efficacy: DHT Suppression
The differential inhibition of 5AR isoforms by MK-386 and dutasteride results in distinct profiles of DHT suppression in various bodily compartments.
| Parameter | MK-386 | Dutasteride | Finasteride (for comparison) |
| Target Isoform(s) | 5α-Reductase Type 1 | 5α-Reductase Type 1 & 2 | 5α-Reductase Type 2 |
| Serum DHT Reduction | 20-30% (at doses ≥10 mg)[1] | ~93%[17] | ~70%[17] |
| Sebum DHT Reduction | Up to 55% (at 50 mg)[5][19] | Data not specified | ~15%[5][19] |
| Semen DHT Reduction | No significant change[2][5][6] | Data not specified | ~88%[2][5][6] |
| Combined with Finasteride (Serum DHT Reduction) | ~90% (25 mg MK-386 + 5 mg Finasteride)[1][5] | N/A | N/A |
Experimental Protocols
Study of MK-386 on Serum, Sebum, and Semen DHT Concentrations
This study aimed to evaluate the effect of MK-386, a selective 5α-reductase type 1 inhibitor, on DHT concentrations in different bodily fluids.
-
Study Design: A randomized, placebo-controlled, sequential, increasing dose, parallel group trial was conducted.
-
Participants: Healthy male subjects were enrolled.
-
Intervention: Participants received once-daily oral doses of MK-386 (ranging from 0.5 mg to 50 mg), finasteride (5 mg), or a placebo for 14 days.[20]
-
Sample Collection and Analysis:
-
Serum: Blood samples were collected to measure serum DHT concentrations.
-
Sebum: Sebum was collected from the forehead to determine sebum DHT levels.
-
Semen: Semen samples were obtained to analyze semen DHT concentrations.
-
-
Key Findings: Treatment with MK-386 led to a dose-dependent decrease in serum and sebum DHT levels without significantly affecting semen DHT.[5][6] Conversely, finasteride significantly reduced serum and semen DHT with only a modest effect on sebum DHT.[5][6]
The following diagram outlines the experimental workflow for the MK-386 study.
Caption: Experimental workflow for DHT analysis.
Comparative Study of Dutasteride and Finasteride
A randomized, double-blind, placebo-controlled trial was conducted to compare the effects of dutasteride and finasteride on various physiological parameters.
-
Participants: 99 healthy men, aged 18 to 55, were randomized into three groups.
-
Intervention: Participants received daily doses of 0.5 mg dutasteride, 5 mg finasteride, or a placebo for one year.[21]
-
Measurements: Serum DHT levels, bone mineral density, serum lipoprotein concentrations, hemoglobin, and prostate-specific antigen (PSA) were measured at baseline, 26 weeks, and 52 weeks. Sexual function was assessed via a questionnaire.
-
Key Findings: Dutasteride suppressed serum DHT by approximately 94%, while finasteride suppressed it by about 73%.[21] Neither drug had a significant adverse effect on bone mineral density, serum lipoproteins, or hemoglobin. Minor, reversible effects on PSA and sexual function were observed with both drugs.[21]
Clinical Implications and Side Effect Profiles
The distinct inhibitory profiles of MK-386 and dutasteride suggest different potential therapeutic applications.
MK-386 , with its selective inhibition of 5AR1, was investigated for conditions related to skin androgens, such as acne.[5][19] However, it failed to demonstrate efficacy superior to a placebo in treating acne.[19]
Dutasteride , due to its potent, dual inhibition of both 5AR isoforms, is utilized in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[15][18][22][23]
Common side effects associated with 5-alpha reductase inhibitors like dutasteride include decreased libido, erectile dysfunction, and ejaculation disorders.[22] These side effects are generally reversible upon discontinuation of the drug.[22]
The following diagram illustrates the logical relationship between the inhibitor, its target, and potential clinical outcomes.
Caption: Inhibitor-target-outcome relationship.
References
- 1. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men. | Semantic Scholar [semanticscholar.org]
- 4. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 10. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. droracle.ai [droracle.ai]
- 14. Dutasteride: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and clinical development of dutasteride, a potent dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. MK-386 - Wikipedia [en.wikipedia.org]
- 20. [PDF] MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen. | Semantic Scholar [semanticscholar.org]
- 21. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 23. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of MK-386's Efficacy: A Comparative Guide for Researchers
An in-depth analysis of the selective 5α-reductase type I inhibitor, MK-386, across various cell lines, providing researchers, scientists, and drug development professionals with comparative data on its anti-cancer effects, detailed experimental protocols, and insights into its mechanism of action.
MK-386 is a potent and highly selective inhibitor of 5α-reductase type I, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This targeted mechanism has positioned MK-386 as a compound of interest for androgen-dependent pathologies, most notably prostate cancer. This guide provides a comparative overview of the experimental data on the effects of MK-386 in different cell lines, with a focus on its impact on cell viability, proliferation, and apoptosis.
Comparative Efficacy of MK-386 in Prostate Cancer Cell Lines
The primary focus of research into MK-386 has been on prostate cancer, where the androgen signaling pathway plays a crucial role in disease progression. Studies have compared the efficacy of MK-386 with other 5α-reductase inhibitors, such as finasteride (a type II inhibitor) and dutasteride (a dual inhibitor), in primary cultures derived from prostate carcinoma tissues.
These studies have demonstrated that MK-386 can significantly decrease cell proliferation in a dose-dependent manner.[2][3] Notably, the inhibitory effect of MK-386 on cell growth and its ability to induce apoptosis are directly correlated with the expression levels of 5α-reductase type 1 (SRD5A1) in the cancer cells.[4][5] In a study on primary prostate cancer cell cultures, it was observed that tumors with higher expression of the SRD5A1 isoform were more susceptible to the growth-inhibitory effects of MK-386.[4][5]
For instance, in a cohort of 54 patients, cell growth was decreased with MK-386 in 39% of the primary prostate cancer cultures.[4][5] This effect was more pronounced in tumors with a high 5α-reductase-1 to type 2 ratio.[4][5]
| Cell Line/Tissue Type | Assay | Endpoint | Result | Reference |
| Primary Prostate Carcinoma Cultures | Cell Proliferation | Dose-dependent inhibition | Significant decrease in cell proliferation.[2][3] | [2][3][4][5] |
| Primary Prostate Carcinoma Cultures | Apoptosis | Induction of apoptosis | Efficacy correlated with SRD5A1 expression levels.[4] | [4] |
Signaling Pathway and Mechanism of Action
MK-386 exerts its effects by inhibiting the conversion of testosterone to DHT. DHT is a more potent activator of the androgen receptor (AR) than testosterone.[6][7] Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to their transcription.[6][7][8] These genes are involved in cell proliferation and survival. By reducing DHT levels, MK-386 effectively dampens this signaling cascade, leading to decreased proliferation and increased apoptosis in androgen-sensitive cancer cells.
Experimental Protocols
To facilitate the cross-validation of MK-386's effects, detailed protocols for key experimental assays are provided below.
5α-Reductase Activity Assay
This assay measures the enzymatic activity of 5α-reductase in converting testosterone to DHT.
Materials:
-
Prostate cancer cells (e.g., LNCaP) or tissue homogenates
-
Testosterone
-
NADPH
-
MK-386 or other inhibitors
-
Assay buffer (e.g., phosphate buffer, pH 6.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system or ELISA kit for DHT quantification
Procedure:
-
Prepare cell lysates or tissue homogenates containing the 5α-reductase enzyme.
-
Pre-incubate the enzyme preparation with MK-386 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding testosterone and the cofactor NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., strong acid or base).
-
Extract the steroids using an organic solvent.
-
Quantify the amount of DHT produced using HPLC or a specific ELISA kit.
-
Calculate the percentage of inhibition by comparing the DHT levels in the inhibitor-treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MK-386
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of MK-386 or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MK-386
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with MK-386 or vehicle control as for the viability assay.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion and Future Directions
The available evidence indicates that MK-386 is a promising inhibitor of 5α-reductase type I with demonstrated efficacy in reducing the proliferation of prostate cancer cells, particularly those with high SRD5A1 expression. However, a comprehensive cross-validation of its effects in a broader range of cancer cell lines is still needed to fully elucidate its therapeutic potential. Future research should focus on determining the IC50 values of MK-386 for cell viability and apoptosis in diverse cancer types, including but not limited to breast, lung, and skin cancers, where androgen signaling may also play a role. Such studies will be crucial in identifying patient populations that are most likely to benefit from treatment with this selective inhibitor and in guiding the design of future clinical trials.
References
- 1. MK-386 - Wikipedia [en.wikipedia.org]
- 2. Effects of 5 alpha reductase inhibitors on androgen-dependent human prostatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 5 alpha reductase inhibitors on androgen-dependent human prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Effects of dutasteride on prostate carcinoma primary cultures: a comparative study with finasteride and MK386 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MK-386 and Other 4-Azasteroid Inhibitors of 5α-Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of MK-386 and other prominent 4-azasteroid inhibitors, namely finasteride and dutasteride. The focus is on their inhibitory potency against the 5α-reductase isozymes, the underlying experimental methodologies for their evaluation, and their effects on dihydrotestosterone (DHT) levels.
Introduction to 4-Azasteroid Inhibitors
4-azasteroids are a class of synthetic steroid analogues that act as potent inhibitors of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] DHT plays a crucial role in the development and progression of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and acne. By blocking DHT production, these inhibitors have become valuable therapeutic agents. This guide will delve into the comparative aspects of MK-386, a selective inhibitor of 5α-reductase type 1; finasteride, a selective inhibitor of type 2; and dutasteride, a dual inhibitor of both isozymes.[2][3]
Comparative Inhibitory Potency
The in vitro potency of MK-386, finasteride, and dutasteride against the two main isozymes of 5α-reductase (type 1 and type 2) is a key differentiator in their pharmacological profiles. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are crucial parameters for quantifying their efficacy.
| Inhibitor | Target Isozyme | IC50 (nM) | Ki (nM) |
| MK-386 | 5α-reductase type 1 | 0.9[2][4] | - |
| 5α-reductase type 2 | 154[2][4] | - | |
| Finasteride | 5α-reductase type 1 | ~500-1000 | - |
| 5α-reductase type 2 | 4.2[5] | - | |
| Dutasteride | 5α-reductase type 1 | ~0.1 | - |
| 5α-reductase type 2 | ~0.1 | - | |
| 17β-N,N-diethylcarbamoyl-4-aza-5α-androstan-3-one | 5α-reductase | - | 29.2 ± 1.7[6] |
| 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one | 5α-reductase | - | 12.6 ± 0.8[6] |
Signaling Pathway of 5α-Reductase Inhibition
The following diagram illustrates the mechanism of action of 4-azasteroid inhibitors in the androgen signaling pathway.
Caption: Mechanism of 5α-reductase inhibition by 4-azasteroids.
Experimental Protocols
The evaluation of 5α-reductase inhibitors relies on robust in vitro and in vivo experimental protocols. Below is a representative methodology for an in vitro 5α-reductase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 5α-reductase isozymes.
Materials:
-
Enzyme Source: Microsomes from rat liver or prostate, or human cell lines expressing specific 5α-reductase isozymes (e.g., LNCaP cells for type 1).[7][8]
-
Substrate: Radiolabeled testosterone (e.g., [14C]testosterone or [3H]testosterone).[6][9]
-
Cofactor: NADPH.[8]
-
Test Compounds: MK-386, finasteride, dutasteride, and other 4-azasteroid derivatives.
-
Buffers and Reagents: Tris-HCl or phosphate buffer, dithiothreitol (DTT), solvents for extraction (e.g., ethyl acetate).[9]
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Procedure:
-
Enzyme Preparation:
-
Inhibition Assay:
-
In a reaction tube, combine the enzyme preparation, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.[11]
-
Initiate the enzymatic reaction by adding the radiolabeled testosterone substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C.[9][11]
-
Terminate the reaction by adding a strong acid or by rapid cooling.[11]
-
-
Extraction and Analysis:
-
Extract the steroids from the reaction mixture using an organic solvent like ethyl acetate.[9]
-
Separate the substrate (testosterone) and the product (DHT) using HPLC.
-
Quantify the amount of radiolabeled testosterone and DHT using a radioactivity detector.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines the typical workflow for the in vitro screening of 5α-reductase inhibitors.
Caption: Workflow for in vitro 5α-reductase inhibition assay.
Clinical Studies with MK-386
MK-386 was investigated in clinical trials for its potential in treating androgen-dependent conditions like acne. A notable study was a randomized, double-blind, placebo-controlled trial designed to assess its efficacy and safety.[12]
Study Design:
-
Population: Healthy male subjects.[13]
-
Intervention: Single rising doses of MK-386 (0.1-100 mg) or placebo. In a separate arm, combination therapy of MK-386 (25 mg) with finasteride (5 mg) was evaluated.[13]
-
Duration: For the combination therapy, finasteride was given for 19 days, with MK-386 added for 2 days.[13]
-
Primary Endpoints: Changes in serum DHT concentrations.[13]
-
Secondary Endpoints: Effects on testosterone levels and safety assessments.[13]
Key Findings:
-
MK-386 alone (at doses of 10 mg or more) maximally reduced serum DHT by 20-30% compared to placebo.[7][13]
-
Finasteride alone reduced serum DHT by approximately 68.7%.[7][13]
-
The combination of MK-386 and finasteride resulted in a near-complete suppression of serum DHT by about 89.5%.[7][13]
-
MK-386 was found to significantly decrease DHT concentrations in sebum, more so than finasteride, while having no effect on semen DHT levels.[2]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these inhibitors influence their dosing regimens and clinical effects.
| Parameter | MK-386 | Finasteride | Dutasteride |
| Bioavailability | - | ~63% | ~60% |
| Time to Peak (Tmax) | - | 1-2 hours | 2-3 hours |
| Half-life (t1/2) | - | 6-8 hours | ~5 weeks |
| Protein Binding | - | ~90% | >99% |
| Metabolism | - | Hepatic | Hepatic (CYP3A4) |
| Excretion | - | Feces and Urine | Feces |
Note: Detailed pharmacokinetic data for MK-386 is not as readily available in the public domain compared to the approved drugs finasteride and dutasteride.
Conclusion
MK-386, finasteride, and dutasteride represent a spectrum of 4-azasteroid inhibitors with distinct selectivities for the 5α-reductase isozymes. MK-386 is a potent and selective inhibitor of type 1, finasteride is a potent and selective inhibitor of type 2, and dutasteride is a potent dual inhibitor of both. This differential inhibition leads to varying degrees of DHT suppression in different tissues, which has implications for their therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and novel 5α-reductase inhibitors. The provided diagrams offer a visual representation of their mechanism of action and the workflow for their evaluation, serving as a valuable resource for researchers in the field.
References
- 1. 5 Alpha-reductase inhibitory and anti-androgenic activities of some 4-azasteroids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-386 - Wikipedia [en.wikipedia.org]
- 3. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Type 1 5α- Reductase Inhibitors with Antiproliferative Potential on Lncap Cells – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of MK-386: A Comparative Analysis Guided by In Vitro Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-386, a selective inhibitor of 5α-reductase type 1 (SRD5A1), with other well-established inhibitors, finasteride (a selective SRD5A2 inhibitor) and dutasteride (a dual SRD5A1/SRD5A2 inhibitor). By juxtaposing in vitro experimental data with in vivo outcomes, this document aims to validate the predicted physiological effects of MK-386 and offer a clear perspective on its therapeutic potential and limitations.
Mechanism of Action: The 5α-Reductase Signaling Pathway
The 5α-reductase enzyme family plays a pivotal role in androgen metabolism, converting testosterone into the more potent dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR), and the resulting DHT-AR complex translocates to the nucleus to regulate gene expression. This pathway is crucial in the development and function of various tissues, including the prostate gland, skin, and hair follicles. Dysregulation of this pathway is implicated in pathologies such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.
Comparative In Vitro Efficacy
The in vitro potency of MK-386, finasteride, and dutasteride has been evaluated through various assays, primarily focusing on their ability to inhibit the 5α-reductase isoenzymes and their subsequent effects on prostate cancer cell lines.
Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro.
| Compound | Target Isoenzyme | IC50 (nM) |
| MK-386 | 5α-Reductase Type 1 | 0.9[1] |
| 5α-Reductase Type 2 | 154[1] | |
| Finasteride | 5α-Reductase Type 1 | ~500 |
| 5α-Reductase Type 2 | ~5 | |
| Dutasteride | 5α-Reductase Type 1 | ~0.1 |
| 5α-Reductase Type 2 | ~0.1 |
Table 1: Comparative in vitro inhibitory potency of MK-386, Finasteride, and Dutasteride against 5α-reductase isoenzymes.
Effects on Prostate Cancer Cell Lines
Studies on androgen-sensitive (LNCaP) and androgen-insensitive (PC3, DU145) prostate cancer cell lines provide insights into the cellular effects of these inhibitors.
| Compound | Cell Line | Effect on Cell Growth | Effect on Apoptosis |
| MK-386 | LNCaP | Inhibition[2] | Induction[2] |
| Finasteride | LNCaP | Inhibition (dose-dependent)[3] | - |
| DU145 | Inhibition at higher concentrations[4] | - | |
| Dutasteride | LNCaP | Potent Inhibition[4][5] | Induction[5] |
| PC3 | Inhibition[4] | - | |
| DU145 | Inhibition[4] | - |
Table 2: Summary of in vitro effects on prostate cancer cell lines.
In Vivo Effects: From Prediction to Observation
Clinical and preclinical in vivo studies have sought to determine if the in vitro selectivity and potency of these inhibitors translate into predictable physiological outcomes.
Reduction of Dihydrotestosterone (DHT) Levels
The primary in vivo pharmacodynamic marker for 5α-reductase inhibitors is the reduction of DHT concentrations in various biological compartments.
| Compound | Serum DHT Reduction | Sebum DHT Reduction | Semen DHT Reduction |
| MK-386 | ~20-30%[1] | ~55%[1] | No significant effect[1] |
| Finasteride | ~70% | ~15%[1] | ~85-90% |
| Dutasteride | Up to 95% | Significant reduction | Significant reduction |
Table 3: Comparative in vivo effects on DHT levels in different biological compartments.
These in vivo findings strongly correlate with the in vitro isoenzyme selectivity. MK-386, a potent SRD5A1 inhibitor, significantly reduces DHT in the skin (sebum), where SRD5A1 is the predominant isoenzyme. Conversely, it has a modest effect on serum DHT and no significant impact on semen DHT, where SRD5A2 is the primary contributor. Finasteride demonstrates the opposite profile, while the dual inhibitor dutasteride shows a profound reduction across all measured compartments.
Experimental Protocols
In Vitro 5α-Reductase Activity Assay
A common method to assess 5α-reductase activity involves incubating a source of the enzyme (e.g., rat liver or prostate microsomes) with testosterone and the necessary cofactor, NADPH. The reaction is then stopped, and the amount of DHT produced or the remaining testosterone is quantified, typically by spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS).[6][7]
Cell Proliferation Assay (MTT Assay)
Prostate cancer cell lines (LNCaP, PC3, DU145) are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., MK-386, finasteride, dutasteride) for a specified period (e.g., 72 hours).[4] The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured, providing an indication of cell viability and proliferation.
In Vivo Mouse Xenograft Model
Measurement of DHT in Biological Samples
Accurate quantification of DHT in serum, sebum, and tissue homogenates is critical for evaluating the in vivo efficacy of 5α-reductase inhibitors. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13] This technique offers high sensitivity and specificity, allowing for the precise measurement of low concentrations of DHT and its metabolites. The general procedure involves sample extraction, chemical derivatization to enhance ionization efficiency, followed by chromatographic separation and mass spectrometric detection.[13][14]
Conclusion
The in vivo effects of MK-386 are well-predicted by its in vitro profile as a potent and selective inhibitor of 5α-reductase type 1. Its significant impact on sebum DHT levels, with a more modest effect on serum DHT and no change in semen DHT, aligns with the known distribution and function of the SRD5A1 isoenzyme. In comparison, the broader effects of finasteride and the comprehensive suppression of DHT by dutasteride are also consistent with their respective in vitro activities against SRD5A2 and both isoenzymes. This comparative analysis underscores the importance of understanding isoenzyme selectivity in predicting the tissue-specific in vivo effects of 5α-reductase inhibitors and provides a rational basis for their targeted therapeutic applications. The discontinuation of MK-386 in early clinical trials due to hepatotoxicity, however, highlights that in vitro efficacy and selectivity do not solely determine the clinical viability of a drug candidate.[1]
References
- 1. Impact of short-term Dutasteride treatment on prostate-specific membrane antigen expression in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dutasteride on prostate carcinoma primary cultures: a comparative study with finasteride and MK386 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ispub.com [ispub.com]
- 5. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Finasteride and Dutasteride on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 9. Impact of short‐term Dutasteride treatment on prostate‐specific membrane antigen expression in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8158931B2 - Methods for detecting dihydrotestosterone by mass spectrometry - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. msacl.org [msacl.org]
- 14. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-386's Effect on Sebum Dihydrotestosterone (DHT) Versus Other Inhibitors
This guide provides a detailed comparison of MK-386's efficacy in reducing dihydrotestosterone (DHT) levels within sebum, benchmarked against other prominent inhibitors. The focus is on providing quantitative data from clinical studies, detailing experimental methodologies, and illustrating the underlying biochemical pathways for researchers, scientists, and drug development professionals.
Introduction to 5-Alpha-Reductase and Sebum Production
Sebum production is a key physiological process in the skin, heavily influenced by androgens, particularly dihydrotestosterone (DHT).[1][2] DHT is a potent androgen synthesized from testosterone by the enzyme 5-alpha-reductase (5αR).[3] This enzyme exists in two primary isoforms:
-
Type 1 5αR: Predominantly found in sebaceous glands, the scalp, and the liver.[3][4]
-
Type 2 5αR: Primarily located in the prostate, seminal vesicles, and hair follicles.[5][6]
By converting testosterone to the more active DHT, 5αR plays a critical role in the development of androgen-dependent conditions. Elevated DHT activity in sebaceous glands leads to increased sebum production, a key factor in the pathophysiology of acne vulgaris.[1][7] Consequently, inhibitors of the 5αR enzyme are a major focus of therapeutic development.
MK-386 is a synthetic 4-azasteroid that is a potent and highly selective inhibitor of the type 1 5α-reductase isozyme.[3][8] This selectivity makes it a compound of significant interest for dermatological conditions linked to sebum overproduction, such as acne.[5][9]
Comparative Efficacy on DHT Suppression
The primary distinction between MK-386 and other inhibitors lies in their selectivity for 5αR isozymes, which results in differential effects on DHT concentrations in various bodily compartments, including serum (blood) and sebum (skin).
MK-386 (Selective 5αR1 Inhibitor)
MK-386 demonstrates a pronounced effect on sebum DHT. In a clinical trial involving healthy men, 14 days of treatment with MK-386 resulted in a dose-dependent reduction in sebum DHT, reaching a suppression of up to 49.1% at a 50 mg dose.[5][10] Another source states a reduction of approximately 55%.[8] Its effect on serum DHT is more modest, with the same dosage causing about a 22.2% reduction.[5][10] This is consistent with the understanding that 5αR1 contributes about 20-30% of circulating DHT.[8][11]
Finasteride (Selective 5αR2 Inhibitor)
Finasteride, a widely known 5αR2 inhibitor, shows a contrasting profile. It is highly effective at reducing serum DHT, with a 5 mg daily dose lowering levels by approximately 65-70%.[5][11][12] However, its impact on sebum DHT is significantly less pronounced, showing only a 14.9% reduction in the same study.[5][9][10] This is because finasteride primarily targets the type 2 isozyme, which is less prevalent in the skin's sebaceous glands.[13]
Dutasteride (Dual 5αR1 and 5αR2 Inhibitor)
Dutasteride inhibits both isozymes and is therefore the most potent systemic DHT suppressor, capable of reducing serum DHT levels by up to 98%.[8] By inhibiting the type 1 isozyme, dutasteride is also expected to effectively reduce sebum production, an effect anecdotally reported by users for treating oily skin and scalp.[14][15][16]
Topical Antiandrogens (e.g., Clascoterone)
Unlike 5αR inhibitors, which prevent DHT synthesis, topical antiandrogens like clascoterone work by directly competing with androgens for binding to androgen receptors in the skin.[1][17] This localized action blocks the signaling cascade that leads to increased sebum production, without significant systemic hormonal effects.[1]
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the quantitative effects of MK-386 and other inhibitors on DHT levels in serum and sebum based on available clinical data.
| Inhibitor | Mechanism of Action | Dose | Sebum DHT Reduction | Serum DHT Reduction | Citation(s) |
| MK-386 | Selective 5αR Type 1 Inhibitor | 20 mg/day | -30.1% | -14.1% | [5][10] |
| MK-386 | Selective 5αR Type 1 Inhibitor | 50 mg/day | -49.1% | -22.2% | [5][10] |
| Finasteride | Selective 5αR Type 2 Inhibitor | 5 mg/day | -14.9% | -65.8% | [5][9][10] |
| Dutasteride | Dual 5αR Type 1 & 2 Inhibitor | 0.5 mg/day | Data not specified, but expected to be significant | Up to -98% | [8] |
| MK-386 + Finasteride | Combined 5αR Type 1 & 2 Inhibition | 25 mg + 5 mg | Not Reported | -89.5% to -95% | [8][11] |
Experimental Protocols
The data cited for MK-386 and finasteride primarily originates from a key clinical study designed to compare their effects.
Study Design: Comparative Trial of MK-386 and Finasteride[5][9]
-
Objective: To examine the effects of sequentially increasing oral doses of MK-386 on DHT concentrations in serum, sebum, and semen, with finasteride as a comparator.
-
Participants: One hundred healthy men.
-
Methodology: A double-blind, randomized, placebo-controlled, sequential, increasing-dose, parallel-group trial.
-
Treatment Regimen:
-
Subjects received single daily oral doses of MK-386 (ranging from 0.5 mg to 50 mg), finasteride (5 mg), or a placebo.
-
The treatment duration was 14 consecutive days.
-
-
Data Collection:
-
Serum Analysis: Blood samples were collected before and after the 14-day treatment period to measure concentrations of DHT and testosterone.
-
Sebum Analysis: Sebum samples were collected from the forehead before and after treatment to measure DHT and testosterone concentrations. While the specific collection device was not named in the abstract, standard methods involve using absorbent pads or films applied to the skin for a set period.
-
Hormone Quantification: Hormone levels in all samples were quantified using validated assay methods (e.g., radioimmunoassay).
-
-
Statistical Analysis: The mean percentage change from baseline for DHT levels in each treatment group was compared against the placebo group, with statistical significance determined (P < 0.05).
Visualization of Inhibitor Mechanisms
The following diagrams illustrate the biochemical pathways and the points of intervention for the different classes of inhibitors.
Caption: Mechanism of 5α-reductase inhibitors and antiandrogens.
Conclusion
MK-386, as a selective 5αR1 inhibitor, demonstrates a distinct and targeted effect on reducing DHT concentrations within the sebum. Its efficacy in this compartment is substantially greater than that of the 5αR2 inhibitor finasteride, which primarily affects systemic serum DHT.[5][8][9] The data strongly supports the hypothesis that the type 1 isozyme is the predominant enzyme responsible for DHT production in sebaceous glands.[4] While dual inhibitors like dutasteride offer the most comprehensive DHT suppression systemically, the targeted action of a selective 5αR1 inhibitor like MK-386 presents a promising therapeutic strategy for conditions driven by excess sebum production, such as acne vulgaris.[5][9] Further research into topical formulations of 5αR1 inhibitors could offer localized benefits while minimizing systemic side effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The androgen control of sebum production. Studies of subjects with dihydrotestosterone deficiency and complete androgen insensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 5-Alpha Reductase Inhibitors in Dermatology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-386 - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Propecia and oily skin | HairLossTalk Forums [hairlosstalk.com]
- 14. Changing from finasteride to dutasteride to reduce sebum | HairLossTalk Forums [hairlosstalk.com]
- 15. Does dutasteride affect sebum production? | HairLossTalk Forums [hairlosstalk.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. How Do Topical Androgen Receptor Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
Independent Verification of MK-386 IC50 Values: A Comparative Guide for 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5α-reductase inhibitor MK-386 with other commercially available alternatives, namely finasteride and dutasteride. The presented data, including IC50 values and detailed experimental protocols, is intended to facilitate independent verification and further research into the therapeutic potential of these compounds.
Comparative Analysis of 5α-Reductase Inhibitors
MK-386 is a potent and selective inhibitor of 5α-reductase type 1.[1] In contrast, finasteride shows selectivity for type 2, while dutasteride is a dual inhibitor of both isoenzymes.[2][3] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the reported in vitro IC50 values for MK-386 and its alternatives against the two main isoenzymes of 5α-reductase.
| Compound | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) | Selectivity Profile |
| MK-386 | ~20 | >1000 | Type 1 Selective |
| Finasteride | 360[2] | 69[2] | Type 2 Selective |
| Dutasteride | 7[2] | 6[2] | Dual Inhibitor |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology. The Ki (inhibition constant) for finasteride has been reported as 7 nM in prostate epithelium and 31 nM in stroma.[4]
Signaling Pathway of 5α-Reductase
The primary function of 5α-reductase is the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT plays a crucial role in the development and progression of various androgen-dependent conditions. Inhibition of 5α-reductase reduces the levels of DHT, thereby mitigating its downstream effects.
Caption: Conversion of testosterone to DHT by 5α-reductase and its inhibition.
Experimental Protocol for IC50 Determination of 5α-Reductase Inhibitors
This section outlines a detailed methodology for the independent verification of the IC50 values of MK-386 and other inhibitors. This protocol is a synthesis of established methods for in vitro 5α-reductase inhibition assays.
Preparation of Rat Liver Microsomes (Enzyme Source)
Rat liver microsomes are a common source of 5α-reductase for in vitro assays.[5][6][7][8][9][10][11]
-
Homogenization: Perfuse the liver of a male Wistar rat with ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose. Homogenize the liver in 4 volumes of the same buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[9]
-
-
Washing and Storage: Discard the supernatant, and resuspend the microsomal pellet in the homogenization buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the microsomal suspension and store at -80°C until use.[10]
In Vitro 5α-Reductase Inhibition Assay
This assay measures the conversion of testosterone to DHT in the presence of varying concentrations of the inhibitor.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture (final volume of 200 µL):
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mM NADPH (or an NADPH generating system, e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase)
-
Rat Liver Microsomes (20-50 µg of protein)
-
Testosterone (substrate, e.g., 5 µM)
-
Inhibitor (MK-386, Finasteride, or Dutasteride) at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for control.
-
-
Incubation: Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. Initiate the reaction by adding testosterone and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the ethyl acetate (upper) layer containing the steroids.
-
Sample Preparation: Evaporate the ethyl acetate under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., methanol) for analysis.
Quantification of Dihydrotestosterone (DHT)
The amount of DHT produced is quantified to determine the enzyme activity.
-
High-Performance Liquid Chromatography (HPLC): Analyze the reconstituted samples by reverse-phase HPLC. Use a C18 column and a mobile phase of methanol:water (e.g., 80:20 v/v). Monitor the absorbance at a suitable wavelength (e.g., 245 nm) to detect and quantify testosterone and DHT.
Data Analysis and IC50 Calculation
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 5α-reductase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values of 5α-reductase inhibitors.
Caption: Step-by-step workflow for the in vitro 5α-reductase inhibition assay.
References
- 1. auajournals.org [auajournals.org]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of rough microsomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. scialert.net [scialert.net]
- 11. youtube.com [youtube.com]
- 12. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Gene Expression Changes Induced by MK-386: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 5α-reductase inhibitor MK-386. Due to the discontinuation of MK-386's clinical development, direct comparative studies on its induced gene expression changes are unavailable. Therefore, this guide leverages data from comparative studies of dutasteride (a type I and II 5α-reductase inhibitor) and finasteride (a type II 5α-reductase inhibitor) to infer the potential transcriptomic effects of selective type I 5α-reductase inhibition by MK-386.
Introduction to MK-386 and 5α-Reductase Inhibition
MK-386 is a potent and selective inhibitor of 5α-reductase type I, an intracellular enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This enzyme is one of two main isoenzymes, with type II being predominantly found in the prostate and hair follicles. The differential inhibition of these isoenzymes by various compounds leads to distinct physiological effects. While finasteride selectively inhibits the type II isoenzyme, and dutasteride inhibits both, MK-386's focus on type I inhibition presented a unique therapeutic approach for conditions such as acne and androgenetic alopecia.[1]
Mechanism of Action: The Androgen Signaling Pathway
The primary mechanism of action for 5α-reductase inhibitors is the reduction of DHT levels, which in turn modulates the expression of androgen-responsive genes. DHT binds to the androgen receptor (AR) with higher affinity than testosterone, and the resulting complex acts as a transcription factor, regulating the expression of numerous genes involved in cell growth, differentiation, and metabolism. By inhibiting 5α-reductase type I, MK-386 was expected to decrease DHT production in tissues where this isoenzyme is prevalent, such as the skin and scalp, thereby altering the gene expression profiles in these tissues.
Comparative Effects on Dihydrotestosterone (DHT) Levels
Clinical studies have demonstrated the differential effects of MK-386 and finasteride on DHT levels in various bodily fluids, reflecting the distinct tissue distribution of the 5α-reductase isoenzymes.
| Parameter | MK-386 (Type I Inhibitor) | Finasteride (Type II Inhibitor) | Dutasteride (Type I & II Inhibitor) |
| Serum DHT Reduction | ~20-30%[1] | ~70%[1] | Up to 98%[1] |
| Sebum DHT Reduction | ~55%[1] | ~15%[1] | Not specifically reported, but expected to be significant |
| Semen DHT Reduction | No significant effect[1] | ~88%[1] | Not specifically reported, but expected to be significant |
Table 1: Comparative Effects of 5α-Reductase Inhibitors on DHT Levels. This table summarizes the percentage reduction in DHT levels observed with different 5α-reductase inhibitors, highlighting their differential activity in various tissues.
Inferred Gene Expression Changes from Comparative Studies
In the absence of direct transcriptomic data for MK-386, we turn to a study by Hatanaka et al. (2022) which compared the effects of dutasteride and finasteride on the expression of hair growth-related genes in isolated human hair follicles. As dutasteride's inhibition of type I 5α-reductase is the key difference from finasteride, the differential gene expression observed with dutasteride may offer insights into the potential effects of a selective type I inhibitor like MK-386.
| Gene | Function in Hair Follicle | Effect of Dutasteride (vs. Finasteride) | Potential Implication for MK-386 |
| SRD5A1 | Encodes 5α-reductase type I | Not directly compared in the study, but dutasteride inhibits its product | Expected to modulate downstream androgen-responsive genes |
| FGF7 (Fibroblast Growth Factor 7) | Promotes hair follicle growth | Showed a trend towards greater upregulation | May upregulate genes promoting hair growth |
| IGF1 (Insulin-like Growth Factor 1) | Stimulates hair growth | Showed a trend towards greater upregulation | May upregulate genes involved in hair cycle maintenance |
| WNT5a (Wnt Family Member 5A) | Involved in hair follicle development | Showed a trend towards greater upregulation | May modulate pathways related to hair follicle regeneration |
Table 2: Inferred Gene Expression Changes Based on a Comparative Study of Dutasteride and Finasteride. This table presents a selection of genes from the Hatanaka et al. (2022) study and infers the potential effects of MK-386 based on the differential impact of dutasteride. It is important to note that these are hypothesized effects.
Experimental Protocols
The following are summarized experimental protocols from the comparative study by Hatanaka et al. (2022) that can serve as a methodological reference for future studies on 5α-reductase inhibitors.
1. Hair Follicle Culture and Treatment:
-
Source: Isolated human hair follicles from plucked hair.
-
Culture: Bulbar portions of hair follicles (BPHF) were cultured in a suitable medium.
-
Treatment: BPHF were treated with testosterone to induce androgen-dependent gene expression changes, along with dutasteride, finasteride, or a vehicle control (DMSO).
-
Concentrations: Concentrations of the inhibitors were chosen to be clinically relevant.
2. Gene Expression Analysis:
-
RNA Isolation: Total RNA was extracted from the cultured BPHF.
-
Reverse Transcription: RNA was converted to cDNA.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., SRD5A1, FGF7, IGF1, WNT5a) were quantified using qPCR.
-
Normalization: Gene expression levels were normalized to housekeeping genes to account for variations in RNA input.
Conclusion and Future Directions
While a direct comparative analysis of gene expression changes induced by MK-386 is not currently possible, this guide provides a framework for understanding its potential effects based on its mechanism of action and data from related 5α-reductase inhibitors. The inhibition of 5α-reductase type I by MK-386 likely leads to a distinct gene expression profile in tissues such as the skin, differing from that of type II inhibitors like finasteride. The data from dutasteride studies, which inhibit both isoenzymes, offers the closest available proxy for these effects.
Future research, should MK-386 or other selective type I inhibitors become available for study, should focus on generating direct transcriptomic data from relevant cell types (e.g., sebocytes, keratinocytes) to provide a definitive comparison. Such studies would be invaluable for elucidating the precise role of 5α-reductase type I in various physiological and pathological processes and for the development of more targeted therapies.
References
Validating the Long-Term Safety Profile of MK-386 in Animal Models: A Comparative Analysis with Other 5-alpha-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of MK-386, a selective type 1 5-alpha-reductase inhibitor, in the context of other drugs in its class, namely finasteride and dutasteride. Due to the discontinuation of MK-386's clinical development in its early stages because of observed hepatotoxicity in human trials, publicly available long-term safety data from animal models is limited.[1][2] Therefore, this guide focuses on a comprehensive review of the available preclinical safety data for finasteride and dutasteride to serve as a benchmark for this drug class.
Mechanism of Action: Inhibition of 5-alpha-Reductase
MK-386, finasteride, and dutasteride are all inhibitors of the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a crucial role in the development and progression of various androgen-dependent conditions.
There are two main isoenzymes of 5-alpha-reductase:
-
Type 1: Predominantly found in the skin and sebaceous glands.
-
Type 2: Primarily located in the prostate, seminal vesicles, and hair follicles.
MK-386 is a selective inhibitor of type 1 5-alpha-reductase.[1] Finasteride is a selective inhibitor of the type 2 isoenzyme, while dutasteride inhibits both type 1 and type 2 5-alpha-reductase.
Comparative Long-Term Safety Data in Animal Models
The following tables summarize the available long-term safety and toxicology data for finasteride and dutasteride in animal models. This data is crucial for understanding the potential risks associated with chronic administration of 5-alpha-reductase inhibitors.
Table 1: Summary of 2-Year Carcinogenicity Studies in Rodents
| Compound | Species | Dose Levels | Key Findings |
| Finasteride | Rat | Not specified in available snippets | Testicular tumors[3] |
| Dutasteride | Rat (Male) | 1.5, 7.5, 53 mg/kg/day | Increased incidence of Leydig cell adenomas at 53 mg/kg/day. Increased incidence of Leydig cell hyperplasia at 7.5 and 53 mg/kg/day.[4] |
| Rat (Female) | 0.8, 6.3, 15 mg/kg/day | No neoplastic effects observed.[4] | |
| Mouse (Male) | Up to 500 mg/kg/day | No neoplastic effects observed.[4] | |
| Mouse (Female) | Up to 250 mg/kg/day | Significant increase in hepatocellular adenomas at 250 mg/kg/day.[4] |
Table 2: Summary of Chronic Toxicity Studies in Non-Rodent Models
| Compound | Species | Duration | Dose Levels | Key Findings |
| Finasteride | Dog | 16 weeks | 0.1 - 0.5 mg/kg/day | Decreased prostatic diameter and volume. Decreased semen volume but no adverse effect on semen quality or serum testosterone. No adverse effects reported by owners.[5] |
| Dutasteride | Dog | 53 weeks | Not specified in available snippets | At high doses: neurotoxicity (unsteady gait, crouching, shaking, hypoactivity, hunched posture), adrenal effects, and effects on thyroid, pituitary, female reproductive organs, mammary glands, spleen, bone marrow, lungs, and liver.[4] |
Experimental Protocols for Long-Term Safety Studies
The following outlines a typical experimental protocol for a 2-year chronic toxicity and carcinogenicity study in rodents, based on regulatory guidelines. This provides a framework for understanding how the data presented above would have been generated.
Methodology for a 2-Year Rodent Carcinogenicity Study:
-
Test System: Typically, Sprague-Dawley or Wistar rats and CD-1 or B6C3F1 mice are used. Both sexes are included.
-
Group Size: A minimum of 50 animals per sex per dose group.
-
Dose Levels: At least three dose levels (low, mid, and high) and a concurrent vehicle control group are used. The high dose is typically selected to be the maximum tolerated dose (MTD), which is determined in shorter-term range-finding studies.
-
Administration: The route of administration should be relevant to the intended clinical use, most commonly oral gavage for systemically available drugs.
-
Duration: Animals are dosed daily for 24 months.
-
In-life Assessments:
-
Clinical Observations: Conducted daily to check for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmoscopy: Performed at baseline and at termination.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., 6, 12, 18, and 24 months) for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: All animals, including those that die or are euthanized moribund, undergo a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.
-
Discussion and Conclusion
The available long-term animal safety data for the 5-alpha-reductase inhibitors finasteride and dutasteride reveal several key findings. The most notable are the observations of Leydig cell tumors in male rats treated with dutasteride and testicular tumors in rats treated with finasteride.[3][4] These findings are likely related to the hormonal perturbations caused by the mechanism of action of these drugs. The increased incidence of hepatocellular adenomas in female mice with dutasteride suggests a potential for liver-related effects with long-term exposure.[4]
For MK-386, the discontinuation of its development due to hepatotoxicity in early human clinical trials means that a comprehensive long-term animal safety profile was likely never established.[1] The early human findings would have superseded the need for extensive, long-duration animal studies. This highlights a critical aspect of drug development: sometimes, human-specific toxicities emerge that are not predicted by preclinical animal models.
References
- 1. MK-386 - Wikipedia [en.wikipedia.org]
- 2. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finasteride: Carcinogenic Potency Database [files.toxplanet.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effects of finasteride on size of the prostate gland and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for MK-386
Hazard Profile and Quantitative Data
Based on the safety data sheets (SDS) of analogous 5-alpha-reductase inhibitors, such as Finasteride and Dutasteride, the following hazard profile for MK-386 should be assumed. This data underscores the need for careful handling and disposal.
| Hazard Classification | GHS Category | Description | Source Precaution |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[1][2][3][4][5][6][7][8] | Assumed based on analogous compounds |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[4][5] | Assumed based on analogous compounds |
| Chronic Aquatic Toxicity | Category 1 or 3 | Very toxic to aquatic life with long lasting effects.[1][3][4][5][6] | Assumed based on analogous compounds |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[4][5][7][8][9] | Assumed based on analogous compounds |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general best practices for the disposal of hazardous laboratory chemicals and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.[10][11][12][13][14][15][16][17]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling MK-386 waste.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Avoid direct contact with the compound. In case of skin contact, wash the affected area immediately with soap and water.[2] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
2. Waste Segregation and Container Selection:
-
Solid Waste:
-
Collect all solid waste contaminated with MK-386, including unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats, pipette tips), and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[10][13]
-
-
Liquid Waste:
-
Empty Containers:
-
To be considered non-hazardous, "empty" containers that held pure MK-386 must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is considered hazardous and must be collected as liquid hazardous waste.[12][15][16]
-
After triple-rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[12][14][15][16]
-
3. Waste Labeling and Storage:
-
Immediately label all waste containers with "Hazardous Waste," the full chemical name "MK-386," and any other information required by your institution's EHS office.[10][12]
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[13][14]
4. Final Disposal:
-
Once the waste container is full or the project is complete, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate description of the waste, including the chemical name and any solvents present.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of MK-386.
References
- 1. carlroth.com [carlroth.com]
- 2. camberpharma.com [camberpharma.com]
- 3. carlroth.com [carlroth.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. guinama.com [guinama.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. vumc.org [vumc.org]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
